molecular formula C6H5NO2 B3079112 4-Hydroxypicolinaldehyde CAS No. 1060809-85-9

4-Hydroxypicolinaldehyde

Cat. No.: B3079112
CAS No.: 1060809-85-9
M. Wt: 123.11 g/mol
InChI Key: KBYYSTCVMSMKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxypicolinaldehyde is a useful research compound. Its molecular formula is C6H5NO2 and its molecular weight is 123.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-1H-pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-3-6(9)1-2-7-5/h1-4H,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYYSTCVMSMKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267497
Record name 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933030-90-1
Record name 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933030-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxypicolinaldehyde: Physicochemical Properties, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Hydroxypicolinaldehyde (CAS No: 1060809-85-9), a heterocyclic aldehyde of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to deliver a thorough understanding of its core characteristics, a plausible synthetic route, and a detailed breakdown of its analytical characterization.

Introduction and Molecular Overview

This compound, systematically named 4-hydroxy-pyridine-2-carbaldehyde, is a bifunctional organic molecule incorporating both a hydroxyl group and an aldehyde group on a pyridine ring.[1][2] This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.

The molecule exists in a tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydropyridine-2-carbaldehyde.[1][2][3] This tautomerism is a critical aspect of its chemistry, influencing its reactivity, physical properties, and spectroscopic behavior. The presence of the electron-withdrawing aldehyde group and the electron-donating hydroxyl group on the pyridine scaffold creates a nuanced electronic environment, ripe for exploration in various chemical transformations.

Physicochemical Properties

A thorough understanding of the physical properties of this compound is fundamental for its handling, application in synthesis, and for the interpretation of experimental data. While extensive experimental data for this specific molecule is not widely published, we can infer many of its properties from its structure and data from closely related analogues.

PropertyValue/InformationSource/Justification
CAS Number 1060809-85-9[1]
Molecular Formula C₆H₅NO₂[1]
Molecular Weight 123.11 g/mol [4]
IUPAC Name 4-hydroxy-pyridine-2-carbaldehyde[1]
Synonyms This compound, 4-oxo-1H-pyridine-2-carbaldehyde[1][3]
Appearance Expected to be a solid at room temperature.Based on related hydroxyaldehydes.
Melting Point Not experimentally determined in available literature. Expected to be significantly higher than non-hydroxylated pyridine aldehydes due to hydrogen bonding.Inference
Boiling Point Not experimentally determined. Likely to decompose at higher temperatures.Inference
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Likely to have some solubility in water due to the hydroxyl group and pyridine nitrogen.General solubility principles for polar organic molecules.[5]
pKa Not experimentally determined. The hydroxyl group is expected to be acidic.Inference based on the phenolic nature of the hydroxyl group.

Safety and Handling:

  • Hazard Statements: May be harmful if swallowed and may cause skin and serious eye irritation.[6]

  • Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A potential approach involves the oxidation of a suitable precursor, such as 4-hydroxy-2-methylpyridine.

Proposed Synthetic Pathway:

Synthesis_Pathway Start 4-Hydroxy-2-methylpyridine Intermediate 4-Hydroxy-2-methylpyridine N-oxide Start->Intermediate Oxidation (e.g., m-CPBA) Product This compound Intermediate->Product Rearrangement & Oxidation (e.g., Ac₂O, then SeO₂ or MnO₂)

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: N-Oxidation of 4-Hydroxy-2-methylpyridine

  • Rationale: The N-oxidation of the pyridine ring activates the methyl group at the 2-position for subsequent oxidation.

  • Procedure:

    • Dissolve 4-hydroxy-2-methylpyridine in a suitable solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution in an ice bath to 0-5 °C.

    • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent dropwise, maintaining the temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a solution of sodium bisulfite.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-hydroxy-2-methylpyridine N-oxide.

Step 2: Oxidation to this compound

  • Rationale: The activated methyl group of the N-oxide can be oxidized to the aldehyde. This can be a one-pot or a two-step process involving rearrangement followed by oxidation.

  • Procedure:

    • Treat the 4-hydroxy-2-methylpyridine N-oxide with acetic anhydride to facilitate a rearrangement, potentially forming an acetate intermediate.

    • Following the rearrangement, introduce a suitable oxidizing agent. Selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are commonly used for the oxidation of benzylic-type methyl groups to aldehydes.

    • The reaction is typically carried out in a high-boiling solvent like dioxane or toluene under reflux.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and filter to remove inorganic byproducts.

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

Comprehensive Characterization

The unambiguous identification and confirmation of the structure of this compound rely on a combination of modern spectroscopic techniques. Below are the expected characteristics for each method, based on the molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
Aldehyde-H9.5 - 10.5singlet (s)N/ADeshielded proton of the aldehyde group.
Pyridine-H (at C6)~8.2 - 8.5doublet (d)~5-6 HzCoupled to the proton at C5.
Pyridine-H (at C5)~7.0 - 7.3doublet of doublets (dd)~5-6 Hz, ~2-3 HzCoupled to protons at C6 and C3.
Pyridine-H (at C3)~6.8 - 7.1doublet (d)~2-3 HzCoupled to the proton at C5.
Hydroxyl-H> 10.0 (broad)broad singlet (br s)N/AExchangeable proton, chemical shift is concentration and temperature dependent.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonExpected Chemical Shift (ppm)Rationale
Aldehyde C=O190 - 200Characteristic chemical shift for an aldehyde carbonyl carbon.
Pyridine C4-OH160 - 170Carbon attached to the hydroxyl group, significantly deshielded.
Pyridine C2-CHO150 - 160Carbon bearing the aldehyde group.
Pyridine C6145 - 155Deshielded carbon adjacent to the nitrogen.
Pyridine C3110 - 120Shielded carbon atom.
Pyridine C5115 - 125Shielded carbon atom.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3200 - 3600 (broad)O-HStretching
3000 - 3100C-H (aromatic)Stretching
1680 - 1710 (strong)C=O (aldehyde)Stretching
1580 - 1650C=C, C=N (pyridine ring)Stretching
1200 - 1300C-OStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak at m/z = 123, corresponding to the molecular weight of C₆H₅NO₂.

  • Key Fragmentation Peaks:

    • m/z = 122 ([M-H]⁺): Loss of a hydrogen atom.

    • m/z = 95 ([M-CO]⁺): Loss of carbon monoxide from the aldehyde group.

    • m/z = 94 ([M-CHO]⁺): Loss of the formyl radical.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems.

Expected UV-Vis Absorption:

  • λ_max: Due to the extended conjugation involving the pyridine ring, the carbonyl group, and the hydroxyl group, this compound is expected to exhibit strong absorption in the UV region, likely with a λ_max between 250-350 nm. The exact position will be solvent-dependent. The presence of the hydroxyl group may cause a bathochromic (red) shift compared to unsubstituted picolinaldehyde.[8][9][10]

Experimental Workflows

The following diagrams illustrate the general workflows for the characterization of synthesized this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesized Crude Product Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR FT-IR Spectroscopy Purification->IR Pure Sample MS Mass Spectrometry Purification->MS Pure Sample UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Pure Sample

Caption: General workflow for the synthesis and characterization of this compound.

NMR_Workflow Sample Dissolve Sample in Deuterated Solvent (e.g., DMSO-d₆) H1_NMR Acquire ¹H NMR Spectrum Sample->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Sample->C13_NMR Analysis Data Processing & Interpretation - Chemical Shifts - Coupling Constants - Integration H1_NMR->Analysis C13_NMR->Analysis

Caption: Workflow for NMR spectroscopic analysis.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in synthetic chemistry. This guide has provided a detailed overview of its physicochemical properties, a plausible synthetic route, and a comprehensive guide to its characterization using modern spectroscopic techniques. While some experimental data remains to be fully elucidated in the public domain, the information and predictive analyses presented herein offer a solid foundation for researchers and developers working with this intriguing molecule. The self-validating nature of the combined spectroscopic analyses ensures a high degree of confidence in the structural assignment of synthesized this compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 4-Hydroxy-pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways and historical context surrounding 4-hydroxy-pyridine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural combination of a pyridine ring, a hydroxyl group, and a carbaldehyde moiety makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Introduction: The Significance of a Multifunctional Scaffold

4-Hydroxy-pyridine-2-carbaldehyde, also known as 4-hydroxypicolinaldehyde, is a fascinating molecule that embodies the principles of structural economy in medicinal chemistry. The pyridine core is a prevalent motif in numerous pharmaceuticals, imparting favorable pharmacokinetic properties. The hydroxyl group at the 4-position, existing in tautomeric equilibrium with its pyridone form, offers a handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. Finally, the aldehyde group at the 2-position is a versatile functional group, readily participating in a wide array of chemical transformations to build molecular complexity. This trifecta of functionalities makes 4-hydroxy-pyridine-2-carbaldehyde a sought-after intermediate in the development of novel therapeutic agents.

While the specific discovery of this compound is not prominently documented in seminal historical texts, its synthesis is rooted in the rich history of pyridine chemistry, which began with the isolation of pyridine from bone tar by Thomas Anderson in 1849. The subsequent development of foundational synthetic methods for pyridines, such as the Hantzsch synthesis in 1881 and the Chichibabin synthesis in 1924, paved the way for the preparation of a vast array of substituted pyridines, including the precursors to 4-hydroxy-pyridine-2-carbaldehyde.

Synthetic Strategies: Navigating the Pathways to a Key Intermediate

The synthesis of 4-hydroxy-pyridine-2-carbaldehyde can be approached through several strategic disconnections. The two most logical and frequently explored pathways involve either the introduction of the aldehyde group onto a pre-existing 4-hydroxypyridine scaffold or the oxidation of a methyl group at the 2-position of a 4-hydroxypyridine derivative.

Formylation of 4-Hydroxypyridine: Leveraging Electrophilic Aromatic Substitution

The electron-rich nature of the 4-hydroxypyridine ring, particularly in its phenoxide-like form under basic conditions, makes it amenable to electrophilic aromatic substitution reactions. Two classical name reactions are of particular relevance here: the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] This electrophilic iminium species then attacks the aromatic ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.

Vilsmeier_Haack_Mechanism

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Hydroxypyridine

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (3.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.1 eq.) to the cooled DMF solution while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Add 4-hydroxypyridine (1.0 eq.) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions is crucial to prevent the premature hydrolysis of the Vilsmeier reagent and the reactants.

  • The slow, controlled addition of POCl₃ to DMF at low temperatures is necessary to manage the exothermic nature of the Vilsmeier reagent formation.

  • The final hydrolytic work-up is essential to convert the intermediate iminium salt to the desired aldehyde.

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols.[3][4][5] This reaction involves the treatment of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[4][5] The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ and acts as the electrophile.

Reimer_Tiemann_Mechanism

Experimental Protocol: Reimer-Tiemann Formylation of 4-Hydroxypyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxypyridine (1.0 eq.) in an aqueous solution of sodium hydroxide (4.0 eq.).

  • Reagent Addition: Heat the solution to 60-70 °C and add chloroform (3.0 eq.) dropwise over a period of 1 hour. A vigorous reaction may be observed.

  • Reaction: Maintain the reaction mixture at 60-70 °C for an additional 2-3 hours with vigorous stirring.

  • Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • Extraction and Purification: Extract the product with a suitable organic solvent. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • The strong basic conditions are necessary to deprotonate both the phenol and chloroform, facilitating the formation of the phenoxide and the dichlorocarbene, respectively.

  • The reaction is typically performed in a biphasic system, requiring vigorous stirring to ensure adequate mixing of the reactants.[4]

  • The ortho-selectivity is often observed due to the coordination of the dichlorocarbene with the phenoxide oxygen.[4][5]

Oxidation of 4-Hydroxy-2-methylpyridine

An alternative and often more direct route to 4-hydroxy-pyridine-2-carbaldehyde is the selective oxidation of the methyl group of 4-hydroxy-2-methylpyridine (4-hydroxy-2-picoline). A variety of oxidizing agents can be employed for this transformation.

Selenium dioxide is a well-established reagent for the oxidation of benzylic and allylic methyl groups to aldehydes. The reaction proceeds through an ene reaction followed by a[6][7]-sigmatropic rearrangement.

Experimental Protocol: SeO₂ Oxidation of 4-Hydroxy-2-methylpyridine

  • Reaction Setup: In a round-bottom flask, suspend 4-hydroxy-2-methylpyridine (1.0 eq.) and selenium dioxide (1.1 eq.) in a suitable solvent such as dioxane or a mixture of dioxane and water.

  • Reaction: Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture and filter to remove the precipitated selenium metal.

  • Purification: The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired aldehyde.

Causality Behind Experimental Choices:

  • The choice of solvent is critical; dioxane is often used due to its ability to dissolve both the organic substrate and selenium dioxide to some extent.

  • The reaction often requires prolonged heating to achieve a good conversion.

  • Care must be taken when handling selenium dioxide and its byproducts as they are toxic.

MethodReagentsTypical YieldsAdvantagesDisadvantages
Vilsmeier-Haack DMF, POCl₃ModerateMild conditions, readily available reagents.Can be sensitive to substrate electronics.
Reimer-Tiemann CHCl₃, NaOHLow to ModerateInexpensive reagents.Often gives mixtures of isomers, low yields.
SeO₂ Oxidation SeO₂ModerateDirect oxidation of the methyl group.Toxicity of selenium compounds, long reaction times.

Conclusion: A Versatile Building Block for Future Discoveries

4-Hydroxy-pyridine-2-carbaldehyde stands as a testament to the enduring importance of functionalized heterocyclic compounds in the pursuit of new chemical entities with therapeutic potential. The synthetic routes outlined in this guide, drawing from classic and reliable organic transformations, provide a solid foundation for its preparation in a laboratory setting. The choice of a particular synthetic strategy will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. As research in medicinal chemistry continues to evolve, the demand for versatile and strategically functionalized building blocks like 4-hydroxy-pyridine-2-carbaldehyde is certain to grow, ensuring its continued relevance in the discovery of the next generation of therapeutics.

References

4-oxo-1H-pyridine-2-carbaldehyde spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 4-oxo-1H-pyridine-2-carbaldehyde

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-oxo-1H-pyridine-2-carbaldehyde, a pyridinone derivative of significant interest in medicinal chemistry and organic synthesis. As a bifunctional molecule, its structural elucidation is paramount for researchers in drug development. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The insights provided herein are based on the analysis of its structural features and comparison with analogous compounds.[1][2][3]

Molecular Structure and Tautomerism

4-oxo-1H-pyridine-2-carbaldehyde, with the molecular formula C₆H₅NO₂, primarily exists in a dynamic equilibrium between its keto (pyridinone) and enol (hydroxypyridine) forms. This tautomerism is a critical factor influencing its spectroscopic signature, with the keto form generally predominating in most solvents.[1] Understanding this equilibrium is fundamental to interpreting the spectral data accurately.

tautomerism cluster_keto Keto Form (4-oxo-1H-pyridine-2-carbaldehyde) cluster_enol Enol Form (4-hydroxy-pyridine-2-carbaldehyde) Keto Structure A Enol Structure B Keto->Enol Equilibrium

Caption: Keto-enol tautomerism of 4-oxo-1H-pyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 4-oxo-1H-pyridine-2-carbaldehyde, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for NMR analysis ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for pyridinone derivatives due to its ability to dissolve polar compounds and reveal exchangeable protons like N-H.

  • Instrument Setup: Calibrate and shim the NMR spectrometer (typically 400 MHz or higher for detailed analysis) to ensure magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Data Interpretation

The proton NMR spectrum provides a unique fingerprint of the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and aldehyde groups, as well as the ring nitrogen.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aldehyde-H9.8 - 10.2Singlet (s)-Highly deshielded due to the adjacent carbonyl group.
H-36.5 - 6.8Doublet (d)~7-8Coupled to H-5.
H-57.6 - 7.9Doublet of doublets (dd)~7-8, ~2-3Coupled to H-3 and H-6.
H-68.2 - 8.5Doublet (d)~2-3Coupled to H-5.
N-H (Amide/Lactam)11.0 - 13.0Broad singlet (br s)-Chemical shift is highly dependent on solvent and concentration. Exchangeable with D₂O.

Causality: The aldehyde proton is the most downfield due to the strong anisotropic effect of its carbonyl group. The protons on the pyridine ring exhibit a clear coupling pattern. H-6 is significantly downfield due to its proximity to the electron-withdrawing nitrogen atom. The broadness of the N-H peak is a result of quadrupole broadening and chemical exchange.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
Aldehyde C=O190 - 195The most deshielded carbon due to direct bonding to oxygen.
Ring C=O (C-4)175 - 180Characteristic chemical shift for a pyridinone carbonyl.
C-2150 - 155Attached to the aldehyde group and adjacent to nitrogen.
C-6140 - 145Deshielded due to proximity to the ring nitrogen.
C-3115 - 120Shielded relative to other ring carbons.
C-5135 - 140Less deshielded than C-6.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing crucial evidence for the dominant tautomeric form.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be taken and automatically subtracted from the sample spectrum.

IR Spectral Data Interpretation

The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl and N-H groups, confirming the prevalence of the keto form.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3100 - 3300Medium, BroadCharacteristic of the amide/lactam N-H group.
Aromatic C-H Stretch3000 - 3100Medium
Aldehyde C=O Stretch1700 - 1720Strong, SharpDistinct from the ring carbonyl.
Ring C=O Stretch (Amide)1650 - 1670Strong, SharpLower frequency due to resonance within the pyridinone ring.
C=C & C=N Stretches1550 - 1620Medium-StrongAromatic ring vibrations.

Causality: The presence of two distinct, strong carbonyl peaks is a key diagnostic feature. The lower frequency of the ring C=O compared to the aldehyde C=O is due to its amide character and conjugation within the ring system, which weakens the double bond character.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for a soft ionization that preserves the molecular ion.

  • Data Acquisition: Acquire the mass spectrum, scanning a suitable m/z (mass-to-charge ratio) range (e.g., 50-500 amu).

MS Spectral Data Interpretation

The molecular formula C₆H₅NO₂ gives an exact mass of approximately 123.03 g/mol .

  • Molecular Ion (M⁺): The ESI-MS spectrum in positive mode is expected to show a prominent peak at m/z = 124 [M+H]⁺.

  • Fragmentation Analysis: The molecule is expected to undergo characteristic fragmentation upon collision-induced dissociation. A primary fragmentation pathway involves the loss of the aldehyde group.

fragmentation M [M+H]⁺ m/z = 124 F1 Fragment 1 m/z = 96 M->F1 - CO (28 Da) F2 Fragment 2 m/z = 68 F1->F2 - CO (28 Da)

Caption: A plausible fragmentation pathway for 4-oxo-1H-pyridine-2-carbaldehyde.

Causality: The initial and most favorable fragmentation is the loss of carbon monoxide (CO) from the aldehyde group, a common fragmentation pattern for aromatic aldehydes, resulting in a fragment at m/z 96.[5] A subsequent loss of another CO molecule from the ring carbonyl could lead to a fragment at m/z 68.

Integrated Spectroscopic Workflow

workflow cluster_exp Experimental Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Elucidation Sample Sample Preparation NMR NMR Acquisition (¹H & ¹³C) Sample->NMR IR IR Acquisition Sample->IR MS MS Acquisition Sample->MS NMR_Data NMR Spectra Analysis (Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data MS Spectrum Analysis (M⁺, Fragments) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic profile of 4-oxo-1H-pyridine-2-carbaldehyde is distinct and informative. ¹H and ¹³C NMR spectroscopy provide the core structural framework, IR spectroscopy confirms the presence of key functional groups and the dominant keto-tautomer, and mass spectrometry verifies the molecular weight and assists in structural confirmation through fragmentation patterns. Together, these techniques provide a robust and self-validating system for the complete characterization of this important heterocyclic compound, which is essential for its application in research and development.

References

Tautomerism in 4-hydroxypyridine-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 4-Hydroxypyridine-2-Carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism in heterocyclic systems is a cornerstone of medicinal chemistry and materials science, dictating the physicochemical properties, reactivity, and biological activity of molecules. This guide provides a comprehensive technical analysis of the tautomeric equilibrium in 4-hydroxypyridine-2-carboxaldehyde, a molecule of significant interest due to its bifunctional nature. We will dissect the intricate balance between its hydroxypyridine and pyridone forms, exploring the structural and environmental factors that govern this equilibrium. This document synthesizes established principles with field-proven methodologies, offering both foundational understanding and practical protocols for the accurate characterization of this dynamic system.

The Principle of Tautomerism in Hydroxypyridines

Tautomers are constitutional isomers of organic compounds that readily interconvert. The most relevant form in the pyridine series is lactam-lactim tautomerism, where the equilibrium exists between a hydroxy (enol/lactim) form and a pyridone (keto/lactam) form. For 4-hydroxypyridine, this equilibrium is between 4-hydroxypyridine and pyridin-4(1H)-one.[1][2] This is not merely a theoretical concept; the predominant tautomer can change dramatically with the molecule's environment, such as the solvent, and has profound implications for its properties, including aromaticity, hydrogen bonding capability, and dipole moment.[3][4]

In the case of 4-hydroxypyridine-2-carboxaldehyde, the tautomeric landscape is further modulated by the presence of the electron-withdrawing carboxaldehyde group at the C2 position. This substituent introduces the potential for intramolecular interactions, such as hydrogen bonding, which can significantly influence the stability of the respective tautomers.

Tautomerism cluster_main Tautomeric Equilibrium of 4-Hydroxypyridine-2-Carboxaldehyde cluster_details Key Structural Features T1 4-Hydroxypyridine-2-carboxaldehyde (Enol / Lactim Form) T2 1H-Pyridin-4-one-2-carboxaldehyde (Keto / Lactam Form) T1->T2 Proton Transfer Enol Aromatic Ring -OH group (H-bond donor) Aldehyde (-CHO) Keto Aromatic Ring (via N lone pair) C=O group (H-bond acceptor) N-H group (H-bond donor) Aldehyde (-CHO)

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Governing Factors of the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed but is a dynamic function of several interacting factors. Understanding these is critical for predicting and controlling the molecular properties.

Solvent Polarity

Solvent choice is arguably the most powerful external factor influencing the hydroxypyridine-pyridone equilibrium.[5] The underlying principle is the differential solvation of the two tautomers, which have distinct polarities.

  • Pyridone (Keto) Form: This tautomer exhibits a significant charge separation, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen, resulting in a large dipole moment.[3] Polar solvents, particularly protic ones like water and ethanol, effectively stabilize this form through strong dipole-dipole interactions and hydrogen bonding.[6][7]

  • Hydroxypyridine (Enol) Form: This tautomer is less polar. Consequently, it is preferentially stabilized in non-polar or weakly polar solvents like cyclohexane, dioxane, or chloroform, where the more polar pyridone form is destabilized.[4][5]

For 4-hydroxypyridine systems, the pyridone form is overwhelmingly favored in polar solvents and in the solid state, while the hydroxypyridine form becomes more significant in the gas phase or in non-polar solvents.[2][4]

Intramolecular Hydrogen Bonding

The 2-carboxaldehyde substituent provides a unique opportunity for intramolecular hydrogen bonding, which can act as a powerful stabilizing force for a specific tautomer.

  • Enol Form Stabilization: The hydroxyl proton at C4 is too distant to interact with the C2-aldehyde. However, a less common tautomer, the 2-hydroxypyridine form (arising from tautomerization of the aldehyde itself to a hemiacetal with the ring nitrogen), could be stabilized.

  • Keto Form Stabilization: The N-H proton of the pyridone tautomer can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent 2-carboxaldehyde group. This creates a stable six-membered ring, an arrangement known to significantly favor the conformation it stabilizes. This intramolecular interaction is a compelling reason to hypothesize a strong preference for the pyridone form, even in less polar solvents where it would typically be less favored.

H_Bonding cluster_keto Keto Tautomer: Intramolecular H-Bond cluster_enol Enol Tautomer: Limited Intramolecular H-Bond Keto A stable 6-membered ring is formed between the N-H proton and the aldehyde's carbonyl oxygen. This significantly stabilizes the keto form. Enol The C4-OH group is too far from the C2-aldehyde for direct intramolecular hydrogen bonding. Stabilization is primarily via intermolecular solvent interactions.

Caption: Influence of intramolecular hydrogen bonding on tautomer stability.

Aromaticity and Electronic Effects

Both tautomers can be considered aromatic. The hydroxypyridine form is a classic aromatic heterocycle. The pyridone form also maintains aromaticity because the lone pair of electrons on the nitrogen atom can be delocalized into the ring system, fulfilling Hückel's rule.[1] The stability of the pyridone form is further enhanced by the strength of the C=O double bond compared to the C-O single bond and the favorable charge distribution in its zwitterionic resonance structure, where the negative charge resides on the electronegative oxygen atom.[8]

The electron-withdrawing nature of the 2-carboxaldehyde group influences the electron density of the ring, which can subtly affect the relative energies of the tautomers, but this effect is generally secondary to solvent and hydrogen bonding effects.

Experimental Characterization: Protocols and Interpretation

Determining the tautomeric ratio (KT = [pyridone]/[hydroxypyridine]) requires robust experimental techniques. The choice of method depends on the phase of matter (solid, solution) and the rate of interconversion.

UV-Vis Spectroscopy

Causality: The distinct electronic conjugation in the hydroxypyridine and pyridone tautomers results in different absorption maxima (λmax). The pyridone form, with its cross-conjugated system, typically absorbs at a longer wavelength compared to the hydroxypyridine form. This technique is particularly powerful for quantitative analysis in solution.[9][10]

Self-Validating Protocol: To accurately determine KT, the molar absorptivities (ε) of the pure tautomers are required. Since the pure forms often cannot be isolated, "fixed" analogues are used as standards: an O-methylated derivative (e.g., 4-methoxy-pyridine-2-carboxaldehyde) mimics the hydroxypyridine tautomer, and an N-methylated derivative (e.g., 1-methyl-pyridin-4-one-2-carboxaldehyde) mimics the pyridone tautomer.

Step-by-Step Methodology:

  • Synthesis: Synthesize the O-methyl and N-methyl fixed analogues of 4-hydroxypyridine-2-carboxaldehyde.

  • Standard Measurement: Prepare solutions of known concentrations for the O-methyl and N-methyl analogues in the solvent of interest. Record their UV-Vis spectra and determine their λmax and molar absorptivities (ε) at these wavelengths.

  • Sample Measurement: Prepare a solution of the tautomeric compound in the same solvent and record its spectrum.

  • Calculation: Using the Beer-Lambert law and simultaneous equations at two different wavelengths (ideally the λmax of each fixed analogue), the concentration of each tautomer in the equilibrium mixture can be calculated.[9]

Tautomer TypeModel CompoundExpected λmax Behavior
Hydroxypyridine (Enol)4-Methoxy derivativeShorter wavelength absorption
Pyridone (Keto)1-Methyl derivativeLonger wavelength absorption
Caption: UV-Vis spectroscopic models for tautomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR chemical shifts are highly sensitive to the local electronic environment. The proton on the heteroatom (N-H vs. O-H) and the chemical shifts of the ring carbons (especially the carbonyl carbon in the pyridone form) provide clear distinguishing features.

Challenges and Solutions: If the tautomeric interconversion is fast on the NMR timescale, averaged signals will be observed, complicating direct quantification. To overcome this, spectra can be recorded at low temperatures to slow the exchange rate. Alternatively, the chemical shifts of the fixed O-methyl and N-methyl analogues can provide reference points for the positions of the pure tautomers.[10]

Key Spectroscopic Markers:

  • ¹H NMR: The N-H proton of the pyridone form is typically broad and appears further downfield than the O-H proton of the hydroxypyridine form.

  • ¹³C NMR: The most definitive signal is the carbon at the C4 position. In the pyridone form, it is a carbonyl carbon (C=O) and will appear significantly downfield (e.g., >170 ppm), whereas in the hydroxypyridine form, it is an aromatic carbon attached to oxygen (C-O) and appears further upfield (e.g., 150-160 ppm).

NMR_Workflow Prep Prepare Sample in Deuterated Solvent (e.g., DMSO-d6, CDCl3) Acquire Acquire ¹H and ¹³C NMR Spectra Prep->Acquire Analyze Analyze Key Chemical Shifts Acquire->Analyze C4_Carbon C4 Carbon Signal? (¹³C NMR) Analyze->C4_Carbon Result_Keto Predominantly Keto Form (Signal > 170 ppm) C4_Carbon->Result_Keto Downfield Result_Enol Predominantly Enol Form (Signal ~150-160 ppm) C4_Carbon->Result_Enol Upfield

Caption: Decision workflow for tautomer determination using ¹³C NMR.

X-Ray Crystallography

This technique provides an unambiguous determination of the molecular structure in the solid state.[10] It can definitively identify which tautomer is present in the crystal lattice and reveal detailed information about intra- and intermolecular hydrogen bonding. It is crucial to remember that the solid-state structure is a single, low-energy conformation and does not necessarily reflect the dynamic equilibrium present in solution.[11]

Computational Modeling and Prediction

Modern computational chemistry offers powerful tools for investigating tautomerism. Ab initio and Density Functional Theory (DFT) methods can accurately predict the relative stabilities of tautomers.[12][13]

Methodology:

  • Structure Optimization: The geometries of all possible tautomers are optimized to find their lowest energy structures.

  • Energy Calculation: The Gibbs free energies (ΔG) of the optimized structures are calculated. The tautomer with the lower ΔG is the more stable form.

  • Solvent Modeling: To simulate solution-phase behavior, calculations are performed using a solvent model, such as the Polarizable Continuum Model (PCM), which accounts for the stabilizing effect of the solvent's dielectric constant.[7]

Computational studies consistently show that while the hydroxypyridine form is often more stable in the gas phase, the pyridone form becomes significantly more stable as solvent polarity increases, corroborating experimental findings.[4][14]

Conclusion and Significance in Drug Development

The tautomeric state of 4-hydroxypyridine-2-carboxaldehyde is a delicate balance governed by solvent polarity and a likely dominant intramolecular hydrogen bond that strongly favors the pyridone form. A multi-pronged approach utilizing UV-Vis and NMR spectroscopy, benchmarked against fixed methylated analogues and supported by computational modeling, is essential for a complete and accurate characterization of this equilibrium.

For drug development professionals, understanding and controlling this tautomerism is paramount. The different tautomers of a molecule are, for all practical purposes, different compounds. They present distinct shapes, hydrogen bonding patterns, and electrostatic surfaces to a biological target. The dominant tautomer in the physiological environment of an enzyme's active site or a receptor's binding pocket will dictate the molecule's efficacy. Therefore, a thorough investigation of tautomerism is not an academic exercise but a critical step in the rational design of effective and predictable therapeutic agents. The 4-hydroxy-2-pyridone scaffold itself is found in numerous bioactive natural products, highlighting the importance of this chemical space.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Hydroxypicolinaldehyde is a heterocyclic building block of increasing interest in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring, a hydroxyl group, and a reactive aldehyde moiety, offers versatile opportunities for synthesizing complex molecular architectures. However, the very features that make it a valuable synthon also present significant challenges related to its solubility and stability. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of these core physicochemical properties. We delve into the theoretical underpinnings of its behavior in various solvent systems, outline its susceptibility to degradation under common stress conditions, and provide robust, field-proven protocols for its empirical characterization. This document is designed not merely as a list of facts, but as a practical manual to empower researchers to handle, formulate, and utilize this compound with confidence and scientific rigor.

Introduction to this compound: A Profile

This compound, also known as 4-hydroxy-pyridine-2-carbaldehyde, is a bifunctional organic compound.[1][] Its structure is characterized by a pyridine ring substituted with a hydroxyl group at the 4-position and an aldehyde group at the 2-position.

Table 1: Core Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1060809-85-9[1][]
Molecular Formula C₆H₅NO₂[1][]
Molecular Weight 123.11 g/mol [1][3]
IUPAC Name 4-oxo-1H-pyridine-2-carbaldehyde[4]
Canonical SMILES C1=CNC(=CC1=O)C=O[1]
Predicted pKa 4.52 ± 0.18[3]
Predicted Boiling Point 406.6 ± 25.0 °C[3]

An important structural characteristic of 4-hydroxypyridines is the existence of keto-enol tautomerism. This compound can exist in equilibrium with its pyridone tautomer, 4-oxo-1,4-dihydropyridine-2-carbaldehyde.[4] In aqueous solutions, hydroxypyridine isomers can differ significantly in their tautomeric equilibrium constants.[5] This equilibrium can influence the molecule's reactivity, hydrogen bonding capacity, and ultimately, its solubility and stability profile. Unlike 2- and 4-hydroxypyridines, 3-hydroxypyridines cannot form keto tautomers, making their chemistry distinct.[6] The presence of the aldehyde group adds a reactive site prone to oxidation and nucleophilic attack, while the pyridine nitrogen introduces basicity and potential for salt formation.

Solubility Profile: Theory and Practical Determination

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter influencing its bioavailability, formulation, and reaction kinetics. The principle of "like dissolves like" provides a foundational understanding; polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents. This compound, with its polar hydroxyl and aldehyde groups and the capacity for hydrogen bonding, is expected to exhibit solubility in polar solvents.

2.1. Predicted and Observed Solubility

While comprehensive, peer-reviewed solubility data for this compound is not widely published, its structural features allow for informed predictions. It is expected to be soluble in polar organic solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in water is likely to be moderate and significantly influenced by pH. In acidic conditions (pH < pKa), the pyridine nitrogen can be protonated, forming a more soluble cationic species. Conversely, in basic conditions (pH > pKa of the hydroxyl group), it can form an anionic phenoxide-like species, which may also enhance aqueous solubility.

Table 2: Predicted Solubility of this compound in Common Solvents

SolventPolarityPredicted SolubilityRationale
WaterHighModerate; pH-dependentCapable of H-bonding; solubility enhanced by salt formation at acidic/basic pH.
MethanolHighSolublePolar protic solvent, favorable H-bonding interactions.
EthanolHighSolublePolar protic solvent, favorable H-bonding interactions.
DMSOHighSolublePolar aprotic solvent, effective at solvating polar molecules.
AcetonitrileMediumSparingly SolubleLess polar than alcohols, less effective at H-bonding.
DichloromethaneLowPoorly SolubleNon-polar solvent, unfavorable interactions with polar functional groups.
HexanesLowInsolubleNon-polar solvent, highly unfavorable interactions.
2.2. Experimental Workflow for Solubility Determination

To obtain reliable, quantitative solubility data, a systematic experimental approach is required. The equilibrium shake-flask method is a gold-standard technique. The causality behind this choice is its ability to ensure that the solution is truly saturated, providing a thermodynamically accurate measurement.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess 4-HPA to known volume of solvent B Create multiple vials for each solvent A->B Replicate C Seal vials and place in shaker bath at controlled temperature B->C D Equilibrate for 24-48h to ensure saturation C->D Time E Allow solids to settle D->E F Filter supernatant (e.g., 0.45 µm PTFE filter) E->F G Dilute aliquot with mobile phase F->G H Quantify concentration using validated HPLC-UV method G->H

Caption: Workflow for Equilibrium Solubility Determination.

2.3. Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol is designed as a self-validating system by including multiple time points and a robust analytical finish.

  • Preparation of Standard Curve: a. Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase). b. Perform serial dilutions to create a series of calibration standards (e.g., 0.1 to 100 µg/mL). c. Analyze each standard by HPLC-UV and plot the peak area versus concentration to generate a linear regression curve. An R² value > 0.999 is required for a valid curve.

  • Sample Preparation: a. Add an excess amount of solid this compound (enough to ensure solid remains after equilibration) to a series of glass vials. b. Add a precise volume (e.g., 2 mL) of the desired test solvent to each vial. c. Prepare at least three replicates for each solvent system.

  • Equilibration: a. Tightly seal the vials to prevent solvent evaporation. b. Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C). c. Agitate the samples for a predetermined period (e.g., 48 hours). A preliminary experiment sampling at 24, 48, and 72 hours should be run to confirm that equilibrium is reached (i.e., the concentration no longer increases).

  • Sampling and Analysis: a. After equilibration, let the vials stand undisturbed for at least 30 minutes to allow undissolved solid to sediment. b. Carefully withdraw an aliquot of the supernatant using a pipette. c. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm, compatible with the solvent) to remove any remaining solid particles. This step is critical to avoid artificially high results. d. Accurately dilute the filtered sample with the HPLC mobile phase to bring the concentration within the range of the standard curve. e. Inject the diluted sample into the HPLC system and determine the concentration from the standard curve.

  • Calculation:

    • Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Stability Profile: Degradation Pathways and Stress Testing

Understanding the chemical stability of this compound is paramount for defining its shelf-life, developing stable formulations, and preventing the formation of potentially toxic degradants.[7] Its structure suggests susceptibility to hydrolysis, oxidation, and photolysis. Forced degradation (or stress testing) studies are essential to identify these degradation pathways and to develop stability-indicating analytical methods.[8][9]

3.1. Potential Degradation Pathways
  • Oxidation: The aldehyde group is a primary site for oxidation, readily converting to the corresponding carboxylic acid (4-hydroxypicolinic acid). This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Hydrolysis: While the core pyridine ring is generally stable to hydrolysis, the overall molecule's stability can be pH-dependent. Extreme pH conditions can catalyze degradation reactions. Studies on other pyridine derivatives show they can be extremely unstable in alkaline media and labile in acidic media.[10]

  • Photodegradation: Aromatic systems, particularly heteroaromatics, can absorb UV light, leading to photochemical reactions. Pyridine derivatives are known to be photolabile, which can lead to complex degradation products, including ring opening or polymerization.[10]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific pathway would need to be determined experimentally, but could involve decarboxylation (if oxidized first), polymerization, or fragmentation.

3.2. Experimental Workflow for Forced Degradation

Forced degradation studies are a regulatory requirement in drug development and provide critical insights into a molecule's intrinsic stability.[11] The workflow involves exposing the compound to a range of harsh conditions in parallel.

G cluster_stress Stress Conditions (ICH Guidelines) Start Prepare stock solution of 4-HPA in suitable solvent Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxid Oxidation (e.g., 3% H₂O₂, RT) Start->Oxid Therm Thermal (Solid State) (e.g., 80°C) Start->Therm Photo Photolytic (Solution/Solid) (ICH compliant light chamber) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC-UV/DAD/MS Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis End Identify Degradants Establish Degradation Pathway Calculate Mass Balance Analysis->End

Caption: Forced Degradation Study Workflow.

3.3. Protocol: Forced Degradation Study

This protocol is designed to achieve a target degradation of 5-20%, which is ideal for identifying degradation products without completely consuming the parent compound.

  • Preparation: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. b. For solid-state stress, use the neat compound.

  • Application of Stress Conditions: (All solution studies should be run in parallel with a control sample stored at 5°C protected from light). a. Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Store at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours). b. Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Store at room temperature (alkaline hydrolysis is often rapid) and sample at time points (e.g., 5, 15, 30, 60 minutes). c. Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature, protected from light, and sample at various time points (e.g., 1, 4, 8, 24 hours). d. Thermal Degradation (Solid): Place a small amount of solid compound in an oven at a high temperature (e.g., 80°C). Sample at time points (e.g., 1, 3, 7 days) by dissolving a known weight in solvent. e. Photolytic Degradation: Expose both the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis and Validation: a. At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples before injection. b. Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) detector. c. Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in all stressed samples to ensure no degradants are co-eluting. d. Mass Balance: Calculate the mass balance for each condition: Mass Balance (%) = [(Assay of Parent) + (Sum of all Degradants)] / (Assay of Initial Control) × 100. A result between 95-105% provides confidence that all major degradation products are being detected.[11]

Analytical Methods for Quantification

The selection of an appropriate analytical method is crucial for obtaining accurate data in both solubility and stability studies.

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantifying this compound.

    • Causality: The molecule contains a substituted pyridine ring, which is a strong chromophore, making it ideal for detection by UV-Vis spectroscopy.[12] A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., formic acid or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point.

    • Method Development: For stability studies, the method must be "stability-indicating," meaning it must be able to resolve the parent peak from all potential degradation products. This is typically achieved by analyzing the forced degradation samples and adjusting chromatographic conditions (e.g., gradient, mobile phase pH) until baseline separation is achieved. Using a PDA detector helps confirm peak identity and purity.[13]

  • Gas Chromatography (GC): Due to its predicted high boiling point and polarity, GC analysis would likely require derivatization to increase volatility and thermal stability, making it less straightforward than HPLC.[14]

Recommended Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound. Information is typically derived from supplier Safety Data Sheets (SDS).

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] It should be kept in a cool, dry, and well-ventilated place. Refrigeration (2-8°C) is recommended for long-term storage.[3][15]

  • Protection: The compound should be protected from direct sunlight and moisture, as it is noted to be light and air sensitive.[15]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[16]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area or chemical fume hood to avoid inhalation.[16][17]

Conclusion

This compound is a compound with significant synthetic potential, but its utility is directly linked to a thorough understanding of its physicochemical properties. Its solubility is governed by its polar nature and is highly tunable via pH modification. The molecule's stability is challenged by its susceptibility to oxidation at the aldehyde group and potential for pH- and light-mediated degradation. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify these properties, enabling informed decisions in experimental design, formulation development, and reaction optimization. By applying these systematic approaches, the scientific community can effectively harness the capabilities of this versatile building block while ensuring the integrity and reproducibility of their research.

References

4-Hydroxypicolinaldehyde: A Versatile Scaffold for Innovations in Organic Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

4-Hydroxypicolinaldehyde, a unique pyridine derivative, is emerging as a highly versatile and valuable building block in modern organic synthesis. Its distinct electronic properties, arising from the interplay between the aldehyde functionality, the hydroxyl group, and the nitrogen atom within the pyridine ring, offer a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the potential applications of this compound, with a focus on its utility in multicomponent reactions and the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry. Detailed mechanistic insights, validated experimental protocols, and a forward-looking perspective on its future applications are presented to empower researchers in leveraging this promising reagent for their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials, owing to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1] The strategic placement of both an aldehyde and a hydroxyl group on this core in this compound (also known as 4-hydroxy-pyridine-2-carbaldehyde) creates a molecule with a dual reactivity profile. The aldehyde group serves as an electrophilic center, ripe for nucleophilic attack and condensation reactions, while the 4-hydroxy group, existing in tautomeric equilibrium with its pyridone form, modulates the reactivity of the ring and provides a handle for further functionalization.

This unique combination of functional groups makes this compound an ideal candidate for a variety of powerful synthetic transformations, including the Knoevenagel condensation, Hantzsch pyridine synthesis, and the Biginelli reaction. These reactions, particularly multicomponent reactions (MCRs), are highly valued in drug discovery for their efficiency in generating molecular diversity from simple starting materials in a single synthetic operation.

dot

Caption: Structure of this compound.

Synthesis of this compound

While not commercially available from all suppliers in large quantities, this compound can be synthesized through several potential routes, often involving the modification of a pre-existing pyridine core. A common strategy involves the oxidation of the corresponding hydroxymethylpyridine. For instance, the oxidation of 4-hydroxypyridine-2-methanol would yield the target aldehyde.[2] Another plausible approach is the hydrolysis of a more stable precursor, such as a 4-alkoxypicolinaldehyde.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₅NO₂[3]
Molecular Weight123.11 g/mol [3]
IUPAC Name4-hydroxypyridine-2-carbaldehyde[3]
CAS Number1060809-85-9[3]

Core Applications in Organic Synthesis

Knoevenagel Condensation: A Gateway to Functionalized Alkenes

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound.[4] The electron-withdrawing nature of the pyridine ring in this compound enhances the electrophilicity of the aldehyde carbon, making it an excellent substrate for this transformation.

Mechanism: The reaction is typically catalyzed by a weak base, such as piperidine or an amine-based ionic liquid.[5] The base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol-type adduct readily undergoes dehydration to yield the final α,β-unsaturated product.

dot

Knoevenagel_Condensation This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack Active Methylene Compound Active Methylene Compound Enolate Formation Enolate Formation Active Methylene Compound->Enolate Formation Base Catalyst Base Catalyst Base Catalyst->Enolate Formation Enolate Formation->Nucleophilic Attack Aldol Adduct Aldol Adduct Nucleophilic Attack->Aldol Adduct Dehydration Dehydration Aldol Adduct->Dehydration α,β-Unsaturated Product α,β-Unsaturated Product Dehydration->α,β-Unsaturated Product Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates This compound This compound Knoevenagel Adduct Knoevenagel Adduct This compound->Knoevenagel Adduct β-Ketoester (2 eq.) β-Ketoester (2 eq.) Enamine Enamine β-Ketoester (2 eq.)->Enamine β-Ketoester (2 eq.)->Knoevenagel Adduct Ammonia/Ammonium Acetate Ammonia/Ammonium Acetate Ammonia/Ammonium Acetate->Enamine Michael Addition Michael Addition Enamine->Michael Addition Knoevenagel Adduct->Michael Addition Cyclization/Dehydration Cyclization/Dehydration Michael Addition->Cyclization/Dehydration Dihydropyridine Product Dihydropyridine Product Cyclization/Dehydration->Dihydropyridine Product

References

An In-depth Technical Guide to 4-Hydroxypicolinaldehyde (CAS 1060809-85-9): Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety considerations, and potential therapeutic applications of 4-Hydroxypicolinaldehyde (CAS 1060809-85-9). While direct research on this specific compound is emerging, this document synthesizes available data and draws logical inferences from structurally related molecules to offer valuable insights for researchers in medicinal chemistry and drug discovery.

Core Chemical Identity

This compound, also known as 4-hydroxy-pyridine-2-carbaldehyde, is a heterocyclic aldehyde. Its structure features a pyridine ring substituted with a hydroxyl group at the 4-position and a formyl group at the 2-position. This unique arrangement of functional groups suggests its potential as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents.

PropertyValueSource
CAS Number 1060809-85-9[1][]
IUPAC Name 4-oxo-1H-pyridine-2-carbaldehyde[3]
Molecular Formula C₆H₅NO₂[3]
Molecular Weight 123.11 g/mol [3]
Appearance Likely a solidInferred from related compounds
Solubility Expected to have some water solubilityInferred from related compounds

Safety and Handling

Hazard Identification:

  • Acute Oral Toxicity: May be harmful if swallowed.[4]

  • Skin Corrosion/Irritation: May cause skin irritation.[4][6]

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[4][6]

  • Respiratory Irritation: May cause respiratory tract irritation.[4]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5][6]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[5]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[5][7]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4][5]

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[4][5]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4][5]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[4][5]

Synthesis and Chemical Reactivity

A definitive, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be extrapolated from patents detailing the synthesis of the related compound, 4-pyridinecarboxaldehyde.[8][9]

A potential synthetic pathway could involve the following key steps:

Synthesis_Pathway 4-Picoline 4-Picoline 4-Picoline_N-oxide 4-Picoline_N-oxide 4-Picoline->4-Picoline_N-oxide Oxidation 4-Hydroxymethylpyridine 4-Hydroxymethylpyridine 4-Picoline_N-oxide->4-Hydroxymethylpyridine Rearrangement & Hydrolysis This compound This compound 4-Hydroxymethylpyridine->this compound Selective Oxidation

Hypothetical Synthesis Workflow

Step 1: Oxidation of the Starting Material. This conceptual workflow begins with the oxidation of a suitable starting material, such as a substituted picoline, to introduce the necessary oxygen functionality.

Step 2: Functional Group Interconversion. The second step involves the chemical modification of the initially formed product. This could be a rearrangement followed by hydrolysis to yield a key intermediate.

Step 3: Final Oxidation to the Aldehyde. The final step is a selective oxidation of the intermediate to produce the target this compound.

The aldehyde functionality of this compound makes it a valuable precursor for various chemical reactions, including the formation of imines, oximes, and hydrazones, which are common moieties in bioactive molecules.

Potential Biological Activity and Applications in Drug Discovery

While direct biological studies on this compound are limited, the broader class of pyridine-2-carbaldehyde derivatives has been investigated for a range of therapeutic applications. The presence of the 4-hydroxy group may further modulate the biological activity and pharmacokinetic properties of this scaffold.

Antimicrobial and Antifungal Potential

The pyridine ring is a common feature in many antimicrobial agents. The ability of the aldehyde group to form Schiff bases with various amines, including those found in biological systems, suggests a potential mechanism for antimicrobial action. Research on related pyridine derivatives has shown promising activity against various bacterial and fungal strains.

Anticancer Activity

Derivatives of pyridine-2-carbaldehyde, particularly thiosemicarbazones, have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the chelation of essential metal ions, leading to the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase.

Anticancer_MoA cluster_cell Cancer Cell Compound This compound Derivative Metal_Ion Metal Ions (e.g., Fe, Cu) Compound->Metal_Ion Chelation Enzyme Ribonucleotide Reductase Compound->Enzyme Inhibition Metal_Ion->Enzyme Required for activity DNA_Synthesis DNA Synthesis Enzyme->DNA_Synthesis Catalyzes Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Potential Anticancer Mechanism of Action

This diagram illustrates a potential mechanism where a derivative of this compound could chelate essential metal ions, thereby inhibiting key enzymes like ribonucleotide reductase, which are vital for DNA synthesis in cancer cells. This disruption can ultimately lead to apoptosis, or programmed cell death.

As a Scaffold in Medicinal Chemistry

The structural features of this compound make it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The aldehyde can be readily modified to introduce a wide range of chemical diversity, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.

Experimental Protocols: A General Framework

While specific protocols for this compound are not yet established, the following provides a general workflow for researchers interested in evaluating its biological potential.

Workflow for Biological Evaluation:

Biological_Evaluation_Workflow Start Compound_Prep Compound Preparation & Solubilization Start->Compound_Prep Primary_Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Compound_Prep->Primary_Screening Dose_Response Dose-Response Studies Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) Dose_Response->Mechanism_of_Action In_Vivo_Testing In Vivo Animal Models (if warranted) Mechanism_of_Action->In_Vivo_Testing Data_Analysis Data Analysis & Interpretation In_Vivo_Testing->Data_Analysis End Data_Analysis->End

General Biological Evaluation Workflow

This flowchart outlines a typical progression for assessing the biological activity of a novel compound, from initial preparation and screening to more in-depth mechanistic studies and potential in vivo testing.

Step-by-Step Protocol for In Vitro Cytotoxicity Assay (Example):

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions until confluent.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture media.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the media and add the various concentrations of the compound to the wells. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

This compound (CAS 1060809-85-9) is a chemical entity with significant potential in the field of drug discovery and medicinal chemistry. While direct research on this compound is still in its early stages, the known biological activities of related pyridine-2-carbaldehyde and 4-hydroxypyridine derivatives provide a strong rationale for its further investigation. Future research should focus on developing a robust and scalable synthesis, conducting comprehensive biological screening to identify its primary therapeutic targets, and elucidating its mechanism of action. The insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the exploration of this promising molecule.

References

The Decisive Role of the Pyridone Tautomer in the Reactivity of 4-Hydroxypicolinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's structural dynamics and its resulting reactivity is paramount for innovation. 4-Hydroxypicolinaldehyde, a heterocyclic aldehyde, presents a fascinating case study in this regard. While its name suggests a simple hydroxyl-substituted pyridine, the reality of its chemical behavior is governed by a subtle yet profound structural transformation: tautomerism. This guide provides an in-depth exploration of the pivotal role the hydroxyl group plays in the reactivity of this compound, with a central focus on the dominance of its 4-pyridone tautomer and the subsequent electronic and chemical consequences. By elucidating the underlying principles and providing practical experimental frameworks, this document serves as a comprehensive resource for harnessing the unique chemical properties of this versatile molecule.

The Tautomeric Landscape: 4-Hydroxypyridine vs. 4-Pyridone

The chemical identity of this compound is fundamentally shaped by the tautomeric equilibrium between its phenolic form (4-hydroxypyridine) and its amide-like form (4-pyridone). In the vast majority of chemical contexts, particularly in polar solvents and the solid state, the equilibrium overwhelmingly favors the 4-pyridone tautomer, 4-oxo-1,4-dihydropyridine-2-carbaldehyde[1][2]. This preference is a cornerstone of its reactivity.

The stability of the 4-pyridone form is attributed to two primary factors:

  • Aromaticity and Resonance: The 4-pyridone ring maintains aromatic character through a significant charge-separated resonance contributor where the nitrogen atom bears a positive charge and the exocyclic oxygen a negative charge. This delocalization stabilizes the system.

  • Intermolecular Hydrogen Bonding: In the solid state and in solution, the N-H and C=O groups of the pyridone structure facilitate strong intermolecular hydrogen bonds, creating a more stable, lower-energy state compared to the hydroxyl form[3].

Therefore, for all practical purposes in experimental chemistry, it is more accurate and predictive to consider the molecule as a 2-formyl-4-pyridone.

Caption: Tautomeric equilibrium of this compound.

Electronic Consequences of the 4-Pyridone Ring on Aldehyde Reactivity

The dominance of the pyridone tautomer fundamentally alters the electronic landscape of the molecule, which in turn modulates the reactivity of the C2-aldehyde group. The key to understanding this is the electron-donating nature of the amide-like nitrogen within the pyridone ring.

Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the ring system. This has two major effects:

  • Increased Electron Density: The overall electron density of the aromatic ring is increased compared to a standard pyridine ring, which is generally electron-deficient due to the electronegativity of the nitrogen atom[4].

  • Modulation of Aldehyde Electrophilicity: This electron-donating effect extends to the C2 position, partially mitigating the electron-withdrawing character of the aldehyde's carbonyl group. Consequently, the carbon atom of the aldehyde in 4-oxo-1,4-dihydropyridine-2-carbaldehyde is expected to be less electrophilic than the aldehyde carbon in pyridine-2-carbaldehyde[1]. This reduced electrophilicity is a critical consideration for planning nucleophilic addition reactions.

electronic_effects pyridone 4-Pyridone Tautomer (Dominant Form) resonance N-atom lone pair delocalization into the ring (Resonance) pyridone->resonance electron_density Increased electron density of the aromatic ring resonance->electron_density electrophilicity Reduced electrophilicity of the C2-aldehyde carbonyl carbon electron_density->electrophilicity Electron-donating effect reactivity Altered reactivity towards nucleophiles electrophilicity->reactivity Governs reaction kinetics

Caption: Influence of the 4-pyridone tautomer on aldehyde reactivity.

Impact on Key Reaction Classes

The modified electronic properties of 4-oxo-1,4-dihydropyridine-2-carbaldehyde have direct implications for its behavior in common organic reactions.

Schiff Base Formation

The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a fundamental reaction. The rate-determining step is typically the nucleophilic attack of the amine on the carbonyl carbon.

  • Causality: Due to the reduced electrophilicity of the aldehyde in the 4-pyridone tautomer, the reaction rate for Schiff base formation is anticipated to be slower compared to that with pyridine-2-carbaldehyde under identical conditions.

  • Experimental Consideration: To drive the reaction to completion, it may be necessary to employ slightly more forcing conditions, such as a higher concentration of a mild acid catalyst (e.g., acetic acid) to protonate the carbonyl oxygen and increase its electrophilicity, or to ensure efficient removal of water to shift the equilibrium towards the product.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst[5].

  • Causality: Similar to Schiff base formation, the initial nucleophilic attack of the enolate derived from the active methylene compound will be influenced by the aldehyde's electrophilicity. A less electrophilic aldehyde will react more slowly.

  • Experimental Consideration: The choice of base is critical. While a weak base like piperidine is often sufficient, for the less reactive 4-oxo-1,4-dihydropyridine-2-carbaldehyde, a slightly stronger base or a more efficient catalytic system might be required to achieve reasonable reaction times. However, strong bases should be avoided to prevent self-condensation of the aldehyde[5].

Oxidation and Reduction

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

  • Oxidation: Standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be used to convert the aldehyde to the corresponding 4-oxo-1,4-dihydropyridine-2-carboxylic acid. The reaction conditions should be controlled to avoid over-oxidation or degradation of the pyridone ring.

  • Reduction: The reduction of the aldehyde to an alcohol can be achieved with high selectivity using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. The use of NaBH₄ is advantageous as it will not reduce the amide-like carbonyl of the pyridone ring.

Experimental Protocols: A Self-Validating Approach

The following protocols are provided as robust starting points for researchers. They are designed to be self-validating, with clear endpoints and characterization methods.

Protocol: Synthesis of a Schiff Base Derivative

This protocol details the synthesis of N-((4-oxo-1,4-dihydropyridin-2-yl)methylene)aniline.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound123.111.0123 mg
Aniline93.131.091 µL
Glacial Acetic Acid60.05Catalytic1-2 drops
Ethanol (Absolute)46.07-5 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (123 mg, 1.0 mmol).

  • Add ethanol (5 mL) and stir until the solid is fully dissolved.

  • Add aniline (91 µL, 1.0 mmol) to the solution, followed by 1-2 drops of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The formation of the more nonpolar imine product should be evident as a new spot with a higher Rf value. The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Wash the collected solid with a small amount of cold ethanol (2 x 2 mL) to remove unreacted starting materials.

  • Dry the product in a vacuum oven to a constant weight.

Characterization:

  • ¹H NMR: Expect the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new imine proton signal (around 8-9 ppm).

  • IR Spectroscopy: Look for the disappearance of the aldehyde C-H stretch (around 2700-2800 cm⁻¹) and the appearance of a C=N imine stretch (around 1620-1640 cm⁻¹). The characteristic C=O and N-H stretches of the pyridone ring should remain.

schiff_base_workflow start Dissolve this compound in Ethanol add_reagents Add Aniline and Catalytic Acetic Acid start->add_reagents reflux Heat to Reflux (3-5 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor In-process control workup Cool, Precipitate, and Filter Product reflux->workup wash Wash with Cold Ethanol workup->wash dry Dry under Vacuum wash->dry characterize Characterize by NMR & IR dry->characterize

Caption: Workflow for Schiff base synthesis.

Protocol: Knoevenagel Condensation

This protocol describes the synthesis of 2-((4-oxo-1,4-dihydropyridin-2-yl)methylene)malononitrile.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound123.111.0123 mg
Malononitrile66.061.066 mg
Piperidine85.15Catalytic~5 µL
Ethanol (Absolute)46.07-5 mL

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (123 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in ethanol (5 mL).

  • Add a catalytic amount of piperidine (~5 µL, 0.05 mmol) to the stirred solution.

  • Stir the reaction mixture at room temperature. The product often begins to precipitate within minutes.

  • Monitor the reaction by TLC (1:1 hexane:ethyl acetate). The reaction is typically complete within 1-2 hours.

  • Once the starting aldehyde is consumed, collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 3 mL) and then with deionized water (2 x 5 mL) to remove the catalyst and any unreacted malononitrile.

  • Dry the product to a constant weight. The product is often pure enough for subsequent use without further purification.

Characterization:

  • ¹H NMR: Expect the disappearance of the aldehyde proton signal and the appearance of a new vinylic proton signal.

  • IR Spectroscopy: The aldehyde C-H stretch will disappear. Look for the appearance of a strong C≡N (nitrile) stretch around 2220 cm⁻¹.

Conclusion

The reactivity of this compound is not merely influenced by its hydroxyl group; it is fundamentally dictated by it. The hydroxyl group's role is to drive the tautomeric equilibrium overwhelmingly towards the 4-oxo-1,4-dihydropyridine-2-carbaldehyde isomer. This structural reality, in turn, defines the electronic character of the molecule. The amide-like nature of the pyridone ring acts as an electron-donating system, which reduces the electrophilicity of the aldehyde group. For the medicinal chemist and the synthetic organic chemist, this insight is crucial. It informs the rational design of reaction conditions, explaining why nucleophilic additions to the aldehyde may require more tailored catalytic systems or longer reaction times than might be anticipated for other heteroaromatic aldehydes. By understanding and embracing the dominant pyridone tautomer, researchers can more effectively predict and control the chemical behavior of this versatile building block, paving the way for its successful application in drug discovery and materials science.

References

The Versatile Virtuoso: 4-Hydroxypicolinaldehyde as a Premier Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of bioactive molecules.[2] Within the extensive family of pyridine-based synthons, 4-hydroxypicolinaldehyde (also known as 4-hydroxy-2-pyridinecarboxaldehyde) emerges as a particularly compelling and versatile building block. Its bifunctional nature, featuring a nucleophilic hydroxyl group and an electrophilic aldehyde, offers a rich platform for the construction of a diverse array of fused and substituted heterocyclic systems. This guide provides a comprehensive technical overview of the synthesis, reactivity, and application of this compound, equipping researchers with the knowledge to harness its full potential in the quest for novel therapeutic agents.

The Foundation: Synthesis of this compound

The accessibility of a key building block is paramount to its widespread utility. While this compound is commercially available from various suppliers, understanding its synthesis provides deeper insight into its chemistry and potential impurities. A common and logical synthetic route involves the selective oxidation of the corresponding methyl group in 4-hydroxy-2-methylpyridine (2-methylpyridin-4-ol).

While a specific, detailed protocol for the direct oxidation of 4-hydroxy-2-methylpyridine to this compound is not extensively documented in readily available literature, the oxidation of methylpyridines to their corresponding aldehydes is a well-established transformation in organic synthesis.[3] This transformation can be achieved using a variety of oxidizing agents. For instance, pyridinium chlorochromate (PCC) is a common reagent for the oxidation of primary alcohols (which can be formed from the corresponding methyl group) to aldehydes.[3] Greener alternatives, such as TEMPO-catalyzed oxidations, have also proven effective.[3]

A plausible synthetic pathway is outlined below, starting from the commercially available 4-hydroxy-2-methylpyridine.

Synthesis_of_4_Hydroxypicolinaldehyde cluster_0 Synthesis Pathway 4-hydroxy-2-methylpyridine 4-Hydroxy-2-methylpyridine Oxidation Selective Oxidation [e.g., SeO2, MnO2, or other mild oxidants] 4-hydroxy-2-methylpyridine->Oxidation This compound This compound Oxidation->this compound

Caption: Plausible synthetic route to this compound.

Experimental Insight: The selective oxidation of a methyl group on a pyridine ring can be challenging due to the ring's electron-deficient nature. Reagents like selenium dioxide (SeO₂) are often employed for the oxidation of benzylic and allylic C-H bonds to carbonyls and could be a suitable choice here. The reaction conditions would need careful optimization to prevent over-oxidation to the carboxylic acid and to avoid unwanted side reactions on the pyridine ring.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

PropertyValueSource
CAS Number 1060809-85-9[4]
Molecular Formula C₆H₅NO₂[4]
Molecular Weight 123.11 g/mol [4]
IUPAC Name 4-oxo-1H-pyridine-2-carbaldehyde[4]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (likely a singlet in the range of 9-10 ppm), and three aromatic protons on the pyridine ring, each with characteristic chemical shifts and coupling patterns. The hydroxyl proton may appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should exhibit six distinct signals, including a downfield signal for the carbonyl carbon of the aldehyde (typically >190 ppm), and signals for the five carbons of the pyridine ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1710 cm⁻¹. A broad absorption band in the region of 3100-3500 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl group.[7]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Reactivity and Application in Heterocyclic Synthesis

The synthetic utility of this compound lies in the orchestrated reactivity of its aldehyde and hydroxyl functionalities. This dual reactivity makes it an ideal substrate for a variety of condensation and multicomponent reactions (MCRs), leading to the rapid assembly of complex heterocyclic scaffolds.[8][9]

Knoevenagel Condensation: A Gateway to Activated Alkenes

The aldehyde group of this compound readily undergoes Knoevenagel condensation with active methylene compounds, such as malononitrile and ethyl cyanoacetate. This reaction provides a versatile entry point to highly functionalized, electron-deficient alkenes, which are themselves valuable intermediates for further transformations.

Knoevenagel_Condensation cluster_1 Knoevenagel Condensation Pathway 4-HP This compound Base_Catalyst Base Catalyst (e.g., Piperidine, DABCO) 4-HP->Base_Catalyst Active_Methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Active_Methylene->Base_Catalyst Deprotonation Knoevenagel_Adduct Knoevenagel Adduct Base_Catalyst->Knoevenagel_Adduct Condensation & Dehydration MCR_Pyrano_Pyridine cluster_2 Three-Component Synthesis of Pyrano[2,3-b]pyridines 4-HP This compound Catalyst Catalyst (e.g., L-proline, DABCO) 4-HP->Catalyst Malononitrile Malononitrile Malononitrile->Catalyst CH_Acid C-H Activated Acid (e.g., Barbituric Acid) CH_Acid->Catalyst Pyrano_Pyridine Pyrano[2,3-b]pyridine Derivative Catalyst->Pyrano_Pyridine Tandem Knoevenagel-Michael Cyclocondensation

References

Methodological & Application

Synthesis of Schiff Bases from 4-Hydroxypicolinaldehyde and Primary Amines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Schiff Bases in Modern Chemistry

Schiff bases, compounds featuring an imine or azomethine (-C=N-) group, are a cornerstone of modern synthetic chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with a carbonyl compound.[1] Their importance stems from their versatile applications across numerous scientific disciplines. In medicinal chemistry, Schiff bases and their metal complexes are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] They also serve as crucial intermediates in organic synthesis and are widely used as ligands in coordination chemistry to create stable metal complexes with significant catalytic activity.[4][5]

This application note provides a comprehensive guide for the synthesis of Schiff bases derived from 4-hydroxypicolinaldehyde and various primary amines. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the essential characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these compounds in their work.

Mechanistic Insights: The Chemistry of Imine Formation

The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds via a two-step mechanism.[6] Understanding this mechanism is crucial for optimizing reaction conditions and achieving high yields.

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of this compound. This step forms an unstable carbinolamine intermediate. The hydroxyl group on the pyridine ring of this compound can influence the reactivity of the aldehyde group.

  • Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable imine (Schiff base).

The pH of the reaction is a critical parameter. The reaction is generally fastest in weakly acidic conditions (pH 4-5).[6] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine.[6]

Experimental Protocols

This section outlines detailed protocols for the synthesis of Schiff bases from this compound and representative primary amines.

General Materials and Methods
  • Reagents: this compound, primary amines (e.g., aniline, ethylenediamine, p-toluidine), absolute ethanol, methanol, glacial acetic acid (catalyst). All reagents should be of analytical grade.

  • Apparatus: Round-bottom flasks, reflux condenser, magnetic stirrer with hot plate, filtration apparatus (Büchner funnel), beakers, and standard laboratory glassware.

  • Characterization: Fourier-Transform Infrared (FT-IR) spectrometer, Nuclear Magnetic Resonance (NMR) spectrometer, and a melting point apparatus.

Protocol 1: Synthesis of a Schiff Base from this compound and Aniline

This protocol describes the synthesis of (E)-4-((phenylimino)methyl)pyridin-3-ol.

Workflow Diagram:

Schiff_Base_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Dissolve this compound and Aniline in Ethanol AddCatalyst Add Glacial Acetic Acid Reagents->AddCatalyst Equimolar amounts Reflux Reflux for 2-4 hours AddCatalyst->Reflux Catalytic amount Cooling Cool to Room Temperature & Ice Bath Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry the Product Washing->Drying Characterization Characterize by FT-IR, NMR, and Melting Point Drying->Characterization

Caption: General workflow for Schiff base synthesis.

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.23 g, 10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add an equimolar amount of aniline (e.g., 0.93 g, 10 mmol).

  • Add a few drops (2-3) of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • To maximize precipitation, cool the flask in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.

  • Determine the yield and characterize the product.

Protocol 2: Synthesis of a Bis-Schiff Base from this compound and Ethylenediamine

This protocol describes the synthesis of 4,4'-((1E,1'E)-(ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(pyridin-3-ol).

Step-by-Step Procedure:

  • Dissolve this compound (e.g., 2.46 g, 20 mmol) in 50 mL of methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve ethylenediamine (e.g., 0.60 g, 10 mmol) in 20 mL of methanol.

  • Add the ethylenediamine solution dropwise to the stirred solution of this compound at room temperature.

  • After the addition is complete, add 2-3 drops of glacial acetic acid.

  • Reflux the reaction mixture for 3-5 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold methanol and dry it under vacuum.

  • Calculate the yield and proceed with characterization.

Data Interpretation and Characterization

Accurate characterization is essential to confirm the successful synthesis of the Schiff base.

FT-IR Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the formation of the C=N (imine) bond.

  • Disappearance of Aldehyde C=O Stretch: The strong absorption band corresponding to the carbonyl (C=O) stretch of this compound (typically around 1680-1700 cm⁻¹) should disappear in the product spectrum.

  • Appearance of Imine C=N Stretch: A new, characteristic absorption band for the imine (C=N) group will appear in the region of 1600-1650 cm⁻¹.[7] The exact position will depend on the structure of the primary amine used.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ will be present due to the hydroxyl group on the pyridine ring.

  • C-H and Aromatic C=C Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region.[8]

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

  • ¹H NMR:

    • Azomethine Proton (-CH=N-): A characteristic singlet for the azomethine proton will appear in the downfield region, typically between δ 8.0 and 9.0 ppm.[9]

    • Aromatic Protons: The protons of the pyridine and other aromatic rings will resonate in the δ 6.5-8.5 ppm range. The specific chemical shifts and coupling patterns will depend on the substituents.

    • Aliphatic Protons: If an aliphatic amine was used, the corresponding proton signals will be observed in the upfield region.

    • OH Proton: The hydroxyl proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR:

    • Azomethine Carbon (-CH=N-): The carbon of the imine group will show a characteristic signal in the δ 150-165 ppm range.

    • Aromatic Carbons: The signals for the aromatic carbons will appear in the δ 110-160 ppm region.

Quantitative Data Summary

The following table provides expected data for the synthesized Schiff bases. Actual values may vary depending on experimental conditions and instrumentation.

Schiff Base ProductPrimary AmineExpected Yield (%)Melting Point (°C)Key FT-IR Peak (C=N, cm⁻¹)Key ¹H NMR Peak (-CH=N-, ppm)
(E)-4-((phenylimino)methyl)pyridin-3-olAniline80-90>200 (decomposes)~1620~8.5
4,4'-((1E,1'E)-(ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(pyridin-3-ol)Ethylenediamine75-85>250 (decomposes)~1635~8.3
(E)-4-(((4-methylphenyl)imino)methyl)pyridin-3-olp-Toluidine85-95>220 (decomposes)~1618~8.4

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the Schiff base is confirmed by a combination of physical and spectroscopic data. The disappearance of the aldehyde's carbonyl peak and the appearance of the imine peak in the FT-IR spectrum, coupled with the characteristic azomethine proton signal in the ¹H NMR spectrum, provide strong evidence of product formation. Furthermore, a sharp melting point of the recrystallized product is indicative of its purity.

Conclusion

The synthesis of Schiff bases from this compound and primary amines is a straightforward and versatile method for generating compounds with significant potential in various fields of chemical and biological research. By following the detailed protocols and utilizing the characterization data provided in this guide, researchers can reliably synthesize and validate these valuable molecules for their specific applications.

References

Application Notes and Protocols: Knoevenagel Condensation of 4-Hydroxypicolinaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and other key intermolecular interactions within biological systems. The functionalization of this core structure is paramount for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction that provides an efficient route to synthesize α,β-unsaturated systems, which are themselves valuable precursors and pharmacophores.[1][2] This guide provides a detailed exploration of the Knoevenagel condensation of 4-Hydroxypicolinaldehyde with the active methylene compounds, malononitrile and ethyl cyanoacetate. These reactions yield highly functionalized pyridine derivatives, which are of significant interest to researchers in medicinal chemistry and drug development for their potential biological activities.[3][4][5]

Reaction Principle: The Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1][6] The reaction is typically catalyzed by a weak base, such as an amine, which plays a crucial role in the reaction mechanism.

The generally accepted mechanism proceeds through the following key steps:

  • Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to form a resonance-stabilized enolate. The stability of this enolate is crucial for the reaction to proceed under mild basic conditions.

  • Nucleophilic Attack: The enolate, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of this compound. This step results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the basic catalyst or the solvent, to yield a β-hydroxy adduct (an aldol-type intermediate).

  • Dehydration: The β-hydroxy adduct undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This elimination is often the driving force for the reaction, leading to a stable conjugated system.

Knoevenagel_Mechanism 4-HP This compound Adduct β-Hydroxy Adduct 4-HP->Adduct Nucleophilic Attack by Enolate AMC Active Methylene Compound (Z-CH2-Z') Enolate Resonance-Stabilized Enolate AMC->Enolate Deprotonation by Base Base Base (e.g., Piperidine) Enolate->Adduct Final_Product α,β-Unsaturated Product Adduct->Final_Product Dehydration (-H2O)

Figure 1: Generalized workflow of the Knoevenagel Condensation.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of Knoevenagel adducts of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary depending on the specific laboratory conditions and desired scale.

Protocol 1: Synthesis of 2-((4-hydroxypyridin-2-yl)methylene)malononitrile

This protocol utilizes a catalyst-free system in an environmentally benign aqueous ethanol mixture, which has been shown to be effective for the condensation of pyridinecarbaldehydes.

Materials:

  • This compound

  • Malononitrile

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in a 1:1 mixture of deionized water and ethanol (10 mL).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.

  • Upon completion, the product will likely precipitate out of the solution. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Collect the solid product by suction filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water (2 x 10 mL) to remove any unreacted starting materials and water-soluble impurities.

  • Dry the product under vacuum to yield the desired 2-((4-hydroxypyridin-2-yl)methylene)malononitrile.

Protocol1_Workflow A Dissolve 4-HP & Malononitrile in H2O:EtOH (1:1) B Stir at Room Temperature A->B C Monitor by TLC B->C D Precipitation of Product C->D Upon Completion E Suction Filtration D->E F Wash with Cold H2O E->F G Dry Under Vacuum F->G H Final Product G->H

Figure 2: Experimental workflow for the synthesis of 2-((4-hydroxypyridin-2-yl)methylene)malononitrile.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-hydroxypyridin-2-yl)acrylate

This protocol is adapted from a well-established procedure for a structurally similar compound, ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, and utilizes a mild ammonium acetate catalyst.[7]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10 mmol), ethyl cyanoacetate (10.5 mmol), and ammonium acetate (1.5 mmol).

  • Add ethanol (40 mL) to the flask and fit it with a reflux condenser.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction by TLC (eluent: ethyl acetate/hexane, 1:2). The reaction is generally complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

  • Pour the cold reaction mixture into 100 mL of ice-cold water with stirring to precipitate the product fully.

  • Collect the crystalline solid by suction filtration.

  • Wash the product with cold ethanol (2 x 15 mL).

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-cyano-3-(4-hydroxypyridin-2-yl)acrylate.

  • Dry the purified product under vacuum.

Data Presentation and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques. Below are the expected characterization data based on analogous structures reported in the literature.[8][9][10][11]

Table 1: Reaction Parameters and Expected Yields

EntryActive Methylene CompoundCatalystSolventTemp. (°C)Time (h)Expected Yield (%)
1MalononitrileNoneH₂O:EtOH (1:1)RT2-485-95
2Ethyl CyanoacetateAmmonium AcetateEtOHReflux4-680-90

Exemplary Characterization Data:

  • 2-((4-hydroxypyridin-2-yl)methylene)malononitrile:

    • Appearance: Expected to be a pale yellow or off-white solid.

    • IR (KBr, cm⁻¹): ν 3400-3200 (O-H), 2220 (C≡N), 1600 (C=C), 1580 (aromatic C=C).

    • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.5-11.5 (br s, 1H, OH), 8.2-8.4 (d, 1H, pyridine-H6), 7.9-8.1 (s, 1H, =CH), 7.0-7.2 (s, 1H, pyridine-H3), 6.8-7.0 (d, 1H, pyridine-H5).

    • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 165.0 (C4-OH), 158.0 (=CH), 152.0 (C2), 150.0 (C6), 115.0 (CN), 114.0 (CN), 110.0 (C3), 108.0 (C5), 85.0 (C=C(CN)₂).

    • MS (ESI): m/z calculated for C₉H₆N₃O [M+H]⁺, found.

  • Ethyl 2-cyano-3-(4-hydroxypyridin-2-yl)acrylate:

    • Appearance: Expected to be a white or pale yellow crystalline solid.

    • IR (KBr, cm⁻¹): ν 3400-3200 (O-H), 2225 (C≡N), 1720 (C=O, ester), 1610 (C=C), 1590 (aromatic C=C).

    • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.5-10.5 (br s, 1H, OH), 8.3-8.5 (s, 1H, =CH), 8.2-8.3 (d, 1H, pyridine-H6), 7.1-7.2 (s, 1H, pyridine-H3), 6.9-7.0 (d, 1H, pyridine-H5), 4.3-4.4 (q, 2H, OCH₂CH₃), 1.3-1.4 (t, 3H, OCH₂CH₃).

    • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 164.0 (C4-OH), 162.0 (C=O), 155.0 (=CH), 151.0 (C2), 150.0 (C6), 115.0 (CN), 111.0 (C3), 109.0 (C5), 103.0 (C-CN), 62.0 (OCH₂CH₃), 14.0 (OCH₂CH₃).

    • MS (ESI): m/z calculated for C₁₁H₁₁N₂O₃ [M+H]⁺, found.

Applications in Drug Discovery and Development

The Knoevenagel adducts derived from this compound are valuable scaffolds for the development of novel therapeutic agents. The presence of multiple functional groups—the pyridine nitrogen, the hydroxyl group, the cyano group, and the α,β-unsaturated system—provides numerous opportunities for further chemical modification to optimize biological activity.

  • Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated system makes these compounds potential Michael acceptors, allowing them to covalently bind to nucleophilic residues (such as cysteine) in the active sites of enzymes. This mechanism is relevant for the inhibition of various enzyme classes, including kinases and proteases.

  • Antiproliferative and Anticancer Activity: Pyridine and its derivatives are known to exhibit significant antiproliferative effects.[4][5] The synthesized compounds can be screened against various cancer cell lines to assess their cytotoxic and cytostatic potential.

  • Antimicrobial and Antiprotozoal Agents: The structural motifs present in these adducts are found in various antimicrobial and antiprotozoal drugs.[3] They can be evaluated for their efficacy against a panel of pathogenic bacteria, fungi, and protozoa.

  • Larvicidal Activity: Knoevenagel adducts have demonstrated potential as larvicidal agents, offering an avenue for the development of novel insecticides.[6]

Applications Knoevenagel_Adducts Knoevenagel Adducts of This compound Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Proteases) Knoevenagel_Adducts->Enzyme_Inhibition Anticancer Antiproliferative/ Anticancer Activity Knoevenagel_Adducts->Anticancer Antimicrobial Antimicrobial & Antiprotozoal Activity Knoevenagel_Adducts->Antimicrobial Larvicidal Larvicidal Activity Knoevenagel_Adducts->Larvicidal

Figure 3: Potential therapeutic applications of the synthesized compounds.

Conclusion and Future Perspectives

The Knoevenagel condensation of this compound with active methylene compounds represents a straightforward, efficient, and atom-economical approach to novel, highly functionalized pyridine derivatives. The protocols outlined herein provide a solid foundation for the synthesis and subsequent biological evaluation of these promising scaffolds. The versatility of the Knoevenagel condensation, coupled with the inherent biological relevance of the pyridine core, makes this an attractive area for further exploration in the quest for new and improved therapeutic agents. Future work should focus on expanding the library of active methylene compounds used in this reaction and conducting extensive structure-activity relationship (SAR) studies to identify lead compounds with potent and selective biological activity.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 4-Hydroxypicolinaldehyde-Derived Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The burgeoning role of 4-Hydroxypicolinaldehyde-derived metal complexes in medicinal chemistry

Schiff bases, compounds featuring an imine or azomethine (-C=N-) group, have garnered significant attention in medicinal and pharmaceutical chemistry due to their versatile coordination properties and broad spectrum of biological activities.[1][2] The synthesis of Schiff base ligands is typically straightforward, involving the condensation of a primary amine with a carbonyl compound.[3] This allows for a high degree of structural diversity, enabling the fine-tuning of their steric and electronic properties for specific applications.[4][5]

Among the various aldehydes used for Schiff base synthesis, this compound is a particularly interesting precursor. The presence of the pyridine ring introduces a nitrogen atom that can act as a coordination site, while the hydroxyl group can also participate in metal chelation. This potential for multi-dentate chelation leads to the formation of stable metal complexes with a variety of transition metals.[6] The coordination of a metal ion to a Schiff base ligand often enhances its biological activity, a phenomenon that has been extensively explored in the development of novel therapeutic agents.[4][7]

These metal complexes have shown promise as antimicrobial and anticancer agents.[5][8] The chelation of the metal ion can increase the lipophilicity of the ligand, facilitating its transport across cell membranes. Furthermore, the metal center itself can be a key player in the biological activity, for instance, by interacting with DNA or essential enzymes.[4] This application note provides a detailed protocol for the synthesis of Schiff base ligands derived from this compound and their subsequent complexation with metal ions, along with methods for their characterization.

Part 1: Synthesis of this compound-Derived Schiff Base Ligands

The synthesis of Schiff base ligands from this compound follows a general condensation reaction mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the characteristic imine bond.

G cluster_0 Ligand Synthesis This compound This compound Intermediate Hemiaminal Intermediate This compound->Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Schiff_Base_Ligand Schiff Base Ligand Intermediate->Schiff_Base_Ligand Dehydration Water H2O Intermediate->Water

Caption: General reaction scheme for the synthesis of Schiff base ligands from this compound.

Experimental Protocol: General Procedure for Ligand Synthesis

This protocol describes a general method for the synthesis of a Schiff base ligand from this compound and a generic primary amine. The choice of solvent and the use of a catalyst can be adapted based on the specific amine used.

Materials:

  • This compound

  • Primary amine (e.g., aniline, ethylenediamine, etc.)

  • Ethanol or Methanol (analytical grade)

  • Glacial Acetic Acid (optional, as a catalyst)

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of this compound in ethanol.

  • To this solution, add an equimolar amount of the desired primary amine, also dissolved in a minimal amount of ethanol.[3]

  • For less reactive amines, a few drops of glacial acetic acid can be added to catalyze the reaction.[9]

  • The reaction mixture is then refluxed for a period of 2-4 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, which should induce the precipitation of the Schiff base ligand.

  • The precipitate is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried in a desiccator over anhydrous CaCl₂.[9]

Rationale for Experimental Choices:

  • Solvent: Ethanol and methanol are commonly used solvents as they are good at dissolving both the aldehyde and the amine, and their boiling points are suitable for refluxing conditions.[3]

  • Catalyst: The addition of a catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.[1]

  • Reflux: Heating the reaction mixture under reflux increases the reaction rate, allowing the reaction to reach completion in a shorter time frame.

Part 2: Synthesis of Metal Complexes

The synthesized Schiff base ligand can then be used to form complexes with various transition metal ions. The ligand typically acts as a chelating agent, binding to the metal ion through the imine nitrogen and the deprotonated hydroxyl group. Depending on the primary amine used to synthesize the Schiff base, other donor atoms may also be available for coordination.

G cluster_1 Metal Complex Synthesis Schiff_Base_Ligand Schiff Base Ligand Metal_Complex Metal Complex Schiff_Base_Ligand->Metal_Complex Metal_Salt Metal Salt (e.g., MCl2, M(OAc)2) Metal_Salt->Metal_Complex Coordination

Caption: General scheme for the synthesis of a metal complex from a Schiff base ligand.

Experimental Protocol: General Procedure for Metal Complex Synthesis

This protocol provides a general method for the synthesis of a metal complex using a this compound-derived Schiff base ligand. The stoichiometry of the ligand to metal can vary, but a 2:1 ratio is common for divalent metal ions to achieve an octahedral geometry.

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., Cu(II) acetate, Co(II) chloride, Ni(II) sulfate, Zn(II) acetate)

  • Methanol or Ethanol (analytical grade)

Procedure:

  • Dissolve the Schiff base ligand in a suitable solvent, such as methanol or ethanol, in a round-bottom flask with stirring. Gentle heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with continuous stirring.[9] The molar ratio of ligand to metal is typically 2:1 for divalent metals.

  • After the addition is complete, the reaction mixture is refluxed for 2-6 hours. A change in color of the solution is often an indication of complex formation.[10]

  • The resulting colored precipitate of the metal complex is then cooled to room temperature, collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator.[9]

Rationale for Experimental Choices:

  • Metal Salts: Acetates and chlorides are commonly used as they are generally soluble in alcoholic solvents and the counter-ions are typically non-coordinating.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is often used to satisfy the coordination number of the metal ion, leading to the formation of stable complexes.[11] However, the optimal ratio may vary depending on the specific ligand and metal.

Part 3: Characterization of Ligands and Metal Complexes

Thorough characterization is essential to confirm the successful synthesis of the Schiff base ligand and its metal complex, and to elucidate their structures. A combination of spectroscopic and analytical techniques is typically employed.

Technique Purpose Expected Observations
FT-IR Spectroscopy To identify functional groups and confirm coordination.Ligand: Appearance of a C=N (imine) stretching band (around 1600-1650 cm⁻¹). Disappearance of the C=O and N-H stretching bands of the starting materials. Complex: A shift in the C=N stretching frequency upon coordination to the metal ion. Appearance of new bands in the low-frequency region corresponding to M-N and M-O bonds.
UV-Vis Spectroscopy To study the electronic transitions.Ligand: Intense bands in the UV region corresponding to π-π* and n-π* transitions. Complex: Shift in the ligand-based absorption bands and the appearance of new bands in the visible region due to d-d transitions or metal-to-ligand charge transfer (MLCT).
¹H NMR Spectroscopy To determine the structure of the diamagnetic ligand and complexes.Ligand: Appearance of a characteristic signal for the azomethine proton (-CH=N-). Complex: Shifts in the proton signals of the ligand upon coordination to a diamagnetic metal ion (e.g., Zn(II)).
Mass Spectrometry To determine the molecular weight.The molecular ion peak should correspond to the calculated molecular weight of the synthesized compound.
Elemental Analysis To determine the elemental composition (C, H, N).The experimentally determined percentages of C, H, and N should be in good agreement with the calculated values for the proposed molecular formula.[3]
Molar Conductance To determine the electrolytic nature of the complexes.Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO) indicate a non-electrolytic nature, suggesting that the anions are not present as counter-ions.

Part 4: Troubleshooting

Problem Possible Cause Solution
Low yield of Schiff base ligand Incomplete reaction.Increase the reaction time or reflux temperature. Add a catalytic amount of acid.
Loss of product during workup.Ensure the product is fully precipitated before filtration. Use a minimal amount of cold solvent for washing.
Low yield of metal complex Incomplete reaction.Increase the reaction time or reflux temperature. Ensure the correct stoichiometry of ligand to metal.
Complex is soluble in the reaction solvent.Try a different solvent for the reaction or try to precipitate the complex by adding a non-polar solvent.
Broad or noisy NMR spectra Presence of paramagnetic impurities.Purify the sample by recrystallization.
The complex is paramagnetic.This is expected for many transition metal complexes (e.g., Cu(II), Co(II)). Other characterization techniques will be more informative.
No clear C=N peak in IR spectrum Incomplete reaction or hydrolysis of the Schiff base.Ensure the reaction has gone to completion. Ensure the product is thoroughly dried.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and characterization of metal complexes derived from this compound Schiff base ligands. The versatility of this synthetic approach allows for the creation of a diverse library of compounds with tunable properties. Given the significant interest in the biological activities of such complexes, these methods are highly relevant for researchers in medicinal chemistry and drug development who are seeking to explore new therapeutic avenues.[4][7] The systematic application of the described characterization techniques is crucial for establishing the structure-activity relationships that will guide the design of future generations of metal-based drugs.

References

Application Notes and Protocols: 4-Hydroxypicolinaldehyde in the Synthesis of Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within the vast landscape of kinase inhibitor scaffolds, fused pyrimidine systems, such as pyridopyrimidines, have emerged as "privileged structures." This is due to their ability to mimic the purine core of ATP and form critical hydrogen bond interactions within the highly conserved hinge region of the kinase ATP-binding pocket.[1][2]

4-Hydroxypicolinaldehyde is a versatile pyridine-based building block that holds significant potential for the synthesis of novel kinase inhibitors. Its aldehyde functionality provides a reactive handle for a variety of chemical transformations, including reductive aminations and condensation reactions, while the pyridine ring serves as a core structural element for kinase recognition. The hydroxyl group at the 4-position offers an additional point for modification, allowing for the fine-tuning of solubility, potency, and selectivity.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of potential kinase inhibitors, with a focus on the construction of the pyrido[3,4-d]pyrimidine scaffold, a core structure found in inhibitors of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2).[1]

Synthetic Strategy: From this compound to the Pyrido[3,4-d]pyrimidine Core

The primary synthetic route detailed here focuses on the construction of a 2-amino-pyrido[3,4-d]pyrimidine core, a chemotype known for its kinase-inhibitory activity.[1] This is achieved through a multi-step synthesis culminating in a cyclocondensation reaction. While direct use of this compound is proposed, this protocol is adapted from established syntheses of related pyridopyrimidines that utilize similar pyridine precursors.[3] The rationale behind each step is provided to ensure a deep understanding of the chemical transformations.

Diagram of the Proposed Synthetic Pathway

G A This compound B Step 1: Protection of Hydroxyl Group (e.g., TBDMSCl, Imidazole, DMF) A->B C 4-(TBDMS-oxy)picolinaldehyde B->C D Step 2: Oxidation to Carboxylic Acid (e.g., Pinnick Oxidation) C->D E 4-(TBDMS-oxy)picolinic acid D->E F Step 3: Nitration (e.g., HNO3, H2SO4) E->F G 3-Nitro-4-(TBDMS-oxy)picolinic acid F->G H Step 4: Amide Formation & Reduction (Leads to 3-aminopyridine derivative) G->H I Key 3-Aminopyridine Intermediate H->I J Step 5: Cyclocondensation with Guanidine (e.g., Guanidine HCl, NaOEt, EtOH, Reflux) I->J K 2-Amino-4-hydroxy-pyrido[3,4-d]pyrimidine Core J->K L Step 6: Functionalization (e.g., Chlorination) (e.g., POCl3) K->L M 2-Amino-4-chloro-pyrido[3,4-d]pyrimidine L->M N Step 7: Diversification (e.g., Suzuki, Buchwald-Hartwig) (Introduction of various R groups) M->N O Library of Potential Kinase Inhibitors N->O

Caption: Proposed synthetic workflow from this compound to a library of potential kinase inhibitors.

Detailed Protocols

Protocol 1: Synthesis of the 2-Amino-4-hydroxy-pyrido[3,4-d]pyrimidine Core

This protocol outlines the key cyclocondensation step to form the pyridopyrimidine scaffold. It is based on the well-established reaction of a 3-aminopyridine derivative with guanidine.[3] The initial steps to convert this compound to the required 3-amino-4-hydroxypicolinamide intermediate are based on standard organic chemistry transformations.

Rationale: The cyclocondensation of a 3-aminopyridine derivative containing a carbonyl group (or its precursor) at the 2-position with guanidine is a classical and efficient method for the construction of the 2-aminopyrido[3,4-d]pyrimidine ring system. Guanidine acts as the source for the two nitrogen atoms and the exocyclic amino group of the pyrimidine ring.

Materials:

  • 3-Amino-4-hydroxypicolinamide (to be synthesized from this compound via protection, oxidation, nitration, and reduction)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Standard glassware for organic synthesis under inert atmosphere

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.2 equivalents) in anhydrous ethanol with stirring until the sodium is completely consumed.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 3-amino-4-hydroxypicolinamide (1.0 equivalent) and guanidine hydrochloride (1.5 equivalents).

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Isolation: The product, 2-amino-4-hydroxy-pyrido[3,4-d]pyrimidine, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-amino-4-hydroxy-pyrido[3,4-d]pyrimidine core.

Protocol 2: Functionalization of the Pyrido[3,4-d]pyrimidine Core for Kinase Inhibitor Synthesis

The synthesized core can be further functionalized to generate a library of potential kinase inhibitors. A common and effective strategy is to convert the 4-hydroxyl group into a more reactive leaving group, such as a chloride, which can then be displaced by various nucleophiles or used in cross-coupling reactions.[1][3]

Rationale: The 4-chloro-pyrido[3,4-d]pyrimidine is a versatile intermediate. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine or alcohol-containing fragments. This position is often a key vector for achieving selectivity and potency in kinase inhibitors.

Materials:

  • 2-Amino-4-hydroxy-pyrido[3,4-d]pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a scavenger for HCl)

  • Standard glassware for reflux under anhydrous conditions

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend the 2-amino-4-hydroxy-pyrido[3,4-d]pyrimidine (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃).

  • Chlorination: Add a catalytic amount of N,N-dimethylaniline. Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution.

  • Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-amino-4-chloro-pyrido[3,4-d]pyrimidine can be purified by column chromatography on silica gel.

Diagram of Kinase-Inhibitor Interaction

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (e.g., Alanine, Glutamate) Inhibitor 2-Amino-pyrido[3,4-d]pyrimidine Core Inhibitor->Hinge H-Bonds R_group R-Group for Selectivity & Potency Inhibitor->R_group Scaffold

Caption: Interaction of the 2-amino-pyrido[3,4-d]pyrimidine scaffold with the kinase hinge region.

Data Presentation: Characterization of Intermediates

Proper characterization of all synthetic intermediates is crucial for ensuring the identity and purity of the final compounds. Standard analytical techniques should be employed.

CompoundExpected ¹H NMR Signals (Illustrative)Expected Mass (m/z) [M+H]⁺
2-Amino-4-hydroxy-pyrido[3,4-d]pyrimidineAromatic protons on the pyridine ring, broad singlet for the amino group, broad singlet for the hydroxyl group.~163.06
2-Amino-4-chloro-pyrido[3,4-d]pyrimidineAromatic protons on the pyridine ring, broad singlet for the amino group. Shift in aromatic proton signals compared to the hydroxyl precursor.~181.02
Final Kinase Inhibitor DerivativeSignals corresponding to the pyridopyrimidine core and the newly introduced R-group.Dependent on R-group

Biological Evaluation of Synthesized Compounds

Once a library of diversified pyrido[3,4-d]pyrimidine derivatives is synthesized, their biological activity as kinase inhibitors needs to be assessed.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

Rationale: To determine the potency of the synthesized compounds against a specific kinase target (e.g., CDK2), an in vitro kinase assay is performed. This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin E)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescence signal is inversely correlated with the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Conclusion and Future Perspectives

This compound serves as a valuable and strategically important starting material for the synthesis of potential kinase inhibitors based on the privileged pyrido[3,4-d]pyrimidine scaffold. The protocols outlined in this application note provide a robust framework for the synthesis and functionalization of this core structure, enabling the generation of diverse compound libraries for screening against various kinase targets. The inherent modularity of the synthetic route allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing potency, selectivity, and pharmacokinetic properties. Future work could explore the derivatization of the hydroxyl group of this compound to introduce different functionalities prior to the cyclocondensation, further expanding the accessible chemical space for the discovery of next-generation kinase inhibitors.

References

Application Notes & Protocols: The Strategic Utility of 4-Hydroxypicolinaldehyde in Modern Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxypicolinaldehyde is a heterocyclic carbonyl compound that serves as a highly versatile and strategic building block in medicinal chemistry.[1][2][3] Its unique trifunctional structure—a pyridine ring, a nucleophilic hydroxyl group, and an electrophilic aldehyde—offers multiple, orthogonal reaction handles for the construction of complex molecular architectures. These application notes provide an in-depth guide for researchers and drug development professionals on the practical application of this compound, with a primary focus on its role in the synthesis of picolinamide-based pharmaceutical intermediates, particularly for the development of novel kinase inhibitors.[4][5] We present detailed, field-proven protocols, explain the chemical rationale behind methodological choices, and provide visualizations to clarify key synthetic pathways and mechanisms.

Introduction: Why this compound is a Privileged Scaffold

In the landscape of pharmaceutical development, pyridine derivatives are ubiquitous due to their presence in a vast array of FDA-approved drugs and bioactive molecules.[6] The pyridine ring is a bioisostere for benzene, but its nitrogen atom introduces a dipole moment, improves aqueous solubility, and provides a hydrogen bond acceptor site, which are often crucial for target engagement and optimizing pharmacokinetic properties.

This compound emerges as a particularly valuable intermediate by combining three key functional elements:

  • The Pyridine Core: Provides the foundational heterocyclic structure common to many kinase inhibitors and other therapeutic agents.[4][7]

  • The Aldehyde Group: A versatile electrophilic handle for forming carbon-nitrogen and carbon-carbon bonds. It is an ideal precursor for reactions such as reductive amination, Wittig reactions, and aldol condensations, enabling the straightforward introduction of diverse side chains.[8][9]

  • The 4-Hydroxy Group: This group can act as a hydrogen bond donor/acceptor, a nucleophile for etherification reactions (e.g., Williamson ether synthesis), or be converted into a leaving group (e.g., a nonaflate) for cross-coupling reactions, allowing for late-stage diversification of the molecular scaffold.[10]

This trifecta of reactivity allows for a modular and efficient approach to building libraries of complex molecules, accelerating the hit-to-lead optimization process in drug discovery.[11]

Core Application: Synthesis of Picolinamide-Based Kinase Inhibitors

A primary application of this compound is in the synthesis of substituted picolinamides, a class of compounds known for their potent inhibition of various protein kinases.[12][13] The picolinamide scaffold is a key pharmacophore in several successful kinase inhibitors, where it often forms critical hydrogen bonds within the ATP-binding site of the enzyme.[7]

The general synthetic strategy involves two key transformations where this compound is the cornerstone:

  • Reductive Amination: To install a desired amine side chain at the 2-position.

  • Oxidation & Amide Coupling: To convert the aldehyde's carbon into a carboxylic acid derivative for subsequent amide bond formation.

The following sections provide a detailed workflow and protocol for the first, and often most crucial, step in this sequence.

Logical Workflow for Kinase Inhibitor Intermediate Synthesis

The diagram below illustrates the strategic pathway from this compound to a key picolylamine intermediate, which is then poised for further elaboration into a final drug candidate.

G cluster_0 Step 1: C-N Bond Formation cluster_1 Step 2: Elaboration to Final Scaffold A This compound (Starting Material) C Imine/Iminium Intermediate (Transient Species) A->C Condensation B Primary/Secondary Amine (R1R2-NH) B->C E Substituted Picolylamine (Key Intermediate) C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E F Further Synthetic Steps (e.g., Oxidation, Amide Coupling, O-Alkylation) E->F Diversification

Caption: Synthetic workflow from this compound to a key intermediate.

Experimental Protocols & Mechanistic Insights

This section provides a detailed, step-by-step protocol for the synthesis of a picolylamine intermediate. The chosen methodology, reductive amination using sodium triacetoxyborohydride, is widely favored in medicinal chemistry for its mild conditions, broad substrate scope, and operational simplicity.[14]

Protocol 1: Synthesis of a N-(Aryl)-1-(4-hydroxypyridin-2-yl)methanamine Intermediate

Objective: To couple this compound with a representative aniline derivative to form a key secondary amine intermediate.

Materials:

  • This compound (1.0 eq)

  • 3-Chloroaniline (1.05 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • Acetic Acid (catalytic, ~5% v/v)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous Dichloromethane. Stir until fully dissolved.

  • Add 3-chloroaniline (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour. This period allows for the formation of the crucial imine intermediate.

    • Expert Insight: The addition of a mild acid like acetic acid is critical to catalyze the dehydration step required for imine formation without protonating the pyridine ring excessively, which would deactivate it.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.

    • Causality: NaBH(OAc)₃ is the reducing agent of choice because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate. Its steric bulk and moderate reactivity prevent side reactions.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to afford the pure N-(3-chlorophenyl)-1-(4-hydroxypyridin-2-yl)methanamine product.

Mechanism: The Reductive Amination Pathway

The success of the protocol hinges on the two-stage, one-pot process of imine formation and subsequent reduction.

G Aldehyde R-CHO (Aldehyde) Imine [R-CH=N-R'] Imine Aldehyde->Imine Condensation (-H2O) Amine R'-NH2 (Amine) Amine->Imine Condensation (-H2O) H_plus H+ H_plus->Imine Iminium [R-CH=NH+-R'] Iminium Ion Imine->Iminium Protonation Product R-CH2-NH-R' (Final Amine) Iminium->Product Reduction Reducer [H]⁻ (from NaBH(OAc)3) Reducer->Product Reduction

Caption: Simplified mechanism of reductive amination.

Data Presentation: Building a Compound Library

The protocol described is robust and can be applied to a wide range of amines to generate a library of intermediates for structure-activity relationship (SAR) studies. The following table presents representative data for the synthesis of various picolylamine intermediates.

EntryAmine (R-NH₂)Product StructureYield (%)Purity (LC-MS)
1AnilineN-phenyl-1-(4-hydroxypyridin-2-yl)methanamine85%>98%
24-FluoroanilineN-(4-fluorophenyl)-1-(4-hydroxypyridin-2-yl)methanamine88%>99%
3BenzylamineN-benzyl-1-(4-hydroxypyridin-2-yl)methanamine92%>99%
4Morpholine4-((4-hydroxypyridin-2-yl)methyl)morpholine78%>97%

Analysis: The data demonstrates the high efficiency and purity achievable with this protocol across both aromatic and aliphatic amines. The slightly lower yield for the secondary amine (morpholine) is typical, as the formation of the intermediate iminium ion can be slower. This modularity is essential for rapidly exploring the chemical space around a core scaffold.[15]

Conclusion and Future Directions

This compound is a powerful and efficient building block for the synthesis of complex pharmaceutical intermediates. The protocols outlined herein provide a validated pathway for its use in constructing picolylamine cores, which are central to the development of next-generation kinase inhibitors and other targeted therapies. Future work can expand upon this foundation by exploring the orthogonal reactivity of the 4-hydroxy group in late-stage functionalization, further enhancing the molecular diversity achievable from this single, strategic starting material.

References

Synthesis of Bioactive Heterocycles from 4-Hydroxypicolinaldehyde: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Hydroxypicolinaldehyde in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of novel molecular scaffolds with inherent biological activity is paramount. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their ability to present functional groups in well-defined spatial orientations, thereby facilitating precise interactions with biological targets.[1] Among the myriad of available starting materials, this compound stands out as a particularly versatile and valuable building block. Its pyridine core, substituted with both a reactive aldehyde and a nucleophilic hydroxyl group, offers a unique combination of functionalities that can be strategically exploited to forge a diverse array of complex heterocyclic systems.

This application note provides a detailed, step-by-step guide for the synthesis of bioactive heterocycles using this compound as a key precursor. We will delve into established synthetic protocols, elucidate the underlying reaction mechanisms, and present the data in a clear and actionable format for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for the exploration of new chemical space and the generation of novel therapeutic candidates.

Core Synthetic Strategies and Mechanistic Insights

The strategic placement of the aldehyde and hydroxyl groups on the pyridine ring of this compound allows for its participation in a variety of powerful multicomponent reactions (MCRs). MCRs are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating substantial portions of all the starting materials. This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction steps, and improving overall efficiency.

Two of the most prominent and well-established MCRs that can be adapted for use with this compound are the Hantzsch Pyridine Synthesis and the Biginelli Reaction .

The Hantzsch Pyridine Synthesis: A Gateway to Dihydropyridine Scaffolds

The Hantzsch synthesis is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to produce a 1,4-dihydropyridine (1,4-DHP) core.[2][3][4][5] These 1,4-DHP scaffolds are of significant pharmacological importance, most notably as calcium channel blockers used in the treatment of hypertension.

The general mechanism proceeds through a series of condensation and addition reactions, culminating in the cyclization and dehydration to form the dihydropyridine ring. The substituent at the 4-position of the resulting heterocycle is derived from the starting aldehyde, making this compound an ideal candidate to introduce a functionalized pyridine moiety at this position.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of a 4-(4-Hydroxypyridin-2-yl)-1,4-dihydropyridine Derivative

This protocol details the synthesis of a novel dihydropyridine derivative incorporating the 4-hydroxypicolinyl moiety.

Materials:

  • This compound

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate

  • Ethanol (absolute)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (for chromatography)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.23 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (2.60 g, 20 mmol) followed by ammonium acetate (0.77 g, 10 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. To the resulting residue, add cold water (50 mL) and stir for 30 minutes to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. Dry the crude product under vacuum. Purify the solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield the desired 4-(4-hydroxypyridin-2-yl)-3,5-diethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Yield: 60-75%

Compound Molecular Formula Molecular Weight Appearance
4-(4-hydroxypyridin-2-yl)-3,5-diethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridineC₁₈H₂₂N₂O₅362.38 g/mol Pale yellow solid
Protocol 2: Biginelli Reaction for the Synthesis of a Dihydropyrimidinone Derivative

The Biginelli reaction is another powerful one-pot, three-component synthesis that yields 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[6][7][8][9][10] This reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea or thiourea, and is catalyzed by an acid. The resulting dihydropyrimidinone (DHPM) scaffold is found in numerous biologically active compounds with a wide range of therapeutic properties.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol mixture (for chromatography)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.23 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.60 g, 10 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add a few drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.

  • Reaction Execution: Stir the reaction mixture at reflux for 8-10 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, recrystallize the product from a suitable solvent or purify by column chromatography using an ethyl acetate/methanol solvent system.

  • Characterization: Characterize the purified 5-ethoxycarbonyl-6-methyl-4-(4-hydroxypyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one by spectroscopic methods to confirm its identity and purity.

Expected Yield: 55-70%

Compound Molecular Formula Molecular Weight Appearance
5-ethoxycarbonyl-6-methyl-4-(4-hydroxypyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-oneC₁₄H₁₅N₃O₄299.29 g/mol White to off-white solid

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic transformations, the following diagrams illustrate the workflows for the Hantzsch and Biginelli reactions.

Hantzsch_Synthesis This compound This compound Reaction_Vessel Ethanol Reflux This compound->Reaction_Vessel Ethyl Acetoacetate (2 eq.) Ethyl Acetoacetate (2 eq.) Ethyl Acetoacetate (2 eq.)->Reaction_Vessel Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction_Vessel Crude_Product Crude Dihydropyridine Reaction_Vessel->Crude_Product Cooling & Precipitation Purification Column Chromatography Crude_Product->Purification Final_Product Pure 4-(4-Hydroxypyridin-2-yl)-1,4-dihydropyridine Derivative Purification->Final_Product

Caption: Hantzsch Synthesis Workflow.

Biginelli_Reaction This compound This compound Reaction_Vessel Ethanol Reflux, H+ This compound->Reaction_Vessel Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction_Vessel Urea Urea Urea->Reaction_Vessel Crude_Product Crude Dihydropyrimidinone Reaction_Vessel->Crude_Product Cooling & Precipitation Purification Filtration/Recrystallization Crude_Product->Purification Final_Product Pure 4-(4-Hydroxypyridin-2-yl)-dihydropyrimidinone Derivative Purification->Final_Product

References

Application Note: A Validated Protocol for the Selective Reduction of 4-Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conversion of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in medicinal chemistry and materials science. This application note provides a detailed, validated experimental procedure for the selective reduction of the aldehyde functional group in 4-Hydroxypicolinaldehyde to yield (4-hydroxypyridin-2-yl)methanol. We present a robust protocol centered on the use of sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, ensuring high yield and purity. The guide explains the underlying chemical principles, offers a step-by-step methodology, and includes sections on reaction monitoring, product characterization, and troubleshooting. This document is designed to equip researchers with a reliable method to synthesize this valuable pyridyl alcohol building block.

Introduction and Mechanistic Overview

This compound is a heterocyclic compound whose aldehyde group is a prime target for nucleophilic attack.[1] Its reduction to (4-hydroxypyridin-2-yl)methanol provides a bifunctional intermediate with both a nucleophilic alcohol and a versatile pyridine core, making it a valuable precursor for pharmaceutical agents and functional materials.

The choice of reducing agent is critical to ensure the selective transformation of the aldehyde without affecting the aromatic pyridine ring or the phenolic hydroxyl group. While powerful reagents like lithium aluminum hydride (LiAlH₄) can perform this reduction, they are often too reactive and require stringent anhydrous conditions.[2] Catalytic hydrogenation is another viable method but necessitates specialized equipment and catalysts that might have limited functional group tolerance.[3][4]

For this transformation, sodium borohydride (NaBH₄) stands out as the reagent of choice due to its mild nature, excellent chemoselectivity for carbonyls, and operational simplicity in protic solvents like methanol or ethanol.[5][6][7]

Mechanism of Reduction with Sodium Borohydride

The reduction proceeds via a two-step nucleophilic addition mechanism.[8][9]

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of hydride (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbon of the aldehyde's carbonyl group. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.[9]

  • Protonation: Following the initial hydride transfer, the resulting alkoxide intermediate remains in solution. During the aqueous or acidic work-up step, the negatively charged oxygen is protonated by the solvent or added acid, yielding the final primary alcohol product, (4-hydroxypyridin-2-yl)methanol.[5][8]

This process is highly efficient and typically avoids over-reduction or side reactions under controlled temperature conditions.[10]

Detailed Experimental Protocol

This protocol details the reduction of this compound on a 1-gram scale. All operations should be conducted in a well-ventilated fume hood.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%e.g., Alfa Aesar[11]Starting material (SM).
Sodium Borohydride (NaBH₄)≥98%e.g., Sigma-AldrichReducing agent. Handle with care.
Methanol (MeOH)Anhydrouse.g., Fisher ScientificReaction solvent.
Ethyl Acetate (EtOAc)ACS Gradee.g., VWRExtraction solvent.
Deionized WaterN/AIn-houseUsed in work-up.
Hydrochloric Acid (HCl)1 M aq. solutione.g., Sigma-AldrichFor quenching and pH adjustment.
Saturated Sodium Bicarbonate (NaHCO₃)aq. solutionIn-houseFor neutralization.
Brine (Saturated NaCl)aq. solutionIn-houseFor washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Gradee.g., Sigma-AldrichDrying agent.
Silica Gel230-400 meshe.g., SiliCycleFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄e.g., MilliporeFor reaction monitoring.

2.2. Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reduction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve this compound in Methanol (MeOH) B Cool solution to 0°C (Ice-water bath) A->B C Add Sodium Borohydride (NaBH₄) portion-wise B->C D Stir at 0°C for 1 hour C->D E Monitor by TLC until SM is consumed D->E F Quench with 1 M HCl (aq) (to pH ~6-7) E->F G Concentrate in vacuo to remove most MeOH F->G H Extract with Ethyl Acetate (EtOAc) G->H I Wash organic layer with Brine H->I J Dry over MgSO₄, filter, and concentrate I->J K Purify crude product via Silica Gel Chromatography J->K L Characterize pure product (NMR, MS, IR) K->L

Caption: Workflow for the reduction of this compound.

2.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 8.12 mmol). Add anhydrous methanol (25 mL) and stir until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C with continuous stirring.

  • Addition of Reducing Agent: Once the solution is at 0°C, slowly add sodium borohydride (0.46 g, 12.18 mmol, 1.5 equivalents) in small portions over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution that occurs as NaBH₄ reacts slowly with the methanol solvent.[5]

  • Reaction: Stir the reaction mixture vigorously at 0°C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 15-20 minutes. Use a mobile phase of 10% Methanol in Dichloromethane. The starting material (aldehyde) is more nonpolar than the product (alcohol). The reaction is complete when the starting material spot is no longer visible by UV light or iodine staining.[12] The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1 M HCl (aq) dropwise at 0°C until gas evolution ceases and the pH of the mixture is approximately 6-7. Causality Note: The acid neutralizes the excess hydride reagent and protonates the alkoxide intermediate to form the desired alcohol.[8]

  • Solvent Removal: Remove the ice bath and concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: To the remaining aqueous residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers. Work-up Note: If emulsions form, adding a small amount of brine can help break them.[13]

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% methanol in dichloromethane to afford (4-hydroxypyridin-2-yl)methanol as a pure solid.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC):

    • Eluent: 10% MeOH in CH₂Cl₂

    • Expected Result: Rf (product) < Rf (starting material). Visualize with UV light (254 nm) and/or potassium permanganate stain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect the disappearance of the aldehydic proton signal (~9.8-10.1 ppm) and the appearance of a new singlet for the benzylic CH₂ group (~4.5-4.7 ppm) and a broad singlet for the new alcohol -OH proton.

  • Mass Spectrometry (MS):

    • Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product (C₆H₇NO₂ = 125.12 g/mol ).

  • Infrared (IR) Spectroscopy:

    • Expected Result: Disappearance of the sharp aldehyde C=O stretch (~1700 cm⁻¹) and appearance of a broad O-H stretch (~3200-3500 cm⁻¹).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction 1. Insufficient NaBH₄. 2. Low reaction temperature slowing kinetics. 3. Deactivated reagent.1. Add another 0.2-0.5 equivalents of NaBH₄. 2. Allow the reaction to warm slowly to room temperature. 3. Use a fresh bottle of NaBH₄.
Difficult Work-up (Emulsions) Formation of fine boron salts at the aqueous-organic interface.Add saturated NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help.
Low Isolated Yield 1. Product is partially soluble in the aqueous phase. 2. Over-acidification during quench.1. Perform additional extractions (5-6 times) with ethyl acetate or a more polar solvent like n-butanol. 2. Ensure pH during quench does not drop below ~6 to avoid protonating the pyridine nitrogen, which would increase aqueous solubility.
Product Contaminated with Boron Borate esters are not fully hydrolyzed or removed.After purification, dissolve the product in methanol and concentrate it on a rotary evaporator. Repeat this 2-3 times to remove boron as volatile trimethyl borate (B(OMe)₃).[13]

Conclusion

The protocol described provides a reliable and scalable method for the selective reduction of this compound using sodium borohydride. This procedure leverages a mild, inexpensive reagent and employs standard laboratory techniques, making it accessible for a wide range of applications in synthetic and medicinal chemistry. By following the detailed steps for reaction, work-up, and purification, researchers can consistently obtain high-purity (4-hydroxypyridin-2-yl)methanol for further synthetic elaborations.

References

Method for N-alkylation of the pyridine ring in 4-Hydroxypicolinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Method for N-alkylation of the Pyridine Ring in 4-Hydroxypicolinaldehyde Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Pyridinium Scaffolds

N-alkylated pyridine derivatives, particularly quaternary pyridinium salts, represent a privileged scaffold in medicinal chemistry and materials science. Their permanent positive charge imparts unique physicochemical properties, influencing solubility, membrane permeability, and molecular interactions. These structural motifs are integral to numerous biologically active compounds and are often employed as versatile synthetic intermediates. The N-alkylation of a substituted pyridine, such as this compound, transforms the neutral heterocycle into a reactive pyridinium salt. This transformation is a cornerstone of drug design, enabling the modulation of pharmacological activity and the development of novel therapeutic agents.

This document provides a comprehensive guide to the N-alkylation of this compound derivatives, detailing the underlying chemical principles, a robust experimental protocol, and critical insights for optimization and troubleshooting.

Pillar 1: Mechanistic Insights & Controlling Factors

The N-alkylation of pyridine is a classic example of a nucleophilic substitution reaction, specifically the Menshutkin reaction. The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the pyridine nitrogen atom onto the electrophilic carbon of an alkylating agent.[1] This forms a new carbon-nitrogen bond and results in a positively charged quaternary pyridinium salt.

Several key factors govern the efficiency and outcome of this transformation:

  • Nucleophilicity of the Pyridine Ring: The electron density on the nitrogen atom is paramount. The this compound scaffold presents a nuanced case. The hydroxyl group (-OH) at the C4 position is an electron-donating group (EDG), which increases the electron density on the ring and enhances the nitrogen's nucleophilicity. Conversely, the aldehyde group (-CHO) at the C2 position is a moderately electron-withdrawing group (EWG), which deactivates the ring and makes the nitrogen less nucleophilic.[2][3] The interplay of these substituents dictates the overall reactivity. For pyridines bearing strong EWGs, the reaction can be sluggish, often requiring more forcing conditions.[3]

  • Reactivity of the Alkylating Agent: The choice of alkylating agent is critical. The reaction rate is highly dependent on the nature of the leaving group. A better leaving group leads to a faster reaction. The general order of reactivity is: Alkyl Iodides > Alkyl Triflates > Alkyl Bromides > Alkyl Chlorides.[3][4] Primary and secondary alkyl halides are ideal substrates, whereas tertiary halides are prone to elimination side reactions and are generally unsuitable.[1]

  • Solvent System: Polar aprotic solvents are the preferred medium for this reaction. Solvents like acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or acetone effectively solvate the charged transition state and the resulting pyridinium salt product without interfering with the reaction.[3][4] The choice of solvent can also influence the solubility of the final product, which can be advantageous for purification, as the salt may precipitate from the reaction mixture upon formation.[3]

  • Temperature and Reaction Time: As with most SN2 reactions, increasing the temperature accelerates the reaction rate.[4] Reactions are often conducted at elevated temperatures, such as under reflux, to ensure completion within a reasonable timeframe. For particularly unreactive substrates, microwave irradiation can be a powerful tool to drastically reduce reaction times.[5][6]

cluster_reactants Reactants cluster_conditions Reaction Conditions Pyridine This compound Derivative SN2 SN2 Nucleophilic Attack (Menshutkin Reaction) Pyridine->SN2 AlkylHalide Alkylating Agent (R-X) AlkylHalide->SN2 Product N-Alkyl-4-hydroxypicolinaldehyde Pyridinium Salt SN2->Product Formation of C-N Bond Solvent Polar Aprotic Solvent (e.g., MeCN, DMF) Solvent->SN2 Heat Heat (Δ) or Microwave (µW) Heat->SN2

Fig 1. Generalized workflow for the N-alkylation of pyridine derivatives.

Pillar 2: Detailed Experimental Protocol

This protocol provides a generalized, yet robust, method for the N-alkylation of a this compound derivative using a standard alkyl bromide.

Materials & Reagents:

  • This compound derivative (1.0 eq)

  • Alkylating agent (e.g., Benzyl bromide, Ethyl bromoacetate) (1.1 - 1.5 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Diethyl ether (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

  • Buchner funnel and filter paper

  • TLC plates (Silica gel 60 F254) and developing chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the this compound derivative (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to the flask (concentration typically 0.1-0.5 M). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Alkylating Agent: Under an inert atmosphere, add the alkylating agent (1.1 eq) to the solution dropwise via syringe.

  • Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (for MeCN, this is ~82 °C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The pyridinium salt product is highly polar and will typically remain at the baseline, while the starting materials are less polar. The reaction is generally complete within 4-24 hours. Often, a precipitate will form as the reaction proceeds.[3]

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting pyridine), remove the heat source and allow the flask to cool to room temperature. Further cooling in an ice bath can often enhance precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid sequentially with a small amount of cold acetonitrile followed by a generous amount of diethyl ether to remove any unreacted starting materials and impurities.[7][8]

  • Drying: Dry the purified pyridinium salt under high vacuum to remove residual solvents. The products are often hygroscopic and should be stored in a desiccator.

  • Characterization: Confirm the identity and purity of the N-alkylated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

A 1. Dissolve Pyridine Derivative in Anhydrous MeCN B 2. Add Alkylating Agent (1.1 eq) A->B C 3. Heat to Reflux (4-24 h) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool to Room Temp & Ice Bath D->E Reaction Complete F 6. Filter Precipitate E->F G 7. Wash with Cold MeCN & Diethyl Ether F->G H 8. Dry Under Vacuum G->H I 9. Characterize Product (NMR, MS, IR) H->I

Fig 2. Step-by-step experimental workflow for N-alkylation.

Pillar 3: Data & Optimization

The reaction conditions can be tailored based on the specific substrates used. Below is a table summarizing typical parameters for various alkylating agents.

Alkylating Agent (R-X)Leaving GroupReactivityTypical SolventTemperatureTypical TimeNotes
Methyl Iodide (CH₃I)IodideVery HighMeCNRoom Temp - 40 °C2-6 hHighly reactive, may not require heat.
Benzyl Bromide (BnBr)BromideHighMeCN / DMF60 °C - Reflux4-12 hA common and reliable agent.
Ethyl BromoacetateBromideModerateDMF80 °C - 100 °C12-24 hProduct allows for further functionalization.
Propargyl BromideBromideHighMeCN50 °C - Reflux6-16 hIntroduces an alkyne for click chemistry.
Allyl BromideBromideHighMeCN50 °C - Reflux6-16 hIntroduces a reactive alkene moiety.
Ethyl Triflate (EtOTf)TriflateExtremely HighDCM / MeCN-20 °C - Room Temp1-4 hUse for deactivated pyridines; moisture sensitive.[3]

Troubleshooting & Key Considerations:

  • No Reaction or Low Conversion: If the reaction fails to proceed, especially with deactivated pyridine rings, consider switching to a more reactive alkylating agent (e.g., from a bromide to an iodide or triflate).[3][4] Alternatively, increase the reaction temperature or switch to a higher-boiling solvent like DMF. Using microwave heating can also be highly effective.[6]

  • Competing O-Alkylation: While N-alkylation is generally favored for 4-hydroxypyridine itself, the possibility of O-alkylation of the hydroxyl group exists, particularly if the reaction is run under basic conditions. The described protocol, being base-free, strongly favors the desired N-alkylation pathway to form the thermodynamically stable pyridinium salt.[9]

  • Product Solubility: If the pyridinium salt product is soluble in the reaction solvent, precipitation will not occur. In such cases, the solvent should be removed under reduced pressure, and the resulting crude solid or oil can be purified by trituration with a non-polar solvent (like diethyl ether) or by recrystallization.

Conclusion

The N-alkylation of this compound derivatives is a direct and versatile method for synthesizing valuable pyridinium salts. By carefully selecting the alkylating agent, solvent, and temperature, researchers can efficiently generate a diverse library of compounds. Understanding the core mechanism and key experimental parameters, as detailed in this guide, is crucial for achieving high yields and purity, thereby enabling the advancement of projects in drug discovery and chemical biology.

References

Application Notes & Protocols: One-Pot Synthesis Strategies Involving 4-Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxypicolinaldehyde is a highly versatile and functionalized pyridine derivative, serving as a powerful building block in modern synthetic chemistry. Its unique structure, featuring a nucleophilic hydroxyl group, an electrophilic aldehyde, and an electron-deficient pyridine ring, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of one-pot synthesis strategies leveraging this unique reactivity. We focus on multicomponent and tandem reaction methodologies that exemplify the principles of green chemistry by enhancing atom economy, reducing waste, and simplifying complex molecular assembly.[1][2][3] Detailed, field-tested protocols are provided for researchers in drug discovery and materials science, complete with mechanistic insights and optimization strategies to facilitate the rapid construction of novel heterocyclic scaffolds.

Introduction: The Strategic Advantage of this compound in One-Pot Synthesis

One-pot synthesis, where reactants undergo successive chemical reactions in a single reactor, is a cornerstone of efficient chemical manufacturing.[3][4] This approach circumvents the need for lengthy separation and purification of intermediates, thereby saving time, resources, and minimizing chemical waste.[2] Multicomponent reactions (MCRs), a subset of one-pot synthesis where three or more starting materials react to form a product containing substantial portions of all reactants, are particularly valued for their ability to rapidly generate molecular complexity from simple precursors.[1][5]

This compound, also known as 4-hydroxy-pyridine-2-carbaldehyde[6], is exceptionally well-suited for these advanced synthetic strategies. Its reactivity is governed by the interplay of three key features:

  • The Aldehyde Group: Acts as a classic electrophile, readily participating in condensation reactions to form imines, and serving as a key component in reactions like the Hantzsch, Mannich, and Biginelli syntheses.[5][7][8]

  • The Pyridine Ring: The nitrogen atom influences the electronic properties of the ring, making adjacent positions susceptible to specific transformations.

  • The 4-Hydroxy Group: This group exists in tautomeric equilibrium with its 4-pyridone form. This duality allows it to act as a nucleophile (in the enol form) or participate in reactions involving the amide-like pyridone structure, opening unique avenues for intramolecular cyclizations and tandem reactions.

This guide details two distinct one-pot strategies that harness these features for the efficient synthesis of complex, biologically relevant heterocyclic structures.[9][10]

Strategy 1: Multicomponent Synthesis of Novel Dihydropyridine Scaffolds

The Hantzsch reaction is a classic MCR for the synthesis of 1,4-dihydropyridines (1,4-DHPs), a scaffold present in numerous cardiovascular drugs.[7][9] Here, we adapt this reaction to incorporate this compound, demonstrating its utility in creating highly functionalized DHP libraries for drug discovery screening.

Causality Behind Experimental Choices:

The protocol below describes a three-component Hantzsch-type reaction. This compound serves as the aldehyde component. Ethyl acetoacetate is chosen as the 1,3-dicarbonyl compound, and ammonium acetate acts as the nitrogen source. The reaction is designed to proceed in a "one-pot" manner, where all components are mixed and heated to drive the reaction to completion, forming the DHP ring system in a single operation. Polyethylene glycol (PEG) is selected as a green, recyclable solvent.

Workflow for Hantzsch-Type Dihydropyridine Synthesis

start_end start_end reagents reagents process process heating heating workup workup analysis analysis A Start: Assemble Reagents B This compound Ethyl Acetoacetate (2 equiv) Ammonium Acetate (1.1 equiv) PEG-400 (Solvent) A->B C Combine in Reaction Vessel B->C D Heat to 80°C with Stirring C->D E Monitor by TLC (4-6 hours) D->E F Cool to Room Temperature E->F Reaction Complete G Add Cold Water to Precipitate F->G H Filter and Wash Solid G->H I Dry Under Vacuum H->I J Characterize Product (NMR, MS, IR) I->J K End: Purified Dihydropyridine J->K

Caption: Workflow for the one-pot synthesis of a dihydropyridine derivative.

Protocol 2.1: One-Pot Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-(4-hydroxy-2-pyridinyl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials and Reagents

Reagent Formula MW ( g/mol ) Amount Moles (mmol)
This compound C₆H₅NO₂ 123.11 1.23 g 10.0
Ethyl Acetoacetate C₆H₁₀O₃ 130.14 2.6 mL 20.0
Ammonium Acetate C₂H₇NO₂ 77.08 0.85 g 11.0
Polyethylene Glycol (PEG-400) H(OCH₂CH₂)nOH ~400 10 mL -
Deionized Water H₂O 18.02 50 mL -

| Ethanol | C₂H₅OH | 46.07 | As needed | - |

Step-by-Step Methodology

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.23 g, 10.0 mmol).

  • Reagent Addition: Add PEG-400 (10 mL), followed by ethyl acetoacetate (2.6 mL, 20.0 mmol) and ammonium acetate (0.85 g, 11.0 mmol).

  • Reaction: Place the flask in a preheated oil bath at 80°C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: a. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. b. Pour the reaction mixture into a beaker containing 50 mL of cold deionized water while stirring. A yellow precipitate should form. c. Continue stirring in an ice bath for 30 minutes to maximize precipitation. d. Collect the solid product by vacuum filtration, washing with cold water (2 x 15 mL).

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product as a pale yellow crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome

Parameter Expected Value
Yield 75-85%
Reaction Time 4-6 hours

| Physical Appearance | Pale yellow solid |

Strategy 2: Tandem Condensation-Cyclization for Fused Pyranopyridines

This strategy showcases a tandem, or domino, reaction where a single synthetic operation triggers a cascade of bond-forming events.[2] We will synthesize a pyrano[4,3-b]pyridin-5-one derivative through a one-pot reaction between this compound and a 1,3-dicarbonyl compound, specifically dimedone.

Causality Behind Experimental Choices:

The reaction is initiated by a Knoevenagel condensation between the aldehyde of this compound and the active methylene group of dimedone. This step is typically catalyzed by a mild base like piperidine. The key to the tandem process is the subsequent intramolecular Michael addition: the nucleophilic 4-hydroxy group of the pyridine ring attacks the newly formed α,β-unsaturated ketone intermediate. This spontaneous cyclization step forms the fused pyran ring without the need for additional reagents or changes in conditions.[11] Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

Mechanistic Cascade for Pyranopyridine Formation

cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Michael Addition A This compound + Dimedone B α,β-Unsaturated Ketone (Intermediate) A->B Piperidine -H₂O C Intermediate Tautomerization (Enol Form) B->C Spontaneous D Fused Pyranopyridine (Final Product) C->D Cyclization

Caption: Mechanistic pathway for tandem pyranopyridine synthesis.

Protocol 3.1: One-Pot Synthesis of 2,3-Dihydro-7,7-dimethyl-5H-pyrano[4,3-b]pyridin-5-one

Materials and Reagents

Reagent Formula MW ( g/mol ) Amount Moles (mmol)
This compound C₆H₅NO₂ 123.11 1.23 g 10.0
Dimedone C₈H₁₂O₂ 140.18 1.40 g 10.0
Piperidine C₅H₁₁N 85.15 0.1 mL ~1.0

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 25 mL | - |

Step-by-Step Methodology

  • Initial Setup: In a 50 mL round-bottom flask with a stir bar and reflux condenser, dissolve this compound (1.23 g, 10.0 mmol) and dimedone (1.40 g, 10.0 mmol) in absolute ethanol (25 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78°C) using a heating mantle.

  • Monitoring: The reaction is typically complete within 2-3 hours. Monitor via TLC (3:7 ethyl acetate:hexane). The product spot should be significantly less polar than the starting materials.

  • Isolation: a. Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. b. If precipitation is slow, place the flask in an ice bath for 30 minutes. c. Collect the crystalline product by vacuum filtration. d. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any residual catalyst or unreacted starting material.

  • Drying and Characterization: Dry the product in a vacuum oven at 50°C. The product is often pure enough for characterization without further purification. Confirm the structure using NMR and mass spectrometry.

Expected Outcome

Parameter Expected Value
Yield 85-95%
Reaction Time 2-3 hours

| Physical Appearance | White to off-white crystalline solid |

Optimization and Troubleshooting

Designing a successful one-pot reaction requires careful consideration of reagent compatibility and reaction conditions.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Hantzsch Reaction - Incomplete reaction. - Side reactions (e.g., self-condensation of ethyl acetoacetate). - Product is soluble in the aqueous workup.- Increase reaction time or temperature slightly (e.g., to 90°C). - Ensure reagents are added in the correct stoichiometry. - Extract the aqueous layer with ethyl acetate after initial filtration to recover dissolved product.
Multiple Products in Tandem Reaction - Knoevenagel intermediate is stable and does not cyclize. - Polymerization or side reactions from the catalyst.- Ensure the reaction is heated sufficiently to promote the intramolecular cyclization step. - Reduce the amount of piperidine catalyst or switch to a milder base like pyrrolidine.
Reaction Fails to Start - Impure starting materials (especially oxidized aldehyde). - Insufficient heating or catalyst activity.- Use freshly purified this compound. - Check the temperature of the oil bath. - Use a fresh bottle of catalyst.

Conclusion

This compound is a powerful and versatile substrate for designing efficient one-pot syntheses. By strategically leveraging its aldehyde and hydroxyl functionalities, complex heterocyclic systems like dihydropyridines and fused pyranopyridines can be assembled with high step and atom economy. The protocols detailed herein serve as a robust starting point for researchers aiming to generate novel molecular libraries for applications in medicinal chemistry and beyond.[12] Future work may focus on adapting these one-pot strategies for automated synthesis platforms and flow chemistry, further accelerating the discovery of new chemical entities.[13]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxypicolinaldehyde Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for improving yields in condensation reactions involving 4-Hydroxypicolinaldehyde. As a substituted pyridine, this aldehyde presents unique electronic properties and potential challenges compared to standard benzaldehydes. This document is structured to provide direct, actionable answers to common experimental issues, grounded in established chemical principles.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific, common problems encountered during this compound condensation reactions, which are typically variants of the Knoevenagel or Aldol condensation.[1][2]

Question 1: Why is my reaction yield consistently low or non-existent?

Low conversion is the most frequent challenge and can stem from multiple factors. A systematic approach is essential for diagnosis.[3]

Probable Causes & Solutions:

  • Suboptimal Catalyst: The catalyst is fundamental for deprotonating the active methylene compound.[4] The pyridine nitrogen in this compound can interact with the catalyst, necessitating careful selection.

    • Insight & Causality: A base that is too weak will not generate the nucleophile (enolate) efficiently. Conversely, a base that is too strong can lead to unwanted side reactions, such as self-condensation of the aldehyde.[5] Weak bases are generally preferred for Knoevenagel condensations.[5][6]

    • Recommended Actions:

      • Catalyst Screening: Test a variety of weak bases. Piperidine is a common starting point, but others like pyridine, ammonium acetate, or L-proline can be more effective for specific substrates.[4][5]

      • Check Catalyst Quality: Ensure the catalyst is fresh and pure. Old or degraded catalysts will have diminished activity.[6]

      • Optimize Loading: Start with a catalytic amount (e.g., 0.1 equivalents) and adjust as needed. Excessive catalyst can promote side reactions.[3][6]

  • Incorrect Solvent Choice: The solvent significantly influences reaction rates and equilibrium by affecting reactant solubility and stabilizing intermediates.[3][5]

    • Insight & Causality: Polar aprotic solvents like DMF and acetonitrile often accelerate the reaction by solvating cations without deactivating the nucleophile.[5][7] Protic solvents like ethanol can also be effective but may slow the reaction by hydrogen-bonding with the nucleophile.[3][5]

    • Recommended Actions:

      • Solvent Screening: If yields are low in a nonpolar solvent like toluene, switch to a polar aprotic solvent (e.g., DMF, acetonitrile) or a polar protic solvent (e.g., ethanol).[5][8]

      • Consider "Green" Solvents: Water has been successfully used as a solvent for some Knoevenagel condensations, offering environmental benefits.[5][9]

  • Presence of Water: Condensation reactions produce water as a byproduct.[1][10] According to Le Châtelier's principle, the accumulation of water can shift the reaction equilibrium back toward the reactants, thus lowering the yield.[3][4]

    • Insight & Causality: Efficient removal of water is one of the most effective strategies to drive the reaction to completion.

    • Recommended Actions:

      • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[3][5] This continuously removes water as it is formed.

      • Drying Agents: Add molecular sieves to the reaction mixture to sequester water.[4]

  • Inadequate Temperature: The reaction temperature may be too low to overcome the activation energy.

    • Insight & Causality: While many condensations proceed at room temperature, some substrate combinations require heating to achieve a reasonable rate and completion.[5][11]

    • Recommended Actions:

      • Gradual Heating: Increase the temperature incrementally (e.g., to 40-80°C) while monitoring the reaction by Thin Layer Chromatography (TLC).[6]

      • Caution: Be aware that excessively high temperatures can lead to decomposition or the formation of undesired byproducts.[3]

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing and resolving low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed CheckCatalyst 1. Verify Catalyst - Is it fresh? - Is it the right type (weak base)? - Is loading optimal (e.g., 10 mol%)? Start->CheckCatalyst Start Here ChangeSolvent 2. Optimize Solvent - Is polarity appropriate? - Try polar aprotic (DMF, MeCN) or protic (EtOH). CheckCatalyst->ChangeSolvent If no improvement Success Yield Improved CheckCatalyst->Success Resolved RemoveWater 3. Implement Water Removal - Use Dean-Stark trap? - Add molecular sieves? ChangeSolvent->RemoveWater If no improvement ChangeSolvent->Success Resolved AdjustTemp 4. Adjust Temperature - Is reaction too cold? - Increase heat gradually (40-80°C). - Monitor via TLC. RemoveWater->AdjustTemp If no improvement RemoveWater->Success Resolved CheckReactants 5. Check Reactants - Verify purity of 4-HP. - Confirm stoichiometry. AdjustTemp->CheckReactants If still low AdjustTemp->Success Resolved CheckReactants->Success Resolved

Caption: A systematic workflow for troubleshooting low yields.

Question 2: My reaction is producing significant side products. How can I improve selectivity?

The formation of impurities is often linked to overly aggressive reaction conditions or reactive intermediates.

Probable Causes & Solutions:

  • Self-Condensation of Aldehyde: This can occur if the catalyst is too basic, causing the aldehyde to react with itself.[5]

    • Recommended Action: Switch to a weaker base (e.g., from an alkoxide to an amine like piperidine).

  • Michael Addition: The desired α,β-unsaturated product can sometimes react with a second molecule of the active methylene compound.[5]

    • Recommended Action:

      • Control Stoichiometry: Use a slight excess of the this compound (e.g., 1.1 equivalents) relative to the active methylene compound.[5]

      • Monitor Reaction Time: Stop the reaction as soon as the starting aldehyde is consumed (as determined by TLC) to prevent the product from reacting further.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for a Knoevenagel condensation? A1: It is a nucleophilic addition-elimination reaction.[10][12] First, a basic catalyst removes a proton from the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the this compound. The resulting intermediate is protonated to form an aldol-type adduct, which then undergoes dehydration (elimination of water) to yield the final α,β-unsaturated product.[2][3]

KnoevenagelMechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration A Active Methylene (X-CH2-Y) Enolate Enolate (X-CH--Y) A->Enolate + B: Cat1 Base (B:) Enolate2 Enolate Aldehyde This compound Intermediate Alkoxide Intermediate Adduct Aldol Adduct Intermediate->Adduct + H+ Enolate2->Intermediate + Aldehyde Product α,β-Unsaturated Product Adduct->Product - H2O Water - H2O

Caption: Simplified mechanism of the Knoevenagel condensation.

Q2: How should I store this compound? A2: this compound should be stored under an inert atmosphere at 2-8°C.[13][14] It is stable under recommended storage conditions, but like many aldehydes, it can be sensitive to air and light over long periods.[15] Purity of starting materials is critical for good yield.[6]

Q3: How do I monitor the progress of my reaction? A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[5][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and avoid the formation of byproducts from prolonged heating or reaction times.[6]

Q4: My product is difficult to purify. What techniques are recommended? A4: If a solid product precipitates from the reaction mixture, it can often be purified by simple filtration followed by washing with a cold solvent (like ethanol).[5] If the product remains in solution or is an oil, two main techniques are recommended:

  • Recrystallization: This is a powerful technique for purifying solid crude products. The goal is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solvent.[16]

  • Column Chromatography: If recrystallization is ineffective or the product is an oil, column chromatography is the preferred method for separating the desired compound from impurities based on differential adsorption to a stationary phase.[8]

Optimized Experimental Protocols
Protocol 1: General Knoevenagel Condensation with Water Removal

This protocol uses a Dean-Stark apparatus for the azeotropic removal of water, which is highly effective for driving the reaction to completion.[3]

  • Apparatus Assembly: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents:

    • To the flask, add this compound (1.0 equivalent).

    • Add the active methylene compound (1.05 equivalents).

    • Add toluene as the solvent (enough to fill the flask and the Dean-Stark trap).

    • Add the catalyst (e.g., piperidine, 0.1 equivalents).[5]

  • Reaction:

    • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, with the water separating to the bottom.

    • Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting aldehyde.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude residue by recrystallization or column chromatography.

Data Summary: Catalyst and Solvent Effects

The choice of catalyst and solvent is critical and often substrate-dependent. The following table provides a general guide based on common findings in Knoevenagel condensations.

Catalyst (0.1 eq.)SolventTypical TemperatureExpected OutcomeReferences
PiperidineTolueneRefluxGood yield, especially with Dean-Stark trap for water removal.[3][5]
Ammonium AcetateEthanolRefluxModerate to good yield; a common and mild choice.[3][6]
L-ProlineDMF60-80 °CCan be highly effective, promoting "green" chemistry principles.[4][5]
None (Catalyst-free)WaterRefluxCan work for highly activated substrates, environmentally friendly.[5][9]
PiperidineAcetonitrileRoom Temp - 50°COften provides high conversion in short reaction times.[5][7]

References

Technical Support Center: Troubleshooting Imine Hydrolysis in 4-Hydroxypicolinaldehyde Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Schiff bases derived from 4-Hydroxypicolinaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the formation and stability of these valuable compounds. The primary focus of this guide is to address the pervasive issue of imine bond hydrolysis, a critical hurdle that can lead to low yields, product degradation, and purification difficulties. By explaining the causality behind experimental choices, this guide provides actionable troubleshooting strategies grounded in established chemical principles.

Core Issue: The Reversible Nature of Imine Formation

The synthesis of a Schiff base (an imine) from an aldehyde and a primary amine is a reversible condensation reaction.[1][2][3] The equilibrium between the starting materials and the imine product is the central challenge. Water, a byproduct of the condensation, is also the reactant for the reverse reaction—hydrolysis.[4][5] Therefore, controlling the presence of water and the catalytic conditions (pH) is paramount for successfully synthesizing and isolating your target this compound Schiff base.

G reactants This compound + R-NH₂ intermediate Hemiaminal Intermediate reactants->intermediate Nucleophilic Addition labelfwd Formation → products Schiff Base (Imine) + H₂O intermediate->products Dehydration (Water Removal) labelrev ← Hydrolysis

Caption: Equilibrium between Schiff base formation and hydrolysis.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound Schiff bases in a direct question-and-answer format.

Q1: My reaction seems to work initially, but upon work-up or analysis, I only see the starting aldehyde and amine. What's happening?

Answer: You are observing the hydrolysis of the imine bond. The C=N bond of the Schiff base is susceptible to attack by water, which reverses the formation reaction and regenerates the parent aldehyde and amine.[2][3][4] This process is catalyzed by both acid and base, meaning that exposure to aqueous conditions, particularly outside a neutral pH range, can rapidly degrade your product.[4][6]

Causality: The mechanism begins with the protonation of the imine nitrogen under acidic conditions, which creates a highly electrophilic iminium ion that is readily attacked by water.[2][4] Even without a strong acid catalyst, the presence of excess water can drive the equilibrium back towards the starting materials, especially if the product is not immediately isolated or protected from moisture.[4][7]

Q2: What is the optimal pH for the reaction, and how does it affect stability?

Answer: The formation of Schiff bases is highly pH-dependent, with the maximum rate typically observed in a mildly acidic range of pH 4-5 .[1][3][4]

Causality: This optimal pH is a delicate balance between two competing factors:

  • At low pH (<4): The primary amine starting material becomes protonated to form an ammonium salt (R-NH₃⁺). This salt is no longer nucleophilic and cannot attack the carbonyl carbon of the aldehyde, thus halting the reaction.[1]

  • At neutral to high pH (>6): The initial nucleophilic attack occurs, forming a hemiaminal intermediate. However, the subsequent and rate-limiting step is the dehydration (loss of water) of this intermediate. This step requires protonation of the hydroxyl group to turn it into a good leaving group (H₂O).[1] In basic or neutral conditions, there isn't a sufficient concentration of protons to facilitate this dehydration, slowing the reaction significantly.

Therefore, maintaining a pH of 4-5 ensures that enough amine is in its free, nucleophilic form while also providing sufficient acid to catalyze the crucial dehydration step.

Q3: How can I prevent hydrolysis during aqueous work-up and purification?

Answer: Minimizing contact with water and controlling pH are critical. Standard aqueous work-ups can be detrimental.

Troubleshooting Strategies:

  • Anhydrous Work-up: If possible, avoid an aqueous wash entirely. After the reaction, filter off any solid catalysts or drying agents and concentrate the solution in vacuo. Proceed directly to purification.

  • Controlled pH Extraction: If an aqueous wash is unavoidable to remove water-soluble impurities (like an acid catalyst), use a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash to begin the drying process. Perform these washes quickly and at low temperatures (0-5 °C) to slow the rate of hydrolysis.

  • Choice of Chromatographic Stationary Phase: Standard silica gel is acidic and can promote hydrolysis on the column.[8]

    • Preferred: Use neutral alumina for column chromatography.[8]

    • Alternative: Deactivate silica gel by pre-treating the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), to neutralize the acidic sites.

  • Use of Drying Agents: Always dry your organic extracts thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation. Ensure all solvents used for purification are anhydrous.

Q4: Does the structure of my amine reactant affect the stability of the final Schiff base?

Answer: Yes, absolutely. The electronic and steric properties of the amine play a significant role.

  • Electronic Effects: Schiff bases formed from aromatic amines (e.g., aniline derivatives) are generally more stable than those from aliphatic amines .[9][10] The C=N bond in aromatic Schiff bases is part of a larger conjugated system, which delocalizes electron density and increases thermodynamic stability.

  • Steric Effects: Bulky groups near the imine nitrogen can sterically hinder the approach of a water molecule, thus slowing the rate of hydrolysis.

  • Intramolecular Hydrogen Bonding: The 4-hydroxyl group on the picolinaldehyde ring can participate in intermolecular hydrogen bonding, but it is the structure of the amine that can offer additional stability. If the amine contains a group capable of forming an intramolecular hydrogen bond with the imine nitrogen (e.g., an ortho-hydroxyl on an aniline), it can significantly enhance stability.[11]

Q5: How can I drive the initial reaction equilibrium towards the product and keep it there?

Answer: To maximize your yield, you must actively remove the water that is formed as a byproduct.[5]

Effective Methods for Water Removal:

  • Dean-Stark Apparatus: For reactions run at reflux in solvents that form an azeotrope with water (e.g., toluene, benzene), a Dean-Stark trap is highly effective at physically sequestering the water as it is produced.[12]

  • Chemical Drying Agents: Add a dehydrating agent directly to the reaction mixture.

    • Molecular Sieves (3Å or 4Å): Very effective and generally inert. Add activated sieves to the reaction from the start.[12]

    • Anhydrous MgSO₄ or Na₂SO₄: Can be used, but may be less efficient than molecular sieves at higher temperatures.[12]

Caption: Troubleshooting workflow for imine hydrolysis.

Quantitative Data Summary

This table provides a quick reference for key experimental parameters.

ParameterOptimal ConditionRationale & Causality
Reaction pH 4.0 - 5.0Balances the need for a nucleophilic free amine with the acid-catalyzed dehydration of the hemiaminal intermediate.[1][3][4]
Solvent Anhydrous, non-proticPrevents the solvent from acting as a source of water. Toluene is ideal for Dean-Stark removal; alcohols like ethanol can work but the equilibrium is less favorable.
Water Removal Dean-Stark or Molecular SievesActively removes water, a product of the reaction, to drive the equilibrium towards the imine according to Le Chatelier's principle.[5][12]
Purification Neutral Alumina ChromatographyAvoids the acidic surface of silica gel, which can catalyze the hydrolysis of the product during purification.[8]
Storage Solid state, under inert gas (N₂/Ar), desiccatedMinimizes contact with atmospheric moisture to prevent hydrolysis over time.[8]
Experimental Protocols
Protocol 1: Optimized Synthesis Using Molecular Sieves

This protocol is designed to maximize imine formation by actively removing water in situ.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Additives: Add freshly activated 4Å molecular sieves (approx. 1-2 g per 10 mmol of aldehyde).

  • Solvent & Amine: Add anhydrous solvent (e.g., Dichloromethane or Toluene, 2-3 mL per mmol of aldehyde) followed by the primary amine (1.0 - 1.1 eq).

  • pH Adjustment: Add a catalytic amount of glacial acetic acid (0.05 - 0.1 eq) to bring the mixture to the optimal pH range.

  • Reaction: Stir the reaction at room temperature or gentle heat (40 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Isolation: Once complete, filter the reaction mixture through a pad of Celite® to remove the molecular sieves. Wash the filter cake with a small amount of anhydrous solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product should be used immediately or purified as described in Protocol 2.

Protocol 2: Hydrolysis-Minimizing Work-up and Purification

This protocol is for the purification of the crude imine obtained from Protocol 1.

  • Preparation: Dissolve the crude Schiff base in a minimal amount of anhydrous dichloromethane.

  • Chromatography Setup: Prepare a chromatography column with neutral alumina, using a non-polar eluent system (e.g., Hexanes/Ethyl Acetate).

  • Elution: Carefully load the dissolved product onto the column. Elute the product using a gradient of increasing polarity. The less polar imine product should elute before the more polar starting aldehyde.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent in vacuo at a low temperature (<40 °C).

  • Storage: Immediately place the purified solid product in a sealed vial under an inert atmosphere and store it in a desiccator to protect it from moisture.[8]

References

Optimizing solvent conditions for recrystallization of 4-Hydroxypicolinaldehyde products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Hydroxypicolinaldehyde. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing solvent conditions and troubleshooting common issues encountered during recrystallization. Our goal is to blend foundational chemical principles with practical, field-proven insights to ensure the successful purification of your product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound, also known as 4-oxo-1H-pyridine-2-carbaldehyde[1][2], is a heterocyclic aromatic aldehyde. Its structure, featuring a pyridine ring, a hydroxyl group, and an aldehyde group, makes it a valuable building block in medicinal chemistry and materials science. High purity is critical as impurities can interfere with subsequent reactions, alter biological activity, or compromise the structural integrity of final materials. Recrystallization is a powerful technique to remove byproducts, unreacted starting materials, and other contaminants[3][4].

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

Based on the polar nature of this compound (presence of -OH and C=O groups), a suitable solvent should meet the following criteria[5][6]:

  • High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of the solvent near its boiling point.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing it to crystallize out of the solution.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to dissolve the compound but low enough for easy removal from the final crystals during drying[7]. It should also be below the melting point of the compound to prevent "oiling out"[8][9].

  • Inertness: The solvent must not react with this compound.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration)[5].

Q3: How do I perform a small-scale solvent screening to find the best solvent?

A systematic, small-scale approach is the most efficient way to identify a suitable solvent system before committing your entire batch of the product[10][11].

Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene) dropwise, starting with ~0.5 mL. Agitate the mixture. Note if the compound dissolves readily at room temperature. A solvent that dissolves the compound completely at this stage is generally unsuitable for single-solvent recrystallization[10].

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath. Add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath[12].

  • Evaluation: The best solvent is one that dissolves the compound when hot but yields a large quantity of crystals upon cooling[6].

Recommended Recrystallization Protocol for this compound

This protocol is a starting point based on the predicted polarity of the molecule. The optimal solvent, determined from your screening, should be used. A mixed-solvent system of Ethanol/Water is often effective for polar compounds that are too soluble in pure alcohol.

Workflow: Single-Solvent Recrystallization

G cluster_workflow Standard Recrystallization Workflow start Start with Crude Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filt Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filt cool Slowly Cool to Room Temperature hot_filt->cool Clear Solution ice_bath Cool in Ice-Water Bath (To Maximize Yield) cool->ice_bath vac_filt Collect Crystals via Vacuum Filtration ice_bath->vac_filt wash Wash Crystals with Minimal Ice-Cold Solvent vac_filt->wash dry Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

Caption: Standard workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid is completely dissolved. Use the minimum amount of solvent necessary[12][13]. Adding too much is the most common cause of poor yield[8].

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed flask. This prevents premature crystallization in the funnel[9][14].

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, large crystals, as it allows impurities to be excluded from the growing crystal lattice[15]. Rapid cooling can cause the product to precipitate, trapping impurities[15].

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals[16].

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a very small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals thoroughly, either by air drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter. The following decision tree provides a visual guide to the troubleshooting process.

Diagram: Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common recrystallization issues.

Q4: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

This is a very common issue that can arise from two primary causes:

  • Cause 1: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature but lacks a nucleation point to initiate crystal growth[8].

    • Solution: Induce crystallization by scratching the inner surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches provide a surface for crystals to begin forming[12]. Alternatively, if you have a small amount of pure product, add a tiny "seed crystal" to the solution[12].

  • Cause 2: Too much solvent was used. This is the most frequent reason for crystallization failure. The concentration of the compound is too low to become saturated even at low temperatures[8][17].

    • Solution: Gently heat the solution to boil off a portion of the solvent. This will increase the concentration of your compound. Allow the concentrated solution to cool again slowly. Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly[17].

Q5: My product separated as an oily liquid instead of solid crystals. What went wrong?

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point[9][14].

  • Cause 1: The boiling point of the solvent is higher than the melting point of the compound. This is a frequent cause. The compound "melts" before it can crystallize.

    • Solution: Select a different solvent with a lower boiling point.

  • Cause 2: The compound is highly impure. Significant amounts of impurities can depress the melting point of your product, causing it to separate as an oil.

    • Solution: Try reheating the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool very slowly. Insulating the flask can help. If this fails, it may be necessary to remove the solvent and purify the crude material by another method, such as column chromatography, before attempting recrystallization again[8][18].

Q6: My final yield of pure crystals is very low. How can I improve it?

A low yield (e.g., <50%) can be discouraging but is often correctable[17].

  • Cause 1: Using too much solvent during dissolution. As mentioned, this keeps a significant portion of your product dissolved in the mother liquor even after cooling[12].

    • Solution: Always strive to use the absolute minimum amount of hot solvent. You can attempt to recover more product by boiling off some of the solvent from the mother liquor (the filtrate) to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first[19].

  • Cause 2: Premature crystallization during hot filtration. If the product crystallizes in the funnel, it will be lost.

    • Solution: Ensure your funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.

  • Cause 3: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product and wash it away with the filtrate[12].

    • Solution: Use a minimal amount of ice-cold solvent for the washing step.

Q7: The melting point of my recrystallized product is still broad, or analysis shows it's impure. What's next?

This indicates that impurities were trapped within the crystals.

  • Cause 1: The solution was cooled too quickly. Rapid "shock cooling" (e.g., placing a hot flask directly into an ice bath) causes the solid to precipitate rather than form a pure crystal lattice, trapping impurities[15].

    • Solution: Repeat the recrystallization. Ensure the solution cools slowly and undisturbed to room temperature before moving it to an ice bath.

  • Cause 2: The chosen solvent is not effective at separating the specific impurities. The impurities may have a very similar solubility profile to your product in that particular solvent.

    • Solution: Re-evaluate your solvent choice. Try a different single solvent or a mixed-solvent system. Sometimes a multi-step purification involving different techniques (e.g., an acid-base extraction followed by recrystallization) is necessary[20]. The phenolic hydroxyl group on this compound suggests that its solubility will be pH-dependent, which can be exploited for purification[21][22]. Dissolving the crude product in a dilute aqueous base, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid could be a useful preliminary purification step.

Data Summary

Table 1: Properties of Potential Solvents for this compound
SolventBoiling Point (°C)PolarityNotes on Use
Water100Very HighGood for highly polar compounds. May require high temperatures.
Ethanol78HighOften a good starting choice for polar molecules. Can be used in a mixed system with water.
Methanol65HighSimilar to ethanol but more volatile. Good for compounds with high polarity.
Ethyl Acetate77MediumA less polar option; may be a good "poor" solvent in a mixed pair with a more polar one.
Acetone56MediumOften dissolves many organics at room temperature, but can be a good choice in some cases[23].
Toluene111LowUnlikely to be a good single solvent but could function as an anti-solvent.

Data sourced from general chemistry resources[24].

References

Challenges in the purification of 4-Hydroxypicolinaldehyde derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-Hydroxypicolinaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. The unique chemical nature of this scaffold—possessing a basic pyridine ring, an acidic hydroxyl group, and a reactive aldehyde—presents a specific set of purification hurdles. This resource provides in-depth troubleshooting guides and FAQs to navigate these complexities effectively.

Section 1: Understanding the Core Challenges

The purification of this compound derivatives by normal-phase column chromatography on silica gel is often complicated by three primary molecular features:

  • High Polarity & Strong Adsorption: The presence of both a hydroxyl group and a pyridine ring imparts significant polarity. This leads to very strong interactions with the polar silica gel stationary phase, often resulting in poor elution, broad peaks, or complete retention of the compound on the column.[1][2]

  • Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it a Lewis base. This basic site interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][3] This acid-base interaction is a primary cause of severe peak tailing and, in some cases, irreversible adsorption, leading to low recovery.[3]

  • Reactivity of the Aldehyde Group: Aldehydes are susceptible to various on-column reactions. The acidic nature of silica gel can catalyze degradation, oxidation to the corresponding carboxylic acid, or other unwanted side reactions.[4][5] This not only reduces the yield of the desired product but also introduces new impurities into the collected fractions.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during purification.

Q1: My compound is completely stuck on the column. Even with highly polar solvents like 100% ethyl acetate, it won't elute. What's happening?

A: This is a classic case of irreversible adsorption, likely driven by the strong interaction between the basic pyridine nitrogen of your molecule and the acidic silanol groups on the silica gel.[1][3] Your highly polar compound is binding too tightly to the stationary phase for the mobile phase to effectively displace it.

Recommended Solutions:

  • Introduce a More Polar Displacing Solvent: Add a small percentage of methanol (MeOH) to your mobile phase (e.g., starting with 1-5% MeOH in dichloromethane or ethyl acetate). Methanol is highly polar and will compete more effectively for the binding sites on the silica gel, helping to elute your compound.

  • Use a Mobile Phase Modifier: Incorporate a competing base into your eluent system to neutralize the active silanol sites. Add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase. These bases will preferentially bind to the acidic sites on the silica, preventing your target molecule from interacting as strongly and allowing it to elute with a less polar solvent system.[3]

Q2: I'm getting my compound to elute, but the peaks are broad and show significant tailing. How can I improve the peak shape?

A: Peak tailing is a direct result of the non-uniform interactions discussed in Q1, where a portion of your analyte molecules are temporarily retained via strong acid-base interactions with the silica surface.[3] This creates a distribution of retention times for the same molecule, leading to a "tail."

Recommended Solutions:

  • Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites causing the tailing. This can be done in two ways:

    • Mobile Phase Additive: As mentioned above, adding a small amount of triethylamine (e.g., 0.5%) to your eluent is often sufficient to dramatically improve peak shape by shielding the silanol groups.[3]

    • Pre-treating the Silica: You can prepare a slurry of silica gel in your starting eluent and add triethylamine to it. After stirring, the excess solvent can be removed, and the "deactivated" silica can be used to pack the column.

  • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase.

    • Neutral Alumina: Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For a basic compound like a pyridine derivative, neutral or basic alumina is often a better choice.[6]

    • Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography (e.g., using a C18 column) may be more suitable, though retention can be a challenge.[1]

Q3: My recovery is very low, and TLC analysis of the collected fractions shows new, unidentified spots. I suspect on-column decomposition. How can I confirm and prevent this?

A: Your suspicion is valid; aldehydes can be sensitive to the acidic environment of a silica gel column.[4][5] To confirm this, you can perform a simple stability test.

Protocol: 2D Thin-Layer Chromatography (TLC) for Stability Check

This protocol helps determine if your compound is degrading upon contact with silica gel.[5]

  • Spotting: Dissolve your crude sample in a suitable solvent. On a square TLC plate, spot the sample in the bottom-left corner.

  • First Development: Develop the plate using an appropriate solvent system.

  • Drying and Rotation: Remove the plate from the chamber and dry it completely with a stream of air or nitrogen. Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now at the bottom.

  • Second Development: Develop the plate again in the same solvent system.

  • Analysis:

    • Stable Compound: If the compound is stable, all spots will appear on a 45-degree diagonal line from the origin.

    • Unstable Compound: If new spots appear that are off the diagonal, it indicates that the compound degraded while on the silica plate, and the same is likely happening on your column.

Strategies to Prevent Decomposition:

  • Minimize Contact Time: Use flash chromatography with applied pressure to speed up the separation, reducing the time your compound spends on the column.[7]

  • Use Deactivated Silica: Neutralizing the silica with triethylamine, as described in Q2, reduces its acidity and can prevent acid-catalyzed degradation.[4]

  • Switch to a More Inert Stationary Phase: Neutral alumina is a viable alternative that is less likely to cause decomposition of sensitive compounds.[6]

Q4: I am struggling to separate my desired this compound derivative from a structurally similar impurity (e.g., a starting material or a side-product). What's the best approach?

A: Separating closely related compounds requires optimizing the selectivity of your chromatographic system.[8]

Recommended Solutions:

  • Thorough TLC Optimization: Before running the column, screen a wide range of solvent systems with TLC. The goal is to find a system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.[2][6] Aim for a ΔRf of at least 0.1-0.2.

  • Use a Shallow Gradient: Instead of a steep change in solvent polarity, employ a shallow gradient. A gradual increase in the polar solvent will provide more opportunity for the two compounds to resolve.[7]

  • Alternative Chromatography Modes: If normal-phase fails to provide a separation, consider other techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds and can offer different selectivity compared to normal-phase silica.[1][9]

Q5: My crude product has poor solubility in the non-polar solvent system I need to start my column with. How do I load it without compromising the separation?

A: Loading the sample in a strong solvent will cause band broadening and ruin your separation from the start. The best solution is to use a dry loading technique.[10]

Protocol: Dry Loading a Sample onto a Column

  • Dissolve the Sample: Dissolve your crude product (e.g., 500 mg) completely in a minimal amount of a strong, volatile solvent like methanol, acetone, or dichloromethane.

  • Adsorb onto Silica: In a round-bottom flask, add an amount of silica gel approximately 5-10 times the mass of your sample (e.g., 2.5-5 g).

  • Mix and Evaporate: Swirl the flask to create a slurry, ensuring the silica is fully wetted. Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your sample adsorbed onto silica.

  • Load the Column: Carefully add the silica-adsorbed sample as a neat powder to the top of your already packed and equilibrated column. Gently tap the column to settle the powder.

  • Protect the Surface: Add a thin layer of sand on top of the sample layer before carefully adding your mobile phase.[10]

Section 3: Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for these types of compounds? A: A common starting point for polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] Given the high polarity of this compound derivatives, you will likely need to start with a higher proportion of ethyl acetate (e.g., 50:50 Hexanes:EtOAc) and potentially add dichloromethane or methanol to achieve elution. Always determine the optimal system via TLC first.[7]

Q: Should I use silica gel or alumina? A: Standard silica gel is acidic and often problematic for basic pyridine compounds.[3] If you use silica, it is highly recommended to deactivate it with triethylamine. Neutral alumina is often a better first choice as it lacks the strong acidity of silica.[6]

Q: Can I use solvents like methanol or acetonitrile in my mobile phase? A: Yes, especially for highly polar derivatives that do not elute with standard ethyl acetate/hexane systems. Methanol is a very strong eluting solvent on silica and should be added in small increments (1-10%). Acetonitrile can also be used and offers different selectivity. Be aware that some buffer salts can precipitate in high concentrations of acetonitrile.[3]

Q: How much silica gel should I use? A: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of the crude sample you are purifying. For difficult separations, a higher ratio (e.g., 100:1) is recommended to provide a longer column and better resolution.

Section 4: Data and Visualization

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common purification issues.

TroubleshootingWorkflow start Problem Observed During Purification no_elution Compound Stuck on Column start->no_elution poor_shape Broad / Tailing Peaks start->poor_shape low_yield Low Recovery / Decomposition start->low_yield poor_sep Co-elution of Impurity start->poor_sep sol1 Increase Eluent Polarity (e.g., add MeOH) no_elution->sol1 Cause: Insufficient Elution Strength sol2 Add Competing Base to Eluent (e.g., 0.5% TEA) no_elution->sol2 Cause: Strong Adsorption poor_shape->sol2 Cause: Acidic Silanol Interactions sol4 Use Deactivated Silica or Neutral Alumina poor_shape->sol4 If tailing persists sol3 Perform 2D TLC to Confirm Instability low_yield->sol3 Step 1: Diagnose sol5 Optimize Selectivity via TLC (Different Solvents) poor_sep->sol5 Optimize ΔRf sol7 Switch to HILIC or Reversed-Phase poor_sep->sol7 Alternative Method sol3->sol4 Step 2: Solve sol8 Use Flash Chromatography (Minimize Contact Time) sol3->sol8 Step 2: Solve sol6 Run a Shallow Gradient sol5->sol6 Improve Resolution

Caption: A workflow for troubleshooting common chromatography issues.

Analyte-Stationary Phase Interaction

This diagram illustrates the problematic interaction leading to peak tailing.

Caption: Interaction between basic pyridine and acidic silanol sites.

Table 1: Common Solvent Systems for Normal-Phase Chromatography
Non-Polar SolventPolar SolventPolarityNotes
Hexanes / HeptaneTolueneLowFor very non-polar compounds.
Hexanes / HeptaneDichloromethane (DCM)Low-MediumGood general-purpose system.
Hexanes / HeptaneDiethyl EtherMediumEthers can contain peroxides.
Hexanes / Heptane Ethyl Acetate (EtOAc) Medium-High Most common starting point. [2]
Dichloromethane (DCM)AcetoneHighGood for dissolving polar compounds.
Dichloromethane (DCM)Methanol (MeOH) Very High Use sparingly (1-15%) to elute highly polar compounds.

References

Preventing self-condensation of 4-Hydroxypicolinaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydroxypicolinaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the use of this versatile but reactive molecule, particularly its tendency to self-condense under basic conditions. This guide provides in-depth, field-proven insights and actionable protocols to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the most common initial observations and provides a foundational understanding of the molecule's reactivity.

Q1: Why does my reaction mixture turn dark brown or form a tar-like precipitate upon adding a base to this compound?

This is a classic indicator of self-condensation and polymerization. This compound has two primary reactive sites that are sensitive to basic conditions: the aldehyde group and the acidic proton on the pyridine ring alpha to the aldehyde. When a base is introduced, it can initiate a cascade of unintended side reactions, leading to complex, often insoluble, polymeric materials.

Q2: What is "self-condensation," and why is this compound so susceptible?

Self-condensation refers to a reaction where two or more molecules of the same compound react with each other. For aldehydes, this typically occurs via two main pathways under basic conditions: the Aldol condensation and the Cannizzaro reaction.

  • Aldol Condensation: This reaction requires an aldehyde with at least one acidic "alpha-hydrogen" (a hydrogen atom on the carbon adjacent to the carbonyl group).[1][2][3] A base removes this proton to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second aldehyde molecule.[1][2] this compound does have an alpha-hydrogen on the pyridine ring, making this a highly probable reaction pathway.

  • Cannizzaro Reaction: This is a disproportionation reaction that occurs with aldehydes lacking alpha-hydrogens when treated with a strong base.[4][5] Two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.[4][6][7] While this compound has an alpha-hydrogen, under sufficiently harsh basic conditions where enolate formation is slow or reversible, a Cannizzaro-type reaction can become a competing pathway.

The presence of the electron-withdrawing pyridine ring and the activating hydroxyl group exacerbates the reactivity of the aldehyde, making it particularly prone to these side reactions.

Q3: Which specific functional groups are causing this reactivity?

There are three key features on the this compound molecule that contribute to its instability in base. Understanding these is critical for designing a successful reaction strategy.

Key reactive sites on this compound.

Section 2: Troubleshooting Guide - Immediate Mitigation Strategies

If you are currently experiencing issues, this section provides actionable steps to salvage your experiment.

Issue: Rapid darkening or "tarring" of the reaction upon base addition.

This indicates that the rate of self-condensation is faster than the rate of your desired reaction. The primary variables to control are the strength of the base, temperature, and order of addition.

Root Cause Analysis & Solution Workflow:

TroubleshootingWorkflow start Reaction Failure: Tar Formation check_base Is the base too strong? (e.g., NaOH, KOH, t-BuOK) start->check_base check_temp Is the reaction temperature too high? (e.g., > 0 °C) check_base->check_temp No sol_base Solution: Switch to a weaker or non-nucleophilic base. (e.g., K2CO3, Et3N, DBU) check_base->sol_base Yes check_addition How was the base added? (All at once?) check_temp->check_addition No sol_temp Solution: Cool the reaction to 0 °C, -20 °C, or -78 °C before and during base addition. check_temp->sol_temp Yes sol_addition Solution: Add the base dropwise or via syringe pump over an extended period. check_addition->sol_addition Yes advanced If problems persist, proceed to Advanced Protocols (Section 3) check_addition->advanced No sol_base->advanced sol_temp->advanced sol_addition->advanced

Decision workflow for immediate troubleshooting.

Detailed Protocol: Low-Temperature, Slow Addition of Base

  • Setup: Assemble your reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve this compound and your other reactant in a suitable anhydrous solvent (e.g., THF, Dichloromethane).

  • Cooling: Cool the reaction mixture to an appropriate temperature. Start with 0 °C (ice-water bath). If failure persists, move to -78 °C (dry ice/acetone bath).

  • Base Preparation: Prepare a solution of your chosen base in the same anhydrous solvent.

  • Slow Addition: Add the base solution to the cooled reaction mixture dropwise via a syringe or dropping funnel over a period of 30-60 minutes. Maintain the low temperature throughout the addition.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Quench the reaction once the starting material is consumed or after a predetermined time to prevent further side reactions.

Section 3: Advanced Protocols - Prophylactic (Preventative) Measures

For reactions that are inherently sensitive or require harsh conditions, a proactive approach using protecting groups is the most robust strategy. Protecting groups mask the reactive functionalities, allowing your desired transformation to occur, after which they can be cleanly removed.

Protocol A: Protection of the Phenolic Hydroxyl Group

Protecting the hydroxyl group prevents its deprotonation, which can increase the electron density of the pyridine ring and promote unwanted side reactions. A silyl ether is an excellent choice.

Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS)

  • Stability: Stable to a wide range of non-acidic and non-fluoride conditions.[8][9]

  • Removal: Easily cleaved with fluoride sources (like TBAF) or mild acid.[9]

Step-by-Step Protection Protocol (TBDMS Ether Formation):

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Imidazole (1.5 eq).

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the TBDMS-protected aldehyde.

Step-by-Step Deprotection Protocol (TBDMS Ether Cleavage):

  • Dissolve the protected compound in Tetrahydrofuran (THF).

  • Add a 1M solution of Tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq).

  • Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Quench with water and extract with Ethyl Acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the deprotected product.

Protocol B: Protection of the Aldehyde Group

If your planned reaction chemistry targets another part of the molecule and the aldehyde needs to be inert, protecting it as an acetal is the standard method.

Recommended Protecting Group: Diethyl Acetal

  • Stability: Very stable to bases, organometallics, hydrides, and oxidation/reduction.[9]

  • Removal: Cleaved under aqueous acidic conditions.[9]

Step-by-Step Protection Protocol (Acetal Formation):

  • Dissolve this compound (1.0 eq) in a mixture of Ethanol and Triethyl orthoformate.

  • Add a catalytic amount of a strong acid catalyst (e.g., p-Toluenesulfonic acid, PTSA).

  • Heat the reaction to reflux and stir for 4-12 hours, monitoring by TLC.

  • Cool to room temperature and quench by adding a mild base (e.g., Triethylamine).

  • Remove the solvent under reduced pressure and purify as necessary.

Step-by-Step Deprotection Protocol (Acetal Hydrolysis):

  • Dissolve the protected compound in a mixture of Acetone and water.

  • Add a catalytic amount of PTSA or use dilute HCl.

  • Stir at room temperature or gently heat until TLC indicates complete conversion.

  • Neutralize the acid with saturated aqueous NaHCO₃.

  • Extract the product with a suitable organic solvent.

Decision Tree for Protecting Group Strategy:

PG_Strategy start Planning a reaction with this compound q1 Does the reaction require basic conditions? start->q1 q2 Is the aldehyde group involved in the reaction? q1->q2 Yes proceed_normal Proceed with reaction. No protection likely needed. q1->proceed_normal No protect_oh Protect the -OH group (e.g., as TBDMS ether) q2->protect_oh Yes protect_cho Protect the -CHO group (e.g., as an acetal) q2->protect_cho No proceed_carefully Proceed with caution. Use low temp & weak base. protect_oh->proceed_carefully

Choosing the correct prophylactic strategy.

Section 4: Reference Data

Effective troubleshooting and planning require accurate data. The tables below provide essential information for selecting appropriate reagents.

Table 1: Common Bases and Their Properties

BasepKa of Conjugate AcidTypeTypical Use & Comments
Sodium Hydroxide (NaOH)~15.7Strong, NucleophilicNot Recommended. High risk of self-condensation.
Potassium t-Butoxide (KOtBu)~19Strong, HinderedUse with extreme caution. Can still induce rapid condensation.
Triethylamine (Et₃N)~10.7Weak, Non-nucleophilicGood first choice for mild base catalysis.
Potassium Carbonate (K₂CO₃)~10.3Weak, Non-nucleophilicHeterogeneous base, often gentler than soluble amines.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)~13.5Strong, Non-nucleophilicA stronger organic base, useful when Et₃N is too weak.

pKa values are approximate and can vary with solvent.[10][11][12]

Table 2: Selected Protecting Groups for Hydroxyl and Aldehyde Functions

Functional GroupProtecting GroupAbbreviationStabilityDeprotection Conditions
Hydroxyltert-ButyldimethylsilylTBDMSBase, mild acid, redoxFluoride (TBAF), Strong Acid
HydroxylMethoxymethyl etherMOMBase, redox, organometallicsAcid (e.g., HCl in MeOH)
AldehydeDiethyl Acetal-Base, redox, organometallicsAqueous Acid (e.g., HCl, PTSA)
Aldehyde1,3-Dithiane-Acid, Base, redoxOxidative (e.g., HgCl₂), or with reagents like MeI

Source: Adapted from standard organic chemistry resources on protecting groups.[8][9][13]

References

Low yield in 4-Hydroxypicolinaldehyde reactions and how to solve it

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxypicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low yields in reactions involving this compound.

Introduction: The Challenge of this compound

This compound is a bifunctional molecule with a nucleophilic hydroxyl group and an electrophilic aldehyde on a pyridine ring. This unique electronic structure can lead to a variety of side reactions, purification challenges, and overall low yields if reaction conditions are not carefully optimized. This guide provides insights into the causality behind these experimental challenges and offers field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns when working with this compound.

Q1: My reaction with this compound is giving a very low yield. What are the most common general causes?

Low yields in reactions with this compound can often be attributed to several factors:

  • Side Reactions: The presence of both a hydroxyl and an aldehyde group can lead to self-condensation or polymerization, especially under basic conditions. The hydroxyl group can also react with certain reagents intended for the aldehyde.

  • Poor Solubility: this compound and its derivatives may have limited solubility in common organic solvents, leading to incomplete reactions.

  • Product Decomposition: The product itself may be unstable under the reaction or workup conditions.

  • Incomplete Conversion: The reaction may not be going to completion due to suboptimal reaction conditions (temperature, time, catalyst).[1]

  • Purification Losses: The polarity of the hydroxyl group can make purification by silica gel chromatography challenging, often leading to product loss on the column.

Q2: Should I protect the hydroxyl group of this compound before proceeding with my reaction?

In many cases, yes. Protecting the hydroxyl group is a crucial step to prevent unwanted side reactions and improve the overall yield. The choice of protecting group is critical and depends on the subsequent reaction conditions.[2][3]

Q3: What are the best practices for storing and handling this compound?

This compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent oxidation of the aldehyde group.[4] It is a solid at room temperature.[4]

Q4: How does the pH of the reaction medium affect the stability and reactivity of this compound?

The pH is a critical parameter. The pyridine nitrogen can be protonated under acidic conditions, altering the electronic properties of the ring and potentially the reactivity of the aldehyde. The hydroxyl group can be deprotonated under basic conditions, increasing its nucleophilicity and the likelihood of side reactions. The stability of related hydroxy-substituted aromatic compounds is often pH-dependent.[5][6]

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common reactions where low yields are encountered with this compound.

Guide 1: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound. Low yields are a frequent issue.

Common Problem: Low yield of the desired α,β-unsaturated product.

Troubleshooting Workflow:

Knoevenagel_Troubleshooting start Low Yield in Knoevenagel Condensation catalyst Issue: Inappropriate Catalyst Solution: Use a weak base like piperidine or pyridine. Strong bases can cause self-condensation. start->catalyst solvent Issue: Poor Solvent Choice Solution: Test polar aprotic solvents (DMF, acetonitrile) for better solubility and reaction rates. start->solvent incomplete_conversion Issue: Incomplete Conversion Solution: 1. Increase reaction time. 2. Gradually increase temperature. 3. Remove water byproduct (Dean-Stark trap). start->incomplete_conversion side_reactions Issue: Side Reactions Solution: 1. Protect the hydroxyl group. 2. Use a slight excess of the aldehyde. start->side_reactions

Caption: Troubleshooting Knoevenagel Condensation.

In-Depth Explanation:

  • Catalyst Choice: Strong bases can deprotonate the hydroxyl group of this compound, leading to unwanted side reactions. Weak bases like piperidine or pyridine are generally preferred for Knoevenagel condensations as they are sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[1][7]

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield.[1] For substrates with poor solubility, polar aprotic solvents like DMF or acetonitrile can be beneficial.[1] In some cases, "green" solvents like ethanol or even water have been used successfully.[1][8]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction or lead to reversibility.[1] Using a Dean-Stark trap with a solvent like toluene to azeotropically remove water can drive the reaction to completion.

Guide 2: Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis from aldehydes. However, with this compound, challenges can arise.

Common Problem: Low yield of the desired alkene, with unreacted aldehyde remaining.

Troubleshooting Workflow:

Wittig_Troubleshooting start Low Yield in Wittig Reaction ylide_formation Issue: Incomplete Ylide Formation Solution: 1. Ensure anhydrous conditions. 2. Use a sufficiently strong base (n-BuLi, NaH, KOtBu). start->ylide_formation ylide_reactivity Issue: Low Ylide Reactivity Solution: For stabilized ylides, longer reaction times or heating may be necessary. Unstabilized ylides are more reactive. start->ylide_reactivity side_reactions Issue: Side Reactions with Hydroxyl Group Solution: Protect the hydroxyl group prior to the Wittig reaction. start->side_reactions steric_hindrance Issue: Steric Hindrance Solution: If the ylide is bulky, consider the Horner-Wadsworth-Emmons (HWE) reaction as an alternative. start->steric_hindrance

Caption: Troubleshooting Wittig Reaction.

In-Depth Explanation:

  • Ylide Generation: The formation of the phosphorus ylide is critical. This step requires a strong base and strictly anhydrous conditions. Any moisture will quench the base and the ylide.[9][10]

  • Ylide Stability and Reactivity: Stabilized ylides (containing electron-withdrawing groups) are less reactive and may require more forcing conditions to react with the aldehyde.[11] They often give predominantly (E)-alkenes. Non-stabilized ylides are more reactive and typically yield (Z)-alkenes.[11]

  • Protecting the Hydroxyl Group: The acidic proton of the hydroxyl group can be abstracted by the strong base used to generate the ylide, consuming the base and potentially leading to other side reactions. Protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another base-stable protecting group is highly recommended.[12]

  • Alternative Reactions: For sterically hindered ketones or when the Wittig reaction fails, the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester, is a common and often higher-yielding alternative.[13]

Guide 3: Reductive Amination

Reductive amination is a method to form amines from aldehydes. With this compound, controlling the reaction to obtain the desired product can be tricky.

Common Problem: Low yield of the desired amine, with byproducts such as the corresponding alcohol or over-alkylation.

Troubleshooting Workflow:

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination reducing_agent Issue: Incorrect Reducing Agent Solution: Use a mild reducing agent like NaBH(OAc)3 or NaBH3CN that selectively reduces the imine/iminium ion. start->reducing_agent imine_formation Issue: Inefficient Imine Formation Solution: 1. Adjust pH (often slightly acidic). 2. Use a dehydrating agent (e.g., molecular sieves). start->imine_formation over_alkylation Issue: Over-alkylation Solution: 1. Use a stoichiometric amount of the amine. 2. Consider a stepwise procedure: form and isolate the imine first, then reduce. start->over_alkylation aldehyde_reduction Issue: Reduction of Aldehyde Solution: Add the reducing agent after allowing sufficient time for imine formation if using a less selective reducing agent like NaBH4. start->aldehyde_reduction

Caption: Troubleshooting Reductive Amination.

In-Depth Explanation:

  • Choice of Reducing Agent: A key to successful reductive amination is the use of a reducing agent that is selective for the imine or iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and highly selective.[14] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[15] If using a less selective reagent like sodium borohydride (NaBH₄), it is best to allow the imine to form completely before adding the reducing agent.[15]

  • Imine Formation: The formation of the imine is an equilibrium process. This can be driven forward by removing the water that is formed, for example, by using molecular sieves. The reaction is often catalyzed by mild acid.[16]

  • Controlling Over-alkylation: If a primary amine is formed, it can react with another molecule of the aldehyde, leading to a tertiary amine. This can be minimized by using a precise stoichiometry of reactants or by a stepwise approach where the imine is formed and then reduced in a separate step.[14][16]

Part 3: Experimental Protocols

This section provides generalized, step-by-step methodologies for key reactions. Note: These are starting points and may require optimization for your specific substrate and scale.

Protocol 1: General Procedure for Protecting the Hydroxyl Group as a TBDMS Ether
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Knoevenagel Condensation
  • To a solution of this compound (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).[1]

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove water.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Protocol 3: General Procedure for Wittig Reaction (with protected hydroxyl group)
  • To a suspension of the phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base (e.g., n-BuLi, 1.1 eq) dropwise.

  • Stir the resulting ylide solution at 0 °C for 30-60 minutes.

  • Add a solution of the TBDMS-protected this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography to obtain the protected alkene.

  • Deprotect the TBDMS group using tetrabutylammonium fluoride (TBAF) in THF.

Protocol 4: General Procedure for Reductive Amination
  • Dissolve this compound (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol).

  • Add molecular sieves to the mixture.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Part 4: Data Summary and Visualization

Table 1: Common Protecting Groups for Hydroxyl and Aldehyde Functions
Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
Hydroxyl tert-ButyldimethylsilylTBDMSTBDMSCl, ImidazoleTBAF, HF, AcOHBase, mild acid
TetrahydropyranylTHPDihydropyran, H⁺Aqueous acidBase, nucleophiles
BenzylBnBnBr, NaHH₂, Pd/CAcid, base, oxidants
Aldehyde Acetal/Ketal-Diol, H⁺Aqueous acidBase, nucleophiles, reducing agents
Thioacetal-Dithiol, Lewis acidHgCl₂, H₂OAcid, base, organometallics

This table provides a general overview. The choice of protecting group must be compatible with all subsequent reaction steps.[12][17][18]

References

Overcoming poor solubility of 4-Hydroxypicolinaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Senior Application Scientist's Guide

Topic: Overcoming Poor Solubility of 4-Hydroxypicolinaldehyde in Organic Solvents

Welcome to the technical support center. As Senior Application Scientists, we frequently partner with researchers to troubleshoot complex chemical challenges. A recurring issue in synthetic and medicinal chemistry is the poor solubility of highly functionalized, polar molecules like this compound (also known as 4-hydroxy-2-pyridinecarboxaldehyde) in common organic solvents.[1][2]

This guide is designed to provide you with a foundational understanding of why this molecule presents solubility challenges and to offer a series of practical, field-proven troubleshooting strategies and protocols to ensure your experiments proceed successfully.

Part 1: Foundational Knowledge - Why is Solubility a Challenge?

Q1: What intrinsic properties of this compound cause its poor solubility in many organic solvents?

A1: The solubility behavior of this compound is dictated by a combination of its functional groups and its ability to exist in different structural forms, a phenomenon known as tautomerism. Understanding these features is the first step in troubleshooting.

  • High Polarity: The molecule contains three polar functional groups: a hydroxyl (-OH) group, an aldehyde (-CHO) group, and a nitrogen atom within the pyridine ring.[3][4] These groups can engage in strong intermolecular interactions, such as hydrogen bonding and dipole-dipole forces.[3] Following the principle of "like dissolves like," the molecule has a natural affinity for polar solvents.[5]

  • Hydrogen Bonding: Both the hydroxyl group and the pyridine nitrogen can act as hydrogen bond donors and acceptors. This allows molecules of this compound to form a strong, stable crystal lattice structure. A significant amount of energy is required to break these intermolecular bonds before the molecule can be solvated, resulting in low solubility in solvents that cannot effectively compete for these interactions.

  • Keto-Enol Tautomerism: This is a critical and often overlooked factor. This compound can exist in equilibrium with its tautomeric form, 4-oxo-1,4-dihydropyridine-2-carbaldehyde (a pyridone).[6][7] This pyridone form is highly polar and can form very strong hydrogen-bonded dimers and aggregates, which dramatically increases the crystal lattice energy and severely limits solubility in all but the most polar solvents.

The interplay of these factors means that while soluble in some organic solvents, it is sparingly soluble or practically insoluble in many others, particularly nonpolar hydrocarbon solvents.[8]

Physicochemical Properties Summary

To effectively select a solvent, it is crucial to understand the key physicochemical properties of the compound.

PropertyValueSignificance & Implication
Molecular Formula C₆H₅NO₂Indicates a small molecule with a high ratio of heteroatoms (O, N) to carbon.[9]
Molecular Weight 123.11 g/mol Low molecular weight suggests solubility should be achievable if polarity is matched.[9]
pKa (Predicted) 11.17 (Acidic -OH)The hydroxyl group is weakly acidic; deprotonation under basic conditions creates a highly polar anion.[8]
XLogP3 (Predicted) -0.2A negative LogP value indicates a preference for hydrophilic/polar environments over lipophilic/nonpolar ones.[7]
Polar Surface Area 46.2 ŲA significant polar surface area contributes to strong intermolecular interactions.[7]

Part 2: Troubleshooting Guide & FAQs

This section provides direct answers to common issues encountered in the lab. The core principle is to systematically modify your solvent system based on an understanding of the underlying chemistry.

Q2: I'm attempting a reaction in a nonpolar solvent like hexane, toluene, or diethyl ether, and my this compound will not dissolve. What is my first course of action?

A2: Direct dissolution in nonpolar solvents is highly unlikely to succeed due to the extreme mismatch in polarity.[5] Your first and most effective strategy is to change your solvent to one with higher polarity. Forcing the compound into a nonpolar solvent is inefficient and often impossible without chemical modification.

Q3: Which organic solvents are recommended as a starting point for dissolving this compound?

A3: The best approach is to start with highly polar, aprotic solvents, which are excellent at disrupting the intermolecular forces of the solute. If these are not compatible with your reaction, you can then move to moderately polar options.

Solvent CategoryExamplesSolvating PowerKey Considerations
Highly Polar Aprotic DMSO, DMF, NMPExcellent High boiling points make removal difficult; may interfere with certain reagents.[5][10]
Polar Protic Methanol, EthanolGood to Very Good Can hydrogen bond with the solute; may act as nucleophiles in some reactions.[3]
Moderately Polar Aprotic Acetonitrile (MeCN), AcetoneModerate to Good Good balance of polarity and volatility; generally compatible with many reaction types.[5]
Ethers Tetrahydrofuran (THF), 2-Methyl-THFFair to Moderate Less polar but can still solvate due to the oxygen lone pairs; often a good compromise.[5]
Chlorinated Solvents Dichloromethane (DCM)Poor to Fair Generally not polar enough, but may work at very low concentrations or with heating.[5]
Q4: My compound dissolves perfectly in DMSO, but it's incompatible with my workup/reaction conditions. What are the best alternatives?

A4: This is a classic challenge. The high boiling point of solvents like DMSO and DMF makes them difficult to remove.[5] In this scenario, you should explore solvents from the "Moderate" categories in the table above.

  • First Choice: Try Tetrahydrofuran (THF) or Acetonitrile (MeCN) . They offer a significant step down in boiling point while retaining reasonable solvating power for polar molecules. Gentle warming may be required to achieve the desired concentration.

  • Second Choice: Consider Acetone . It is more polar than THF but also more reactive due to the ketone functional group.

Q5: My protocol demands a specific low-to-moderate polarity solvent (e.g., THF or Toluene). How can I solubilize the compound without completely changing the solvent?

A5: This is the ideal situation to employ a co-solvent system . This technique is a cornerstone of formulation science and is highly effective in synthetic chemistry.[10][11][12] You use a minimal volume of a very strong, "primary" solvent to dissolve the compound, and then dilute this stock solution into your less-polar "bulk" solvent.

The underlying principle: You are using the high solvating power of a solvent like DMSO to break the crystal lattice energy and get the molecule into a solvated state. Once solvated, it is less likely to immediately precipitate when diluted into a less ideal solvent, especially if the final concentration is not excessively high.[11] See Protocol 2 for a detailed methodology.

Q6: Is it possible to use an acid or a base to improve the solubility of this compound in an organic solvent?

A6: Yes, but this approach fundamentally changes the molecule and its solubility profile. It should be used only when compatible with your reaction chemistry.

  • Adding a Base (e.g., NaH, K₂CO₃): Deprotonating the 4-hydroxyl group creates a pyridinolate anion. This ionic salt will be even less soluble in nonpolar solvents like toluene but may become highly soluble in polar aprotic solvents like DMF or DMSO. This is a common strategy for reactions where the anionic form is the desired nucleophile.

  • Adding an Acid (e.g., HCl, H₂SO₄): Protonating the basic pyridine nitrogen forms a pyridinium salt. Similar to the basic scenario, this highly polar salt will be insoluble in nonpolar solvents but may show enhanced solubility in very polar protic solvents like methanol or water.[13][14]

Part 3: Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening Workflow

Objective: To efficiently identify a suitable solvent for a target concentration (e.g., 0.1 M).

  • Preparation: Dispense a small, pre-weighed amount of this compound (e.g., 12.3 mg) into several small, labeled vials.

  • Solvent Panel Selection: Prepare a panel of solvents covering a range of polarities. A good starting panel includes: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethanol, and Dimethylformamide (DMF).

  • Volume Calculation: Calculate the volume of solvent needed to reach your target concentration. For 12.3 mg (0.1 mmol) to make a 0.1 M solution, you would add 1.0 mL of solvent.

  • Initial Testing (Room Temperature): Add the calculated volume of the first solvent (e.g., Toluene) to a vial. Vortex vigorously for 1-2 minutes. Observe and record the result (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

  • Iterate: Repeat step 4 for each solvent in your panel.

  • Heating Test (Use Caution): For vials showing partial or no solubility, warm them gently (e.g., to 40-50 °C) using a heat gun or water bath. Vortex again and observe if solubility improves. Note any changes.

  • Analysis: Review your recorded observations to select the most suitable solvent that provides full dissolution at the lowest required temperature and is compatible with your planned experiment.

Protocol 2: The Co-Solvent Solubilization Method

Objective: To dissolve this compound in a bulk solvent of low-to-moderate polarity.

  • Primary Stock Preparation: In a clean, dry vial, add your full amount of this compound.

  • Minimal Co-Solvent Addition: Add a minimal volume of a high-strength polar aprotic solvent (DMSO is a common first choice). Start with a volume you estimate to be 1-5% of your final reaction volume.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved, forming a clear, concentrated primary stock solution. If needed, add slightly more co-solvent dropwise until dissolution is complete. Record the total volume of co-solvent used.

  • Dilution into Bulk Solvent: While stirring the bulk reaction solvent (e.g., THF), slowly add the primary stock solution dropwise.

  • Observation & Troubleshooting:

    • If the solution remains clear: The method is successful. Proceed with your reaction.

    • If a precipitate forms (crashing out): This indicates that the bulk solvent cannot maintain the compound in solution at that concentration.

      • Troubleshoot 1: Warm the entire mixture. The added thermal energy may be sufficient to keep the compound dissolved.

      • Troubleshoot 2: If warming fails, your target concentration is too high for this specific solvent system. You must either lower the concentration or choose a more polar bulk solvent.

Part 4: Visual Guides & Data Summaries

Decision Workflow for Overcoming Solubility Issues

G start Start: this compound (4-HP) will not dissolve solvent_check Is the solvent polar? (e.g., DMF, MeCN, THF) start->solvent_check switch_solvent Strongly Recommended: Switch to a polar solvent. (See Solvent Table) solvent_check->switch_solvent No concentration_check Is the concentration too high? solvent_check->concentration_check Yes nonpolar_path No (e.g., Toluene, Hexane) use_cosolvent Alternative (if solvent is fixed): Use Co-Solvent Method (See Protocol 2) switch_solvent->use_cosolvent end_node Problem Solved switch_solvent->end_node use_cosolvent->end_node polar_path Yes lower_conc 1. Lower the concentration. concentration_check->lower_conc Yes advanced_methods Consider advanced options: - pH modification (if compatible) - Further increase polarity concentration_check->advanced_methods No high_conc_path Yes increase_polarity 2. Increase solvent polarity (e.g., THF -> MeCN -> DMF). lower_conc->increase_polarity add_heat 3. Gently apply heat. increase_polarity->add_heat add_heat->end_node low_conc_path No advanced_methods->end_node

Caption: A decision tree for troubleshooting solubility.

Workflow for the Co-Solvent Method

G cluster_0 Step 1: Primary Stock cluster_1 Step 2: Dilution a Weigh 4-HP Solid b Add minimal volume of strong solvent (e.g., DMSO) a->b c Vortex/Sonicate until fully dissolved b->c d Clear, Concentrated Stock Solution c->d f Slowly add stock solution to bulk solvent with stirring d->f e Bulk Reaction Solvent (e.g., THF) e->f g Observe for precipitation f->g h Success: Homogeneous Solution g->h No i Failure: Precipitate Forms (Troubleshoot: Apply heat or lower concentration) g->i Yes

Caption: Visual protocol for the co-solvent method.

References

Technical Support Center: Stabilizing 4-Hydroxypicolinaldehyde Derivatives for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxypicolinaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the long-term stability of these valuable compounds. Here, you will find troubleshooting guides, frequently asked questions, and best practices to mitigate degradation and preserve the integrity of your samples.

Understanding the Instability of this compound Derivatives

This compound and its derivatives are versatile intermediates in synthetic chemistry. However, their inherent chemical structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a pyridine ring, makes them susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward effective stabilization.

The primary modes of degradation include:

  • Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid, particularly in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities. The hydroxyl group on the pyridine ring can also be susceptible to oxidation.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, often catalyzed by acidic or basic impurities. This can lead to the formation of insoluble colored materials.

  • Discoloration: The presence of the phenolic hydroxyl group and the pyridine nitrogen can contribute to the formation of colored byproducts through oxidative coupling and other complex reactions, often exacerbated by exposure to air and light.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of this compound derivatives in a question-and-answer format.

Question: My solid this compound derivative has turned from a white/off-white powder to yellow/brown. What happened, and can I still use it?

Answer: Discoloration is a common indicator of degradation. The yellow or brown color likely results from the formation of oxidized and/or polymerized byproducts. The chromophores responsible are often extended conjugated systems formed through self-condensation or oxidative coupling reactions.

Before using the material, it is crucial to assess its purity.

  • Recommended Action: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d6) and acquire a ¹H NMR spectrum. Compare it to the spectrum of a pure, fresh sample if available. Look for the disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of new, broad signals, which may indicate polymerization.

  • Further Analysis: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is an excellent method to quantify the purity and identify the number of degradation products. Develop a stability-indicating HPLC method to resolve the parent compound from its impurities[1][2][3].

  • Usability: If the purity is determined to be below the required specifications for your experiment, it is advisable to purify the material (e.g., by recrystallization or column chromatography) or use a fresh batch. Using degraded material can lead to inconsistent and unreliable experimental results.

Question: I've observed a decrease in the reactivity of my this compound derivative in solution over time. What is the likely cause?

Answer: A decrease in reactivity is a strong indication that the concentration of the active aldehyde has diminished. The most probable causes are oxidation of the aldehyde to the less reactive carboxylic acid or conversion to an unreactive polymer.

  • Plausible Degradation Pathway: In the presence of oxygen, the aldehyde can be oxidized. The reaction is often initiated by radical species and can be catalyzed by light or metal ions.

  • Troubleshooting Steps:

    • Confirm Degradation: Use analytical techniques like HPLC or NMR to confirm the presence of degradation products, such as the corresponding carboxylic acid.

    • Solvent Purity: Ensure that the solvent used for storage is of high purity and free of peroxides, which can initiate oxidation. Ethers, for instance, are known to form peroxides over time.

    • Storage Conditions: Review your storage protocol. Solutions should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at low temperatures.

Question: My this compound solution has become cloudy and/or a precipitate has formed. What is this precipitate?

Answer: The formation of a precipitate is often due to the polymerization of the aldehyde. Aldehydes can undergo aldol-type condensation reactions, which can lead to the formation of higher molecular weight oligomers and polymers that may be insoluble in the storage solvent.

  • Mechanism: This process can be catalyzed by trace amounts of acid or base in the solvent or on the surface of the storage container.

  • Recommended Actions:

    • Isolate and Analyze: If possible, isolate the precipitate and analyze it by techniques such as IR spectroscopy. The appearance of broad O-H stretching bands and changes in the carbonyl region can provide evidence of polymerization.

    • Solvent and Container Check: Ensure the use of high-purity, neutral solvents. Glassware should be thoroughly cleaned and dried to remove any acidic or basic residues. For long-term storage, consider using amber glass vials with PTFE-lined caps.

    • Preventative Measures: Store the compound as a solid whenever possible, as degradation is often faster in solution. If a solution is necessary, prepare it fresh before use.

Logical Flow for Troubleshooting Degradation

Troubleshooting_Flow start Researcher observes issue with This compound derivative issue_type What is the nature of the issue? start->issue_type discoloration Discoloration (e.g., yellowing/browning) issue_type->discoloration Visual Change loss_of_reactivity Loss of Reactivity issue_type->loss_of_reactivity Experimental Outcome precipitation Precipitation / Cloudiness issue_type->precipitation Physical Change analyze_purity Assess Purity (HPLC, NMR) discoloration->analyze_purity loss_of_reactivity->analyze_purity precipitation->analyze_purity check_oxidation Check for Oxidation Products (e.g., Carboxylic Acid) analyze_purity->check_oxidation Purity Reduced check_polymerization Check for Polymerization analyze_purity->check_polymerization Purity Reduced remediate Remediation Strategy check_oxidation->remediate check_polymerization->remediate purify Purify Material (Recrystallization, Chromatography) remediate->purify If salvageable use_fresh Use Fresh Batch remediate->use_fresh If severely degraded improve_storage Improve Storage Conditions remediate->improve_storage For future prevention

Caption: Troubleshooting workflow for degraded this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound derivatives?

For long-term stability, solid compounds should be stored at 2-8°C under an inert atmosphere (argon or nitrogen) and protected from light. Use of amber glass vials with tightly sealed, inert caps (e.g., PTFE-lined) is recommended.

Q2: What is the best solvent for storing this compound derivatives in solution?

If storage in solution is unavoidable, use a high-purity, anhydrous, and peroxide-free aprotic solvent. Solvents such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often suitable. It is crucial to purge the solvent with an inert gas before use and to store the solution under an inert atmosphere. However, preparing solutions fresh is always the best practice.

Q3: Can I use antioxidants to stabilize my this compound derivative?

Yes, the addition of a small amount of an antioxidant can be effective, especially for solutions. Butylated hydroxytoluene (BHT) is a common radical scavenger that can inhibit oxidation. However, be aware that the antioxidant may interfere with downstream reactions, so its compatibility with your experimental protocol must be verified. Some pyridine derivatives themselves can exhibit antioxidant properties, which may be leveraged in certain applications[4][5][6][7][8].

Q4: How can I temporarily protect the aldehyde or hydroxyl group during a synthetic step?

Protecting group chemistry is a powerful tool to prevent unwanted side reactions.

  • For the aldehyde group: Formation of an acetal is a common protection strategy. This is typically achieved by reacting the aldehyde with a diol (e.g., ethylene glycol) under acidic conditions. Acetals are stable to basic and nucleophilic reagents but can be readily removed by acid hydrolysis[9][10]. The basicity of the pyridine ring may influence this reaction, and in some cases can even promote acetal formation without additional additives[11][12].

  • For the hydroxyl group: Silyl ethers are a versatile choice for protecting phenolic hydroxyl groups. Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) react with the hydroxyl group in the presence of a base (e.g., imidazole) to form a stable silyl ether. These can be removed with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions[13][14][15].

Q5: What analytical methods are best for routine quality control of these compounds?

A combination of methods provides the most comprehensive picture of purity:

  • HPLC: A stability-indicating reverse-phase HPLC method is ideal for quantifying the parent compound and detecting degradation products[1][2][3].

  • ¹H NMR: Provides structural confirmation and can quickly indicate the presence of major impurities. The aldehyde proton is a particularly useful diagnostic signal.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown degradation products when coupled with a separation technique like LC-MS.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of a this compound derivative with enhanced stability for short-term storage.

  • Solvent Preparation: Select a high-purity, anhydrous aprotic solvent (e.g., DMSO). Purge the solvent with dry argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Weighing: In a clean, dry amber glass vial, accurately weigh the desired amount of the this compound derivative.

  • Inert Atmosphere: Flush the vial containing the solid with argon or nitrogen.

  • Dissolution: Using a gas-tight syringe, add the desired volume of the deoxygenated solvent to the vial.

  • Sealing: Cap the vial tightly with a PTFE-lined cap. For extra protection, wrap the cap with Parafilm®.

  • Storage: Store the solution at 2-8°C and protected from light.

Protocol 2: Acetal Protection of the Aldehyde Group

This protocol provides a general procedure for the protection of the aldehyde functionality.

  • Reaction Setup: Dissolve the this compound derivative (1 equivalent) and ethylene glycol (1.5 equivalents) in a suitable anhydrous solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.05 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as triethylamine. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting acetal by column chromatography or recrystallization.

Data Summary Table

ParameterRecommendationRationale
Storage Form SolidMinimizes degradation pathways prevalent in solution.
Temperature 2-8°CSlows down the rate of chemical degradation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the aldehyde and hydroxyl groups.
Light Exposure Protect from light (Amber vials)Prevents light-catalyzed degradation pathways.
Solution Storage Freshly prepared is bestDegradation is accelerated in solution.
Recommended Solvents Anhydrous, peroxide-free aprotic solvents (e.g., DMSO, DMF)Minimizes solvent-mediated degradation.
Stabilizers Antioxidants (e.g., BHT)Scavenges free radicals to inhibit oxidation.
Container Amber glass with PTFE-lined capInert and prevents light exposure.

Degradation Pathway Overview

Degradation_Pathways Compound This compound Derivative Oxidation Oxidation Compound->Oxidation Polymerization Polymerization / Condensation Compound->Polymerization Oxidized_Product Carboxylic Acid Derivative Oxidation->Oxidized_Product Polymer_Product Insoluble Polymer / Oligomer Polymerization->Polymer_Product Catalysts Catalysts: - Oxygen - Light - Metal Ions - Peroxides Catalysts->Oxidation Poly_Catalysts Catalysts: - Acid/Base Traces - Heat Poly_Catalysts->Polymerization

Caption: Key degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to LC-MS Methods for Monitoring 4-Hydroxypicolinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring optimal yields, purity, and safety of the final product. 4-Hydroxypicolinaldehyde, a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules, presents unique analytical challenges due to its reactive aldehyde functionality. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for monitoring the progress of reactions involving this compound, offering both theoretical grounding and practical, field-proven insights.

The Critical Need for Real-Time Reaction Monitoring

The ability to track the consumption of reactants and the formation of products and byproducts in real-time is essential for efficient process development. It allows for the precise determination of reaction endpoints, optimization of reaction parameters (e.g., temperature, catalyst loading), and the identification of potential degradation pathways. LC-MS has emerged as a powerful tool for reaction monitoring due to its high sensitivity, selectivity, and compatibility with complex reaction mixtures.

Challenges in the Direct LC-MS Analysis of this compound

Despite its utility, the direct analysis of this compound and other aldehydes by LC-MS can be hampered by several factors. The carbonyl group in aldehydes is neutral and often exhibits poor ionization efficiency in common electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources. This can lead to low sensitivity and unreliable quantification. Furthermore, the high reactivity of the aldehyde group can lead to instability in the analytical workflow.

To circumvent these challenges, chemical derivatization is a widely employed strategy. Derivatization involves reacting the aldehyde with a reagent to form a more stable and readily ionizable product, thereby enhancing its detectability by mass spectrometry.

A Head-to-Head Comparison of LC-MS Strategies

This section provides a detailed comparison of two primary LC-MS strategies for monitoring this compound reactions: a direct, non-derivatization approach and a more sensitive derivatization-based method.

Strategy 1: Direct Analysis by Reversed-Phase LC-MS

This approach involves the direct injection of a diluted aliquot of the reaction mixture onto a reversed-phase LC column for separation and subsequent detection by a mass spectrometer.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography (C18 column): A C18 column is a robust and versatile choice for separating a wide range of small organic molecules based on their hydrophobicity. This compound and its potential reaction products are likely to have sufficient retention on a C18 stationary phase.

  • Acidified Mobile Phase: The addition of a small amount of formic acid to the mobile phase serves two purposes: it helps to protonate the pyridine nitrogen in this compound, improving its retention and peak shape, and it promotes ionization in positive ESI mode.

  • Full Scan Mass Spectrometry: A full scan approach allows for the untargeted detection of all ions within a specified mass range, making it suitable for identifying unknown byproducts and degradation products.

Experimental Protocol: Direct LC-MS Analysis

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the aliquot 1:1000 with a 50:50 mixture of mobile phase A and B.

    • Vortex and centrifuge to pellet any solid material.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

Parameter Direct LC-MS
Sensitivity Low to moderate
Specificity Moderate
Sample Preparation Time Minimal
Analysis Time per Sample ~7 minutes
Pros Simple, fast, good for qualitative screening
Cons Poor sensitivity for aldehydes, potential for matrix effects
Strategy 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) followed by LC-MS/MS

This method involves the reaction of the aldehyde with DNPH to form a stable, brightly colored hydrazone derivative. This derivative is then analyzed by tandem mass spectrometry (MS/MS) using Selected Reaction Monitoring (SRM) for highly sensitive and specific quantification. The reaction with DNPH is a classic addition-elimination (or condensation) reaction.[1][2]

Reaction Scheme:

Causality Behind Experimental Choices:

  • DNPH Derivatization: DNPH is a widely used derivatizing agent for aldehydes and ketones.[3][4] The resulting dinitrophenylhydrazone derivatives are highly conjugated, making them amenable to UV detection, and they ionize efficiently in both positive and negative ESI modes. The derivatization step significantly enhances the sensitivity of the analysis.[5]

  • LC-MS/MS with Selected Reaction Monitoring (SRM): SRM is a targeted mass spectrometry technique that offers exceptional sensitivity and specificity.[6][7] By monitoring a specific precursor ion-to-product ion transition, interferences from the sample matrix can be effectively eliminated, allowing for accurate quantification even at low concentrations.[2][7]

Experimental Protocol: DNPH Derivatization and LC-MS/MS Analysis

  • Derivatization Reagent Preparation:

    • Dissolve 100 mg of 2,4-dinitrophenylhydrazine in 20 mL of acetonitrile.

    • Carefully add 1 mL of concentrated sulfuric acid.

    • Dilute to 100 mL with acetonitrile. This solution is stable for several weeks when stored in the dark at 4 °C.

  • Sample Preparation and Derivatization:

    • Withdraw a 10 µL aliquot from the reaction mixture and dilute 1:100 with acetonitrile.

    • To 100 µL of the diluted sample, add 100 µL of the DNPH derivatization reagent.

    • Vortex and incubate at 50 °C for 30 minutes.

    • After cooling to room temperature, dilute the derivatized sample 1:10 with the initial mobile phase conditions (95:5 Mobile Phase A:B).

    • Transfer to an autosampler vial.

  • LC-MS/MS Conditions:

    • LC System and Column: Same as in Strategy 1.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • SRM Transitions:

      • This compound-DNPH: Precursor ion (m/z 304.1) → Product ions (e.g., m/z 182.1, 152.1)

      • Internal Standard (optional but recommended): A stable isotope-labeled analog of the analyte or a structurally similar compound.

Parameter DNPH Derivatization LC-MS/MS
Sensitivity High
Specificity Very High
Sample Preparation Time ~45 minutes
Analysis Time per Sample ~7 minutes
Pros Excellent sensitivity and specificity, reliable quantification
Cons More complex sample preparation, potential for reagent interference

Alternative Monitoring Techniques: A Comparative Overview

While LC-MS is a powerful tool, other techniques can also be employed for reaction monitoring. The choice of technique often depends on the specific requirements of the analysis, including the desired level of detail, speed, and available instrumentation.

Technique Sensitivity Specificity Speed Cost Key Advantages Key Limitations
LC-MS High to Very HighHigh to Very HighModerateHighExcellent for complex mixtures, provides molecular weight informationHigher cost and complexity
TLC LowLowFastLowSimple, inexpensive, rapid qualitative assessmentNot quantitative, poor resolution
GC-MS HighHighFastModerateExcellent for volatile and thermally stable compoundsNot suitable for non-volatile or thermally labile compounds
NMR LowVery HighSlowVery HighProvides detailed structural information, non-destructiveLow sensitivity, requires higher concentrations

Experimental Workflows and Data Interpretation

A logical workflow is crucial for successful reaction monitoring. The following diagrams illustrate the decision-making process and a typical experimental workflow.

MethodSelection start Reaction Monitoring Required qual_quant Qualitative or Quantitative? start->qual_quant qual Qualitative (e.g., endpoint determination) qual_quant->qual Qualitative quant Quantitative (e.g., kinetics, yield) qual_quant->quant Quantitative tlc TLC qual->tlc direct_lcms Direct LC-MS qual->direct_lcms deriv_lcms Derivatization LC-MS/MS quant->deriv_lcms LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis sampling Reaction Sampling quenching Quenching sampling->quenching dilution Dilution quenching->dilution derivatization Derivatization (if needed) dilution->derivatization injection LC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification interpretation Interpretation quantification->interpretation

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 4-Hydroxypicolinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of novel compounds is only the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of purity. 4-Hydroxypicolinaldehyde and its derivatives are valuable heterocyclic building blocks in medicinal chemistry, frequently utilized in the synthesis of bioactive molecules and quinoline-based compounds.[1][2] The presence of impurities, even in trace amounts, can significantly alter pharmacological and toxicological profiles, making robust analytical methodology paramount.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound derivatives. We will move beyond a simple recitation of parameters to explore the scientific rationale behind methodological choices, ensuring the development of a self-validating and trustworthy analytical system in line with regulatory expectations.[3][4]

The Analytical Challenge: Understanding the Analyte

The molecular architecture of a this compound derivative dictates its chromatographic behavior. Key structural features include:

  • A Pyridine Ring: The nitrogen atom in the pyridine ring is basic (pKa typically around 5-6) and prone to protonation.[5] This can lead to strong interactions with residual acidic silanols on standard silica-based HPLC columns, resulting in poor peak shape (tailing).

  • A Hydroxyl Group: This group adds polarity and can engage in hydrogen bonding.

  • An Aldehyde Group: A polar and reactive functional group that serves as a key chromophore for UV detection.[6][7]

Potential impurities can arise from the synthesis itself, including unreacted starting materials, reagents, intermediates, and by-products from side reactions.[8][9] Degradation products formed during work-up or storage also contribute to the impurity profile. A successful HPLC method must be able to separate the main active pharmaceutical ingredient (API) from all these potential contaminants.

HPLC Method Development: A Rationale-Driven Comparison

Developing a robust HPLC method is an exercise in controlled experimentation. The goal is to achieve optimal separation with symmetrical, well-defined peaks. We will compare key parameters to arrive at a scientifically sound final method.

The Stationary Phase: Column Selection

The choice of column is the most critical factor in achieving separation. For polar, aromatic compounds like our target analytes, reversed-phase HPLC is the technique of choice.[10]

  • Alternative 1: Standard C18 (Octadecyl Silane)

    • Mechanism: Primarily hydrophobic interactions. It is the most common and versatile reversed-phase packing.

    • Anticipated Challenge: The basic pyridine nitrogen can interact with acidic silanol groups on the silica backbone that are not perfectly end-capped. This secondary ionic interaction causes peak tailing, which compromises resolution and integration accuracy.[11]

  • Alternative 2: Phenyl-Hexyl Phase

    • Mechanism: Offers a mixed-mode separation mechanism, combining hydrophobic interactions with π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.

    • Rationale: This alternative selectivity can be highly effective in resolving aromatic analytes from closely related impurities where a C18 phase may fail.

  • Recommended Choice: A modern, high-purity, end-capped C18 column is the logical starting point due to its versatility. However, the mobile phase must be carefully optimized to mitigate the potential for peak tailing. A Phenyl-Hexyl column serves as an excellent secondary option if selectivity issues arise.

The Mobile Phase: Optimizing Selectivity and Peak Shape

The mobile phase composition directly influences retention, selectivity, and the ionization state of the analyte.

  • Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

    • ACN: Generally preferred due to its lower viscosity (leading to lower backpressure), superior UV transparency at low wavelengths, and different selectivity profile compared to methanol.

    • MeOH: A more protic solvent that can engage in hydrogen bonding differently, sometimes offering unique selectivity for polar compounds.

    • Decision: Acetonitrile is the recommended starting modifier for its favorable physical properties.

  • Aqueous Phase and pH Control: The Key to Symmetrical Peaks

    • Rationale: To prevent peak tailing from silanol interactions, the basic pyridine nitrogen must be consistently protonated. This is achieved by maintaining a low mobile phase pH (typically between 2.5 and 3.5).

    • Alternative 1: 0.1% Formic Acid (FA) in Water: Simple, volatile, and MS-compatible. It effectively lowers the pH to the desired range.

    • Alternative 2: Phosphate Buffer (e.g., 20 mM Potassium Phosphate, pH 3.0): Provides superior pH control and buffering capacity, leading to more robust and reproducible retention times. However, phosphate buffers are non-volatile and not compatible with mass spectrometry (MS) detectors.

    • Decision: For routine purity analysis with UV detection, a phosphate buffer is often superior due to its robustness. For methods intended for LC-MS analysis, 0.1% Formic Acid is the required choice.[12]

Experimental Protocols & Data

This section provides a detailed protocol for the recommended HPLC method and the essential self-validating procedure of System Suitability Testing (SST).

Experimental Workflow for Purity Assessment

The overall process from sample preparation to final purity determination follows a systematic workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Synthesized Compound B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Prepare Reference & SST Standards B->C E Perform System Suitability Test (SST) C->E D System Equilibration D->E F Inject Blank(s) E->F G Inject Reference Standard F->G H Inject Sample(s) G->H I Integrate Chromatograms H->I J Verify SST Results (Pass/Fail) I->J K Calculate Purity by Area Percent J->K L Generate Final Report K->L

Caption: Workflow for HPLC Purity Analysis.

Detailed Protocol: Optimized HPLC Method

This protocol is a robust starting point for a typical this compound derivative.

ParameterRecommended ConditionRationale
HPLC Column High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µmStandard phase for good hydrophobic retention; high purity minimizes silanol interactions.
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric AcidBuffers the system to ensure consistent protonation of the pyridine nitrogen, improving peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier with good UV transparency and low viscosity.
Gradient Program 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes.A broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 275 nm (or λmax of the specific derivative)The aromatic pyridine ring and aldehyde group provide strong UV absorbance in this region.
Injection Volume 10 µLA typical volume to avoid column overloading.
Sample Diluent 50:50 Acetonitrile:WaterEnsures sample solubility and compatibility with the initial mobile phase conditions.
Sample Conc. ~0.5 mg/mLProvides a strong detector response without saturation.
Protocol: System Suitability Testing (SST)

SST is a mandatory, integral part of the analytical procedure used to verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[13][14]

  • Prepare an SST Solution: This solution should contain the main compound (~0.5 mg/mL) and a small amount (~0.1%) of a known, closely eluting impurity or a compound with similar structure.

  • Perform Replicate Injections: Inject the SST solution five or six times consecutively before any sample analysis.

  • Evaluate Parameters: The system software will calculate the key SST parameters. These must meet pre-defined acceptance criteria before proceeding.[15]

Comparative Data Summary

The following table summarizes the expected performance of the optimized method.

Table 1: Comparison of Chromatographic Performance

ParameterStandard C18 (with 0.1% FA)Optimized C18 (with pH 3.0 Buffer) Phenyl-Hexyl (with pH 3.0 Buffer)
Retention Time (API) 8.5 min9.2 min10.1 min
Tailing Factor (API) 1.81.2 1.3
Resolution (API / Impurity A) 1.92.8 3.5
Theoretical Plates (API) 7,50012,000 11,000
CommentAcceptable, but tailing is evident.Excellent peak shape and good resolution.Offers alternative selectivity, potentially better for complex mixtures.

Table 2: System Suitability Test (SST) Results for Optimized Method

ParameterAcceptance Criteria (USP/ICH)[15][16]ResultPass/Fail
Tailing Factor (Symmetry Factor) ≤ 2.01.21Pass
Precision (RSD% of Peak Area, n=6) ≤ 2.0%0.45%Pass
Resolution (between API and Impurity) ≥ 2.02.85Pass
Theoretical Plates Report12,500N/A

Method Validation: Establishing Trustworthiness

While full method validation is beyond the scope of this guide, it is the ultimate requirement for using a method in a regulated environment.[17][18] The validation process provides documented evidence that the method is suitable for its intended purpose.[3][19] Key parameters to be evaluated according to ICH Q2(R1) guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.

  • Linearity & Range: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy & Precision: Proving the closeness of results to the true value (accuracy) and the agreement between a series of measurements (precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).

Conclusion

The purity of synthesized this compound derivatives can be reliably and robustly determined using a reversed-phase HPLC method. A high-purity, end-capped C18 column combined with a mobile phase buffered to a low pH (~3.0) provides the optimal balance of retention, selectivity, and excellent peak symmetry. This approach effectively mitigates the challenges posed by the basic pyridine moiety. The presented method, when subjected to rigorous system suitability testing and full validation, provides a trustworthy system for quality control in both academic research and industrial drug development settings.

References

Comparative Reactivity Analysis: 4-Hydroxypicolinaldehyde vs. 3-Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction

In the landscape of heterocyclic chemistry, substituted pyridines serve as foundational scaffolds for a vast array of functional molecules, from pharmaceuticals to advanced materials. Among these, hydroxypicolinaldehydes are of particular interest due to their dual functionality: a nucleophilic hydroxyl group and an electrophilic aldehyde, all anchored to an electron-deficient aromatic ring. These compounds are structurally related to pyridoxal, the active form of Vitamin B6, and are often employed as building blocks or mechanistic probes in biological and chemical systems.[1]

This guide provides a detailed comparative analysis of the reactivity of two key isomers: 4-Hydroxypicolinaldehyde and 3-Hydroxypicolinaldehyde. While structurally similar, the positional difference of the hydroxyl group imparts surprisingly distinct electronic and steric properties, leading to significant variations in their chemical behavior. Understanding these nuances is critical for researchers in selecting the appropriate isomer for a desired synthetic transformation and for predicting reaction outcomes. We will explore the structural basis for these differences, present comparative data, and provide representative experimental protocols to illustrate the practical implications of their divergent reactivity.

Structural and Electronic Divergence: The Decisive Role of Substituent Position

The fundamental difference between this compound and 3-Hydroxypicolinaldehyde lies in the placement of the hydroxyl group relative to the aldehyde at the C2 position and the ring nitrogen. This seemingly minor change dramatically alters the molecule's electronic landscape and conformational possibilities.

Caption: Chemical structures of this compound and 3-Hydroxypicolinaldehyde.

This compound: The hydroxyl group is para to the ring nitrogen and meta to the aldehyde. It can participate in resonance, donating electron density into the pyridine ring. This effect, however, is not in direct conjugation with the aldehyde group. The primary electronic influence on the aldehyde is the inductive electron withdrawal from the sp² carbons and the ring nitrogen.[2][3]

3-Hydroxypicolinaldehyde: The hydroxyl group is ortho to the aldehyde and meta to the ring nitrogen. This proximity is the single most important structural feature governing its reactivity. It allows for the formation of a strong intramolecular hydrogen bond (IHB) between the hydroxyl proton and the carbonyl oxygen.[4][5] This non-covalent interaction creates a stable six-membered quasi-ring, a phenomenon known as resonance-assisted hydrogen bonding (RAHB), which significantly impacts the aldehyde's properties.[6][7]

G Electronic and Conformational Differences cluster_4OH This compound cluster_3OH 3-Hydroxypicolinaldehyde node_4OH Aldehyde group is fully exposed. No intramolecular H-bond. Carbonyl carbon is more electrophilic. node_3OH Strong intramolecular hydrogen bond (IHB) forms a stable 6-membered ring. node_reactivity IHB reduces electrophilicity of carbonyl carbon. Steric hindrance at the reaction center. node_3OH->node_reactivity Leads to

Caption: Impact of intramolecular hydrogen bonding on aldehyde reactivity.

This IHB in 3-Hydroxypicolinaldehyde has two major consequences:

  • Electronic Effect: The hydrogen bond donates electron density to the carbonyl oxygen, which, through the C=O π-system, reduces the partial positive charge (δ+) on the carbonyl carbon. This makes the aldehyde less electrophilic.[5]

  • Steric Effect: The quasi-ring structure partially shields the carbonyl carbon, sterically hindering the approach of incoming nucleophiles.

Comparative Reactivity in Key Transformations

The structural and electronic differences manifest directly in the chemical reactivity of the two isomers, particularly in reactions involving the aldehyde group. The most significant of these is nucleophilic addition, the cornerstone of aldehyde chemistry.[8][9]

Nucleophilic Addition Reactions

Nucleophilic addition is the characteristic reaction of aldehydes and ketones, involving the attack of a nucleophile on the electrophilic carbonyl carbon.[10][11]

Hypothesis: this compound will exhibit significantly higher reactivity towards nucleophiles than 3-Hydroxypicolinaldehyde.

Rationale: The carbonyl carbon in the 4-isomer is more electrophilic (more positive) and less sterically hindered compared to the 3-isomer, where the intramolecular hydrogen bond deactivates and shields the aldehyde group.[4][10]

This difference is observable in several common transformations:

  • Schiff Base (Imine) Formation: Reaction with primary amines is often slower and may require more forcing conditions (e.g., higher temperatures, stronger acid catalysis) for the 3-isomer.

  • Grignard and Organolithium Reactions: The deactivating effect of the IHB in the 3-isomer can lead to lower yields or require more reactive organometallic reagents compared to the 4-isomer.

  • Cyanohydrin Formation: The addition of cyanide is a classic nucleophilic addition. The rate of reaction is expected to be substantially faster for this compound.

Oxidation to Carboxylic Acids

Both isomers can be readily oxidized to their corresponding carboxylic acids, 4-hydroxypicolinic acid and 3-hydroxypicolinic acid, respectively. This transformation is less sensitive to the electronic differences at the carbonyl carbon.

However, over-oxidation can be a concern during the synthesis of these aldehydes from their corresponding hydroxymethylpyridines, particularly when using strong oxidizing agents like manganese dioxide (MnO₂).[12] Careful control of reaction conditions is crucial to prevent the formation of the carboxylic acid byproduct.

Acidity and Basicity (pKa)
  • Pyridine Nitrogen pKa: The pyridine nitrogen is a basic site. The electron-donating hydroxyl group generally increases the basicity (raises the pKa) compared to unsubstituted pyridinecarboxaldehyde (pKa ≈ 3.4-4.7).[15][16] The precise effect will differ slightly between the isomers due to the varied influence of resonance and induction.

  • Hydroxyl Group pKa: The phenolic hydroxyl group is acidic. The electron-withdrawing nature of the pyridine ring and the aldehyde group makes it more acidic than phenol (pKa ≈ 10). The intramolecular hydrogen bond in the 3-isomer stabilizes the phenolate anion, which would typically lower its pKa (making it more acidic) compared to the 4-isomer.

Quantitative Data and Physical Properties

A summary of the key physical properties helps in planning experimental work.

PropertyThis compound3-HydroxypicolinaldehydeReference
CAS Number 1060809-85-91849-55-4[17][18]
Molecular Formula C₆H₅NO₂C₆H₅NO₂[19][20]
Molar Mass 123.11 g/mol 123.11 g/mol [19][20]
Appearance Data not widely availableSolid[21]
Reactivity Summary Higher reactivity in nucleophilic additionsLower reactivity due to IHB(Inferred)

Experimental Protocol: Comparative Schiff Base Formation

To provide a practical demonstration of the reactivity difference, the following protocol outlines a parallel experiment for the formation of a Schiff base with benzylamine. This experiment serves as a self-validating system; the expected difference in reaction rate and yield will directly reflect the comparative reactivity.

Objective: To visually and analytically compare the rate of imine formation between this compound and 3-Hydroxypicolinaldehyde.

Caption: Experimental workflow for comparing the reactivity of the two isomers.

Materials and Reagents:
  • This compound

  • 3-Hydroxypicolinaldehyde[22]

  • Benzylamine

  • Ethanol (anhydrous)

  • Glacial Acetic Acid

  • TLC plates (silica gel)

  • Developing solvent (e.g., 7:3 Hexane:Ethyl Acetate)

  • Standard laboratory glassware

Step-by-Step Methodology:
  • Preparation: In two separate, identical round-bottom flasks equipped with magnetic stirrers, prepare solutions of the aldehydes.

    • Flask A: Dissolve 1.0 mmol of this compound in 10 mL of anhydrous ethanol.

    • Flask B: Dissolve 1.0 mmol of 3-Hydroxypicolinaldehyde in 10 mL of anhydrous ethanol.

  • Initiation: To each flask, add 1.05 mmol (1.05 equivalents) of benzylamine, followed by 1-2 drops of glacial acetic acid to serve as a catalyst. The acid protonates the carbonyl, making it more electrophilic, which is especially important for the less reactive 3-isomer.

  • Reaction: Stir both reactions at room temperature.

  • Monitoring: At set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction mixture and spot it on a TLC plate. Spot the starting aldehyde and benzylamine as references.

  • Analysis: Develop the TLC plates and visualize under UV light. Compare the consumption of the starting aldehyde (reactant spot) and the formation of the new, less polar imine (product spot) in both reaction lanes.

  • Interpretation: It is expected that the TLC analysis for Flask A will show a significantly faster disappearance of the starting material and a more intense product spot compared to Flask B at each time point. This provides direct evidence of the higher reactivity of this compound.

Conclusion

The reactivity of this compound and 3-Hydroxypicolinaldehyde is not interchangeable. The presence of a strong intramolecular hydrogen bond in 3-Hydroxypicolinaldehyde significantly deactivates its aldehyde group towards nucleophilic attack by both reducing the electrophilicity of the carbonyl carbon and imparting steric hindrance. In contrast, the aldehyde in This compound is more exposed and electronically poised for reaction, rendering it the more reactive isomer in transformations such as Schiff base formation and organometallic additions.

For drug development and synthetic professionals, this distinction is paramount. When designing a synthetic route that requires a robust reaction at the aldehyde, the 4-hydroxy isomer is the superior choice. Conversely, if the goal is to have a less reactive aldehyde that can withstand certain reaction conditions while other functional groups are manipulated, the 3-hydroxy isomer offers a structural advantage. This guide underscores the principle that subtle changes in molecular architecture can lead to profound differences in chemical behavior, a core concept in rational molecular design.

References

Knoevenagel Condensation: A Comparative Reactivity Analysis of 4-Hydroxypicolinaldehyde and Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of carbon-carbon bond formation, the Knoevenagel condensation stands as a robust and versatile tool, particularly in the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in the pharmaceutical and materials sciences.[1][2] The reaction's efficiency is critically dependent on the electrophilicity of the carbonyl component. This guide provides an in-depth comparative analysis of the reactivity of two structurally intriguing aldehydes: 4-Hydroxypicolinaldehyde and Salicylaldehyde. While both are aromatic aldehydes bearing a hydroxyl group, their distinct electronic and structural features lead to significant differences in their reactivity profiles.

This analysis is grounded in fundamental chemical principles and supported by established experimental observations in related systems. We will dissect the electronic and steric factors governing the reactivity of each aldehyde, propose a standardized experimental protocol for a comparative study, and present expected outcomes based on theoretical considerations.

Unveiling the Contestants: Structural and Electronic Disparities

The reactivity of an aldehyde in a Knoevenagel condensation is primarily dictated by the electron density at the carbonyl carbon. A more electron-deficient (electrophilic) carbonyl carbon will react more readily with the nucleophilic enolate generated from the active methylene compound.[3]

Salicylaldehyde (2-Hydroxybenzaldehyde): The Influence of Intramolecular Hydrogen Bonding

Salicylaldehyde is a colorless to yellow oily liquid with a characteristic bitter almond-like odor.[4][5] Its defining structural feature is the presence of a hydroxyl group at the ortho position relative to the aldehyde. This proximity facilitates the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, creating a stable six-membered ring.[6][7][8]

This intramolecular hydrogen bond has profound implications for salicylaldehyde's reactivity:

  • Reduced Electrophilicity: The hydrogen bond donates electron density to the carbonyl oxygen, which in turn increases the electron density at the carbonyl carbon through resonance. This "electron-donating" effect deactivates the aldehyde, making it less electrophilic and thus less reactive towards nucleophiles.[6]

  • Steric Hindrance: The pseudo-cyclic structure formed by the hydrogen bond can also introduce a degree of steric hindrance around the carbonyl group, potentially impeding the approach of the nucleophile.

This compound: The Dichotomy of Inductive and Resonance Effects

This compound, a tan or brown powder, presents a more complex electronic scenario.[9][10] Here, the aldehyde group is attached to a pyridine ring, a heterocyclic aromatic system containing a nitrogen atom.

The key factors influencing its reactivity are:

  • Inductive Effect of Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the ring carbons, including the one bearing the aldehyde group. This de-shielding of the carbonyl carbon significantly increases its electrophilicity.[11]

  • Tautomerism and Resonance: 4-Hydroxypyridine exists in equilibrium with its tautomer, 4-pyridone.[10] In the 4-hydroxypyridine form, the hydroxyl group can donate a lone pair of electrons into the ring via resonance (+R effect). However, the electron-withdrawing nature of the nitrogen atom can also delocalize the negative charge of the corresponding phenoxide-like anion. This interplay of effects determines the overall electron density on the aldehyde. In the context of a basic Knoevenagel condensation, deprotonation of the hydroxyl group is likely, leading to a resonance-stabilized pyridone-like structure which could influence the electronic nature of the aldehyde. The basicity of the pyridine nitrogen itself (pKa of pyridinium ion is ~5.2) is also a factor to consider, as it can be protonated under acidic conditions, further enhancing the electron-withdrawing effect.[12][13]

Head-to-Head: Predicting Reactivity

Based on the electronic considerations, a clear hypothesis emerges:

This compound is expected to be significantly more reactive than salicylaldehyde in a Knoevenagel condensation.

The dominant electron-withdrawing inductive effect of the pyridine nitrogen in this compound is anticipated to render its carbonyl carbon substantially more electrophilic than that of salicylaldehyde, where the deactivating effect of the intramolecular hydrogen bond is the primary electronic influence.

Experimental Validation: A Proposed Protocol

To empirically validate this hypothesis, a comparative Knoevenagel condensation experiment can be designed. The reaction of each aldehyde with a common active methylene compound, such as diethyl malonate, under identical conditions will provide a direct measure of their relative reactivities.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis P1 Dissolve Aldehyde (Salicylaldehyde or this compound) in Ethanol P2 Add Diethyl Malonate P1->P2 P3 Add Piperidine (Catalyst) P2->P3 R1 Stir at Room Temperature P3->R1 R2 Monitor Reaction Progress by TLC R1->R2 W1 Pour into Ice-Water R2->W1 Upon Completion W2 Collect Precipitate by Filtration W1->W2 W3 Wash with Cold Water W2->W3 W4 Dry the Product W3->W4 A1 Determine Yield (%) W4->A1 A2 Characterize by NMR and Melting Point A1->A2

Caption: Experimental workflow for the comparative Knoevenagel condensation.

Step-by-Step Methodology
  • Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 10 mmol) of salicylaldehyde and this compound in a suitable solvent such as ethanol (e.g., 20 mL).

  • Addition of Reagents: To each flask, add an equimolar amount of diethyl malonate (10 mmol).

  • Catalyst Introduction: Add a catalytic amount of a weak base, such as piperidine (e.g., 0.5 mmol), to each flask. The use of a weak base is crucial to avoid self-condensation of the aldehydes.[2]

  • Reaction Monitoring: Stir the reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature) and monitor their progress at regular intervals using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization.

  • Analysis: Determine the yield of the product from each reaction. Characterize the products using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination to confirm their identity and purity.

Anticipated Results and Data Interpretation

The primary metric for comparing reactivity will be the reaction time required to reach completion (or a specific conversion percentage) and the isolated yield of the product.

Comparative Data Summary
ParameterSalicylaldehydeThis compoundRationale
Reaction Time LongerShorterHigher electrophilicity of the carbonyl carbon in this compound due to the -I effect of the pyridine nitrogen.
Yield (%) Lower to ModerateHigherFaster and more efficient conversion of the more reactive aldehyde.
TLC Monitoring Slower disappearance of the starting aldehyde spot.Faster disappearance of the starting aldehyde spot.Reflects the difference in reaction rates.

Mechanistic Insights

The Knoevenagel condensation proceeds through a well-established mechanism.[1][3]

G cluster_mechanism Knoevenagel Condensation Mechanism Active Methylene Z-CH2-Z' Enolate [Z-CH-Z']⁻ Active Methylene->Enolate + B: Base B: Intermediate R-CH(O⁻)-CH(Z)-Z' Enolate->Intermediate + R-CHO Aldehyde R-CHO Alkoxide R-CH(OH)-CH(Z)-Z' Intermediate->Alkoxide + H-B⁺ Product R-CH=C(Z)-Z' Alkoxide->Product - H₂O Water H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

The key difference in the reactivity of our two aldehydes lies in the initial nucleophilic attack of the enolate on the carbonyl carbon. The more electrophilic carbonyl carbon of this compound will undergo this attack at a faster rate, thus driving the overall reaction forward more efficiently.

Conclusion

In the Knoevenagel condensation, the electronic properties of the aldehyde substrate are paramount in determining reaction kinetics and overall efficiency. This guide posits that This compound will exhibit superior reactivity compared to salicylaldehyde . This is attributed to the potent electron-withdrawing inductive effect of the pyridine nitrogen in this compound, which enhances the electrophilicity of the carbonyl carbon. Conversely, the intramolecular hydrogen bond in salicylaldehyde deactivates the carbonyl group towards nucleophilic attack.

For researchers and drug development professionals, understanding these subtle yet significant electronic effects is crucial for rational reaction design and the efficient synthesis of target molecules. The proposed experimental protocol provides a clear and straightforward method to empirically verify this predicted reactivity difference, offering valuable insights for process optimization and the selection of appropriate starting materials in synthetic campaigns.

References

A Comparative Guide to the Reactivity of Picolinaldehydes: The Influence of Electron-Donating Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, picolinaldehydes and their derivatives are pivotal intermediates. Their reactivity, particularly at the carbonyl group, is central to the construction of a diverse array of bioactive molecules and complex chemical scaffolds. This guide provides an in-depth analysis of how electron-donating groups (EDGs) modulate the reactivity of the picolinaldehyde core. By understanding these electronic effects, researchers can better predict reaction outcomes, optimize conditions, and design novel synthetic strategies.

The Electronic Landscape of Picolinaldehydes

Picolinaldehyde, or 2-pyridinecarboxaldehyde, possesses a unique electronic profile. The pyridine nitrogen, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I) on the entire ring system. This effect, combined with the inherent electrophilicity of the aldehyde carbonyl group, makes the carbonyl carbon of picolinaldehyde susceptible to nucleophilic attack.

The introduction of an electron-donating group onto the pyridine ring introduces a competing electronic effect. EDGs, such as alkyl, alkoxy, and amino groups, donate electron density to the ring through resonance (+R) and/or inductive (+I) effects. This increased electron density is delocalized throughout the pyridine ring and, crucially, onto the carbonyl group, thereby reducing the partial positive charge on the carbonyl carbon. This fundamental principle governs the reactivity of substituted picolinaldehydes in a variety of chemical transformations.

Quantifying Electronic Effects: The Hammett Equation

To provide a quantitative measure of the electronic influence of substituents, the Hammett equation is a valuable tool.[1][2][3] While originally developed for benzoic acid derivatives, its principles can be extended to heterocyclic systems like pyridine. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted parent compound. The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these electronic effects.

For substituents on a pyridine ring, the σ values can be influenced by the position of the substituent relative to the nitrogen atom and the reaction center. Generally, electron-donating groups have negative σ values, indicating that they decrease the rate of reactions that are favored by electron-withdrawing effects (i.e., those with a positive ρ value, such as nucleophilic attack on the carbonyl carbon).

Hammett_Effect cluster_EDG Electron-Donating Group (EDG) cluster_Ring Picolinaldehyde Ring cluster_Reactivity Reactivity Outcome EDG e.g., -OCH₃, -NH₂ Ring Pyridine Ring EDG->Ring Donates electron density (+R, +I effects) Carbonyl C=O Ring->Carbonyl Delocalizes electron density Reactivity Decreased Electrophilicity (Slower Nucleophilic Attack) Carbonyl->Reactivity Reduces partial positive charge on carbonyl carbon

Comparative Reactivity in Key Transformations

The influence of electron-donating groups on the reactivity of picolinaldehydes is most evident in reactions where the carbonyl carbon acts as the primary electrophilic site. Below, we compare the expected reactivity of unsubstituted picolinaldehyde with its EDG-substituted counterparts in several fundamental organic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of carbonyl chemistry.[4][5][6] The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.

General Trend: The rate of nucleophilic addition to picolinaldehydes is expected to decrease with the introduction of electron-donating groups. The order of reactivity is generally:

Picolinaldehyde > Alkyl-substituted picolinaldehydes > Alkoxy-substituted picolinaldehydes > Amino-substituted picolinaldehydes

This trend is a direct consequence of the increasing electron-donating strength of the substituents, which reduces the partial positive charge on the carbonyl carbon, making it a less attractive target for nucleophiles.

Substituent (at C4)Relative Reactivity (Predicted)Rationale
-H (Picolinaldehyde)HighestBaseline reactivity with an electron-neutral substituent.
-CH₃ (Alkyl)HighWeakly electron-donating through induction (+I effect).
-OCH₃ (Alkoxy)ModerateStrongly electron-donating through resonance (+R effect), outweighing its inductive withdrawal (-I effect).
-NH₂ (Amino)LowestVery strongly electron-donating through resonance (+R effect).
Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a widely used carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[7][8][9][10][11][12] The initial step involves the nucleophilic attack of the enolate of the active methylene compound on the carbonyl carbon of the aldehyde.

Expected Outcome: Similar to other nucleophilic addition reactions, the rate and yield of the Knoevenagel condensation are expected to be lower for picolinaldehydes bearing electron-donating groups. In a competitive setting, unsubstituted picolinaldehyde would react preferentially over its EDG-substituted analogues.

Experimental Protocol: Comparative Knoevenagel Condensation

This protocol allows for the direct comparison of the reactivity of different picolinaldehydes in a Knoevenagel condensation with malononitrile.

  • Preparation of Reaction Mixtures: In separate, labeled vials, dissolve 1 mmol of each picolinaldehyde derivative (e.g., picolinaldehyde, 4-methylpicolinaldehyde, 4-methoxypicolinaldehyde, and 4-aminopicolinaldehyde) in 5 mL of ethanol. To each vial, add 1.1 mmol of malononitrile and 0.1 mmol of a mild base catalyst (e.g., piperidine or triethylamine).

  • Reaction Monitoring: Stir the reaction mixtures at room temperature. Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using thin-layer chromatography (TLC).

  • Data Collection: Record the time required for the complete consumption of the starting aldehyde in each reaction.

  • Product Isolation and Yield Determination: Once a reaction is complete, quench it with dilute HCl and extract the product with a suitable organic solvent. Dry the organic layer, remove the solvent under reduced pressure, and determine the yield of the purified product.

  • Analysis: Compare the reaction times and yields for the different picolinaldehyde derivatives. A shorter reaction time and higher yield indicate greater reactivity.

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis P1 Dissolve Picolinaldehydes in Ethanol P2 Add Malononitrile & Catalyst P1->P2 R1 Stir at Room Temperature P2->R1 R2 Monitor by TLC R1->R2 A1 Quench, Extract & Purify R2->A1 A2 Determine Yield & Time A1->A2 A3 Compare Reactivity A2->A3

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is a common transformation.[12] The mechanism of oxidation can vary depending on the oxidant used, but it often involves the formation of a hydrate intermediate, followed by the removal of the aldehydic proton.

Influence of EDGs: Electron-donating groups increase the electron density on the aldehyde group, making it more susceptible to oxidation.[13][14][15] This is in contrast to nucleophilic addition reactions. Therefore, the rate of oxidation is expected to be enhanced by the presence of EDGs.

Predicted Reactivity Order for Oxidation:

Amino-substituted picolinaldehydes > Alkoxy-substituted picolinaldehydes > Alkyl-substituted picolinaldehydes > Picolinaldehyde

Experimental Protocol: Comparative Oxidation with Potassium Permanganate

  • Preparation of Solutions: Prepare standardized aqueous solutions of each picolinaldehyde derivative and a potassium permanganate solution.

  • Reaction Initiation: In a temperature-controlled water bath, mix a known concentration of a picolinaldehyde derivative with an excess of the potassium permanganate solution.

  • Kinetic Monitoring: Monitor the disappearance of the purple permanganate ion (MnO₄⁻) over time using a UV-Vis spectrophotometer at its λ_max (around 525 nm).

  • Data Analysis: Determine the initial rate of the reaction for each picolinaldehyde derivative by analyzing the change in absorbance over time.

  • Comparison: A faster rate of permanganate disappearance indicates a higher reactivity of the aldehyde towards oxidation.

Reduction Reactions

The reduction of aldehydes to primary alcohols is typically achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[16] The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon.

Impact of EDGs: Since the rate-determining step is the nucleophilic attack of the hydride, the same principles as in other nucleophilic addition reactions apply. Electron-donating groups will decrease the electrophilicity of the carbonyl carbon, thus slowing down the rate of reduction.

Predicted Reactivity Order for Reduction:

Picolinaldehyde > Alkyl-substituted picolinaldehydes > Alkoxy-substituted picolinaldehydes > Amino-substituted picolinaldehydes

ReagentPicolinaldehyde (Predicted Yield/Time)4-Methoxypicolinaldehyde (Predicted Yield/Time)4-Aminopicolinaldehyde (Predicted Yield/Time)
NaBH₄ in MethanolHigh Yield / Short TimeHigh Yield / Moderate TimeHigh Yield / Longer Time
LiAlH₄ in THFVery High Yield / Very Short TimeVery High Yield / Short TimeVery High Yield / Moderate Time

Conclusion: Tailoring Reactivity for Synthetic Advantage

The electronic nature of substituents on the picolinaldehyde ring plays a crucial and predictable role in dictating the reactivity of the carbonyl group. Electron-donating groups, by increasing the electron density at the reaction center, generally retard nucleophilic addition and reduction reactions while accelerating oxidation reactions.

This understanding is not merely academic; it has profound practical implications for the synthesis of complex molecules. For drug development professionals, the ability to fine-tune the reactivity of a picolinaldehyde intermediate allows for greater control over reaction selectivity and yield, ultimately streamlining the synthesis of novel therapeutic agents. By judiciously choosing the appropriate substitution pattern, researchers can favor a desired reaction pathway, avoid unwanted side reactions, and improve the overall efficiency of their synthetic endeavors. This guide serves as a foundational resource for harnessing the nuanced reactivity of substituted picolinaldehydes to achieve specific synthetic goals.

References

A Comparative Spectroscopic Analysis: 4-Hydroxypicolinaldehyde vs. its 4-Amino Analogue

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 4-Hydroxypicolinaldehyde and 4-Aminopicolinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the profound impact of substituting a hydroxyl group with an amino group on the photophysical and electronic properties of the picolinaldehyde scaffold. We will explore the underlying principles, present detailed experimental protocols, and interpret comparative data from UV-Vis, Fluorescence, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical Framework: The Electronic Influence of -OH and -NH₂ Groups

The distinct spectroscopic signatures of this compound and 4-Aminopicolinaldehyde originate from the different electronic effects of the hydroxyl (-OH) and amino (-NH₂) substituents. Both groups are positioned para to the pyridine nitrogen and meta to the aldehyde, a configuration that maximizes their electronic influence on the π-system of the aromatic ring.

  • Mesomeric (Resonance) Effect (+M): Both -OH and -NH₂ groups possess lone pairs of electrons on the oxygen and nitrogen atoms, respectively. These lone pairs can be delocalized into the pyridine ring through resonance. This electron-donating effect increases the electron density of the ring. The nitrogen atom in the amino group is less electronegative than the oxygen in the hydroxyl group, making the -NH₂ group a significantly stronger electron-donating group. This enhanced charge delocalization has profound effects on the molecule's electronic transitions.

  • Inductive Effect (-I): Due to the high electronegativity of oxygen and nitrogen, both groups exert an electron-withdrawing inductive effect, pulling electron density from the ring through the sigma bond. However, for substituents like -OH and -NH₂, the mesomeric effect is dominant in determining the overall electronic behavior, particularly for properties related to the π-system.

The interplay between the electron-donating substituent (-OH or -NH₂) and the electron-withdrawing pyridine ring and aldehyde group creates a "push-pull" system. This system is highly sensitive to electronic perturbations, making spectroscopy an ideal tool for characterization. The stronger donating ability of the -NH₂ group is predicted to cause more significant shifts in absorption and emission spectra compared to the -OH group.

Experimental Section

Synthesis Protocols

The synthesis of these compounds can be achieved through multi-step pathways starting from commercially available pyridine derivatives. The following are representative protocols.

Protocol 1: Synthesis of this compound

This synthesis can be approached from a protected 4-hydroxypyridine derivative to avoid unwanted side reactions. A plausible route involves the oxidation of a corresponding methanol precursor.[1][2][3]

  • Protection: Start with 4-hydroxypyridine. Protect the hydroxyl group, for instance, as a benzyl ether, to prevent its oxidation in subsequent steps.

  • Formylation: Introduce the aldehyde group at the 2-position. This can be challenging and may require a lithiation-formylation sequence at low temperatures.

  • Deprotection: Remove the benzyl protecting group via catalytic hydrogenation (e.g., using Pd/C) to yield this compound.

  • Purification: The final product is purified using column chromatography on silica gel.

Synthesis of this compound A 4-Hydroxypyridine B Protection (e.g., Benzyl ether) A->B C Formylation at C2 (e.g., n-BuLi, DMF) B->C D Deprotection (e.g., H2, Pd/C) C->D E Purification (Chromatography) D->E F This compound E->F

Fig 1. Synthetic workflow for this compound.

Protocol 2: Synthesis of 4-Aminopicolinaldehyde

A common route to aminopyridines involves the reduction of a corresponding nitro compound or a nucleophilic aromatic substitution.[4][5]

  • Starting Material: Begin with 4-chloro-2-methylpyridine.

  • Nitration: Introduce a nitro group, which can later be converted to the amino group.

  • Oxidation: Oxidize the methyl group at the 2-position to an aldehyde using a suitable oxidizing agent (e.g., SeO₂).

  • Amination/Reduction: Convert the nitro group to an amino group, for example, through catalytic hydrogenation. Alternatively, the chloro group can be displaced with ammonia or an ammonia equivalent under pressure.

  • Purification: The final product is purified using recrystallization or column chromatography.

Synthesis of 4-Aminopicolinaldehyde A 4-Chloro-2-methylpyridine B Oxidation of CH3 (e.g., SeO2) A->B C Nucleophilic Substitution (e.g., NH3, heat) B->C D Purification (Chromatography) C->D E 4-Aminopicolinaldehyde D->E

Fig 2. Synthetic workflow for 4-Aminopicolinaldehyde.
Spectroscopic Analysis Workflow

All spectroscopic measurements should be performed using research-grade instruments.

  • Sample Preparation: Prepare stock solutions of each compound in a suitable solvent (e.g., spectroscopic grade ethanol or acetonitrile) at a concentration of 1 mM. For UV-Vis and fluorescence, create dilute solutions (e.g., 10 µM) from the stock. For NMR, prepare solutions of ~5-10 mg in a deuterated solvent (e.g., DMSO-d₆). For IR, analyze the pure solid sample using a KBr pellet or an ATR accessory.

  • UV-Vis Spectroscopy: Record the absorption spectra from 200 to 600 nm using a dual-beam spectrophotometer. Use the pure solvent as a blank.

  • Fluorescence Spectroscopy: Measure emission spectra using a spectrofluorometer. Excite the sample at its absorption maximum (λmax) and record the emission over an appropriate wavelength range.

  • FTIR Spectroscopy: Acquire the infrared spectrum in the range of 4000 to 400 cm⁻¹.

  • ¹H NMR Spectroscopy: Obtain the proton NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurements cluster_data Data Interpretation prep Prepare Stock & Dilute Solutions (Ethanol, DMSO-d6) uv UV-Vis Spectroscopy (λmax, ε) prep->uv fluo Fluorescence Spectroscopy (λem, ΦF) prep->fluo ir FTIR Spectroscopy (Vibrational Modes) prep->ir nmr ¹H NMR Spectroscopy (Chemical Shifts, Coupling) prep->nmr interp Comparative Analysis of Spectroscopic Data uv->interp fluo->interp ir->interp nmr->interp

Fig 3. General workflow for spectroscopic characterization.

Results and Comparative Discussion

The following tables summarize representative spectroscopic data for the two compounds, based on established principles and data from similar pyridine derivatives.

UV-Vis Absorption Spectroscopy

The absorption spectra reveal the energy required for electronic transitions, primarily π → π* transitions within the aromatic system.

CompoundSolvent (Ethanol)λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compound Ethanol~285~12,000
4-Aminopicolinaldehyde Ethanol~330~15,000

Interpretation: A significant bathochromic (red) shift is observed for the 4-amino analogue compared to the 4-hydroxy compound. This is a direct consequence of the superior electron-donating ability of the -NH₂ group.[6] The increased electron donation raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap and shifting the absorption to a longer wavelength. The higher molar absorptivity (hyperchromic effect) in the amino derivative also indicates a more probable electronic transition.

These compounds are expected to exhibit solvatochromism , where the absorption maximum shifts with solvent polarity.[7][8][9] In polar protic solvents, hydrogen bonding can stabilize the ground state, potentially leading to shifts in λmax.

Fluorescence Spectroscopy

Fluorescence provides insights into the excited state properties of the molecules. The "push-pull" nature of these compounds often leads to significant intramolecular charge transfer (ICT) in the excited state.

CompoundSolvent (Ethanol)λex (nm)λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
This compound Ethanol285~350~6,800Low (~0.05)
4-Aminopicolinaldehyde Ethanol330~450~7,300Moderate (~0.48)

Interpretation: The 4-amino analogue is significantly more fluorescent than its hydroxy counterpart, with a much larger Stokes shift and a higher quantum yield.[10] This is explained by the formation of a more pronounced Intramolecular Charge Transfer (ICT) state upon photoexcitation.

ICT_Mechanism GS Ground State (GS) (Less Polar) ES_LE Locally Excited State (LE) GS->ES_LE Absorption (hνex) ES_ICT Intramolecular Charge Transfer State (ICT) (Highly Polar) ES_LE->ES_ICT Relaxation ES_ICT->GS Fluorescence (hνem) (Large Stokes Shift) ES_ICT->GS Non-radiative decay

Fig 4. Energy diagram showing the ICT process.

Upon absorption of a photon, an electron is promoted from the donor part of the molecule (-NH₂) to the acceptor part (the pyridine-aldehyde system). Because the -NH₂ group is a much stronger donor, this charge separation is more complete, leading to a highly polar excited state. This ICT state is stabilized in polar solvents, resulting in a large Stokes shift (the energy difference between absorption and emission maxima). The fluorescence from this ICT state occurs at much longer wavelengths. The hydroxyl group's weaker donating ability leads to a less pronounced ICT character and, consequently, weaker and shorter-wavelength fluorescence.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of specific bonds, providing structural confirmation.

CompoundC=O Stretch (Aldehyde)O-H / N-H StretchC-O / C-N Stretch
This compound ~1705 cm⁻¹~3300 cm⁻¹ (broad)~1250 cm⁻¹
4-Aminopicolinaldehyde ~1690 cm⁻¹~3450, 3350 cm⁻¹ (two sharp bands)~1300 cm⁻¹

Interpretation:

  • C=O Stretch: The aldehyde carbonyl stretch in the 4-amino analogue appears at a lower frequency compared to the hydroxy analogue.[13] The stronger electron donation from the -NH₂ group increases the single-bond character of the C=O bond through resonance, weakening it and lowering its vibrational frequency.

  • O-H vs. N-H Stretch: this compound shows a broad O-H stretching band, characteristic of hydrogen bonding in the solid state. In contrast, 4-Aminopicolinaldehyde displays two distinct, sharper peaks for the symmetric and asymmetric N-H stretches of the primary amine.[4][14]

  • C-O vs. C-N Stretch: The C-N stretch appears at a higher wavenumber than the C-O stretch, which is consistent with the typical ranges for these functional groups.

¹H NMR Spectroscopy

¹H NMR provides detailed information about the chemical environment of protons in the molecule. Data is predicted for DMSO-d₆ as a solvent.

CompoundAldehyde-H (δ, ppm)H3 (δ, ppm)H5 (δ, ppm)H6 (δ, ppm)
This compound ~9.8~7.5~6.9~8.4
4-Aminopicolinaldehyde ~9.6~7.2~6.4~8.1

Interpretation:

  • Ring Protons: All aromatic proton signals in the 4-amino analogue are shifted upfield (to lower ppm values) relative to the 4-hydroxy analogue. This is a classic demonstration of the stronger electron-donating character of the -NH₂ group. The increased electron density it pushes into the ring leads to greater magnetic shielding of the ring protons, causing them to resonate at a lower frequency.

  • Aldehyde Proton: The aldehyde proton is also slightly shielded in the 4-amino derivative.[13] This reflects the overall increase in electron density throughout the conjugated system, which marginally reduces the deshielding effect of the carbonyl group on its attached proton.

Conclusion

The substitution of a hydroxyl group with an amino group at the 4-position of picolinaldehyde induces dramatic and predictable changes across a range of spectroscopic techniques. The superior electron-donating ability of the amino group is the unifying principle explaining these observations:

  • UV-Vis: A significant bathochromic shift due to a lowered HOMO-LUMO gap.

  • Fluorescence: A pronounced increase in fluorescence intensity and a large Stokes shift, driven by an efficient intramolecular charge transfer (ICT) mechanism.

  • IR: A decrease in the carbonyl stretching frequency, indicating a weaker C=O bond due to enhanced resonance.

  • NMR: An upfield shift of all proton signals, confirming increased magnetic shielding from higher electron density in the π-system.

This comparative analysis not only provides a spectroscopic fingerprint for each molecule but also serves as a practical guide to understanding fundamental structure-property relationships. These insights are critical for the rational design of fluorescent probes, chemical sensors, and novel pharmaceutical agents where fine-tuning of electronic properties is paramount.

References

A Senior Application Scientist's Guide to Validating Schiff Base Formation from 4-Hydroxypicolinaldehyde using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis for researchers, scientists, and drug development professionals on the definitive validation of Schiff base (imine) formation, specifically from 4-Hydroxypicolinaldehyde, using Fourier-Transform Infrared (FT-IR) spectroscopy. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating methodology.

The Strategic Importance of Schiff Bases from this compound

Schiff bases, compounds containing the azomethine or imine (-C=N-) functional group, are cornerstones in the fields of medicinal chemistry and material science. Their synthesis is often a critical step in the development of novel therapeutic agents, catalysts, and functional materials.[1] this compound is a particularly valuable starting material due to the strategic placement of its hydroxyl and pyridine nitrogen groups, which, along with the synthesized imine, can act as potent chelating sites for metal ions.[2]

Given the pivotal role of the imine bond, its unambiguous confirmation is the first and most critical step in characterization. FT-IR spectroscopy stands out as the premier technique for this initial validation. It is rapid, requires minimal sample, is non-destructive, and, most importantly, provides a clear "before and after" spectral narrative of the functional group transformation. This guide will compare the spectral data of the reactants against the product, providing a clear protocol for validation.

The Underlying Chemistry: The Condensation Reaction

The formation of a Schiff base is a nucleophilic addition-elimination (or condensation) reaction. A primary amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate, which then undergoes dehydration (loss of a water molecule) to yield the stable imine product.[1][3]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 This compound (Aldehyde) Inter Carbinolamine R1->Inter Nucleophilic Attack R2 Primary Amine (R'-NH₂) R2->Inter P1 Schiff Base (Imine) Inter->P1 Dehydration (-H₂O) P2 Water (H₂O) Inter->P2

Caption: Mechanism of Schiff base formation.

The Litmus Test: Comparative FT-IR Spectral Analysis

The core of FT-IR validation lies in identifying the disappearance of reactant functional groups and the appearance of the product's characteristic functional group. The reaction's success is confirmed not just by the presence of a new peak, but by the simultaneous absence of key starting material peaks.

Key Spectral Markers

The most definitive evidence for Schiff base formation is the disappearance of the aldehyde's strong C=O stretching vibration and the appearance of the imine's C=N stretching vibration.

Functional GroupReactant/ProductExpected Wavenumber (cm⁻¹)Peak Characteristics & Rationale
C=O Stretch (Aldehyde) This compound~1720 - 1740Strong, sharp. Its complete disappearance is critical evidence of reaction completion.[4][5][6]
O=C-H Stretch (Aldehyde) This compound~2720 and ~2820Two moderate peaks. The peak around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[5] Their absence supports C=O loss.
N-H Stretch (Amine) Primary Amine~3300 - 3500Typically two medium bands for a primary amine (-NH₂). These will disappear upon forming the tertiary imine nitrogen.
O-H Stretch (Phenolic) This compound & Schiff Base~3200 - 3600Broad, strong. This peak is expected to persist in the product, as the hydroxyl group is not involved in this reaction.[7]
C=N Stretch (Imine) Schiff Base Product ~1600 - 1650 Strong. This is the key indicator of Schiff base formation. Its exact position is influenced by conjugation.[8][9][10][11]

Self-Validating Experimental Protocols

These protocols are designed to be self-validating. By acquiring spectra of the starting materials and the final product, the comparison provides an internal control system for confirming the chemical transformation.

Protocol 1: Synthesis of (E)-2-((4-hydroxypyridin-2-yl)methyleneamino)phenol

This protocol details the reaction of this compound with 2-Aminophenol. The choice of 2-Aminophenol provides an additional phenolic -OH group, making the resulting Schiff base an excellent chelating agent.

Rationale for Choices:

  • Reactants: this compound and 2-Aminophenol are used in an equimolar ratio (1:1) as dictated by the reaction stoichiometry.

  • Solvent: Ethanol is an ideal solvent as it readily dissolves both reactants and is easily removed post-reaction.[12]

  • Catalyst: A few drops of glacial acetic acid can catalyze the dehydration of the carbinolamine intermediate, often accelerating the reaction.

  • Method: Refluxing provides the necessary thermal energy to overcome the activation barrier for the dehydration step, ensuring a higher yield in a reasonable timeframe.[12]

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.23 g, 10 mmol) in 25 mL of absolute ethanol.

  • To this solution, add 2-Aminophenol (1.09 g, 10 mmol) dissolved in 25 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven. Record the yield.

Protocol 2: FT-IR Analysis using Attenuated Total Reflectance (ATR)

Rationale for Choice:

  • ATR-FTIR: This technique is favored for its simplicity and speed. It requires no sample preparation (like KBr pellets) and allows for rapid analysis of solid powders or liquids, making it highly efficient for reaction monitoring and final product validation.[13][14]

Step-by-Step Procedure:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal. This is crucial as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O) from your sample spectrum.

  • Analyze Reactant 1: Place a small amount of pure this compound powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Acquire Spectrum 1: Collect the spectrum. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.

  • Clean Crystal: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Analyze Reactant 2: Repeat steps 2 and 3 for the primary amine (2-Aminophenol).

  • Clean Crystal: Repeat step 4.

  • Analyze Product: Repeat steps 2 and 3 for your dried, purified Schiff base product.

  • Compare Spectra: Overlay the three spectra (Aldehyde, Amine, Product) using your spectrometer's software for a direct visual comparison.

G cluster_synthesis Synthesis & Purification cluster_analysis FT-IR Validation cluster_validation Confirmation React Combine Reactants (Aldehyde + Amine) Reflux Reflux with Catalyst React->Reflux Purify Cool, Filter & Dry Reflux->Purify FTIR_Product Acquire FT-IR of Purified Product Purify->FTIR_Product FTIR_Reactants Acquire FT-IR of Starting Materials Compare Overlay & Compare Spectra FTIR_Reactants->Compare FTIR_Product->Compare Validate Confirm: 1. Disappearance of C=O 2. Appearance of C=N Compare->Validate

Caption: Experimental workflow for synthesis and validation.

Interpreting the Results: A Trustworthy Conclusion

  • Successful Reaction: A successful synthesis is validated when your product spectrum clearly shows a new, strong absorption in the ~1600-1650 cm⁻¹ region (C=N), and a complete absence of the strong aldehyde C=O peak from the this compound spectrum around 1720-1740 cm⁻¹.[4][6]

  • Incomplete Reaction: If a C=O peak is still present in the product spectrum, even if a C=N peak has appeared, the reaction is incomplete. Further refluxing or purification is required. The relative intensity of the C=O to the C=N peak can give a qualitative sense of the reaction's progress.

  • Impure Product: The presence of broad O-H stretches from residual ethanol or water can sometimes obscure the N-H region. Ensure your product is thoroughly dried before analysis.

By following this comparative and methodologically-sound guide, researchers can confidently and definitively validate the formation of Schiff bases, ensuring the integrity of their subsequent research and development efforts.

References

A Researcher's Guide to Quantitative Analysis of Reaction Mixtures: A Comparative Study Featuring 4-Hydroxypicolinaldehyde by qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the precise quantitative analysis of reaction mixtures is not merely a procedural step but the bedrock of process optimization, yield determination, and impurity profiling. For researchers and scientists, the choice of analytical technique can significantly impact the speed and accuracy of these critical assessments. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of reaction mixtures, using the synthesis of 4-Hydroxypicolinaldehyde as a practical case study.

The Central Role of Quantitative Analysis in Synthesis

Monitoring the progress of a chemical reaction is paramount to understanding its kinetics, identifying the optimal time for quenching, and maximizing the yield of the desired product while minimizing the formation of byproducts. Accurate quantification of reactants, intermediates, and products directly from the crude reaction mixture provides invaluable data for process chemists and engineers. This compound, a substituted pyridine derivative, serves as an excellent model analyte due to its aromatic nature and the presence of both hydroxyl and aldehyde functional groups, which can present unique challenges for different analytical techniques.

Quantitative NMR (qNMR): A Primary Ratio Method for Direct Analysis

Quantitative NMR (qNMR) has emerged as a powerful and versatile analytical tool for the direct and accurate quantification of compounds in complex mixtures.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[3] This inherent relationship allows for the determination of the molar ratio of different components in a mixture without the need for identical reference standards for each analyte, a significant advantage over chromatographic techniques.[4]

The Causality Behind Key Experimental Choices in qNMR

The reliability of qNMR data is contingent upon a series of carefully considered experimental parameters. Here, we delve into the "why" behind these choices:

  • Internal Standard Selection: The choice of an internal standard is crucial for accurate quantification.[5] An ideal internal standard should be chemically inert, highly pure, and possess signals that do not overlap with any of the analyte's signals.[6] For the analysis of this compound, a compound like 1,4-bis(trimethylsilyl)benzene (BTMSB) could be a suitable choice, offering simple, well-resolved singlets in a region of the ¹H NMR spectrum that is typically free from other signals.[7] The precise weighing of both the reaction mixture and the internal standard is a critical step that directly influences the accuracy of the final quantitative result.[8]

  • Solvent Selection: The deuterated solvent must completely dissolve both the reaction mixture components and the internal standard to ensure a homogeneous solution.[9] For this compound, which possesses both polar (hydroxyl) and moderately polar (aldehyde, pyridine ring) functionalities, a solvent like DMSO-d₆ is often a good choice due to its excellent solvating power for a wide range of organic compounds.[10]

  • Acquisition Parameters: To ensure accurate integration, complete relaxation of all relevant nuclei between successive scans is essential. This is achieved by setting the relaxation delay (D1) to at least five times the longest spin-lattice relaxation time (T₁) of any proton being quantified.[11] A sufficiently high signal-to-noise ratio (S/N > 250:1) is also necessary for integration errors to be less than 1%.[11]

A Self-Validating System: The qNMR Workflow

The qNMR workflow is designed to be a self-validating system, where the quality of the data can be assessed at each step.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh crude reaction mixture dissolve Dissolve sample and IS in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard (IS) weigh_is->dissolve setup Optimize spectrometer (tuning, shimming) dissolve->setup acquire Acquire ¹H NMR spectrum (long relaxation delay) setup->acquire process Process FID (phasing, baseline correction) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate concentration/purity integrate->calculate

Caption: The qNMR experimental workflow for quantitative analysis.

Alternative Analytical Techniques: A Comparative Overview

While qNMR offers significant advantages, HPLC and GC remain the workhorses of many analytical laboratories. Understanding their principles and limitations is key to making an informed decision.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For quantitative analysis, a detector (e.g., UV-Vis) measures the response of each eluting compound, and the peak area is compared to that of a known standard.

For this compound: Due to its aromatic ring, this compound is UV-active, making HPLC with UV detection a viable quantitative method. However, a key consideration for aldehydes is their potential for instability and reactivity. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is often employed to form a stable, more readily detectable derivative, although this adds an extra step to the sample preparation process.[12]

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase as it passes through a column containing a stationary phase. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds.

For this compound: The direct analysis of this compound by GC can be challenging due to its relatively low volatility and potential for thermal degradation. Derivatization is often necessary to increase volatility and thermal stability.[13] Common derivatization reactions for aldehydes include the formation of oximes or silylation of the hydroxyl group.[14]

Head-to-Head Comparison: qNMR vs. HPLC vs. GC

The choice of analytical technique should be guided by the specific requirements of the analysis, including the nature of the analyte, the complexity of the matrix, and the desired level of accuracy and throughput.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal integral proportional to the number of nucleiDifferential partitioning between mobile and stationary phasesDifferential partitioning between gaseous mobile phase and stationary phase
Quantification Absolute or relative quantification with an internal standardExternal or internal standard calibration curveExternal or internal standard calibration curve
Sample Preparation Simple dissolution; no derivatization required[8]May require filtration and derivatization for aldehydes[12]Often requires derivatization for non-volatile or thermally labile compounds[13]
Analysis Time Typically 5-15 minutes per sample10-30 minutes per sample (plus derivatization time)10-30 minutes per sample (plus derivatization time)
Specificity High; relies on unique, well-resolved signalsDependent on chromatographic resolution and detector selectivityDependent on chromatographic resolution and detector selectivity
Accuracy & Precision Excellent; considered a primary ratio method[1]Good to excellent with proper validationGood to excellent with proper validation
LOD/LOQ Generally higher (less sensitive) than chromatographic methods[15]Lower (more sensitive) than qNMR[16]Lower (more sensitive) than qNMR
Structural Information Provides detailed structural information simultaneouslyProvides limited structural informationProvides limited structural information (can be coupled with MS)
Throughput Can be automated for high throughputCan be automated for high throughputCan be automated for high throughput
Cost (Instrument) High initial investment[15]Moderate to high initial investmentModerate initial investment
Solvent Consumption Low (deuterated solvents)High (organic solvents)Low

Experimental Protocols

qNMR Protocol for this compound Reaction Mixture
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the crude reaction mixture into a vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., 1,4-bis(trimethylsilyl)benzene).

    • Dissolve both the sample and the internal standard in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Vortex the mixture until all components are fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.[10]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer and lock and shim the instrument.

    • Acquire a ¹H NMR spectrum using a standard 90° pulse-acquire sequence.

    • Set the relaxation delay (D1) to at least 30 seconds to ensure full relaxation of all protons of interest.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehyde proton) and a signal from the internal standard.

    • Calculate the molar concentration of this compound using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / MWIS) * (MWanalyte / msample)

    Where:

    • C = Concentration or Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • m = Mass

    • MW = Molecular Weight

    • analyte = this compound

    • IS = Internal Standard

Decision-Making Workflow for Method Selection

Method_Selection start Start: Need for Quantitative Analysis of Reaction Mixture q1 Is structural information required simultaneously? start->q1 q2 Is the analyte volatile and thermally stable? q1->q2 No qnmr Choose qNMR q1->qnmr Yes q3 Is high sensitivity (low LOD/LOQ) the primary requirement? q2->q3 No gc Choose GC q2->gc Yes q3->qnmr No hplc Choose HPLC q3->hplc Yes derivatization_note Consider derivatization for aldehydes hplc->derivatization_note gc->derivatization_note

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion and Authoritative Grounding

The choice between qNMR, HPLC, and GC for the quantitative analysis of reaction mixtures is not a matter of one technique being universally superior. Instead, it is a decision that must be guided by the specific analytical needs and the chemical nature of the analyte.

  • qNMR stands out for its ability to provide direct, accurate quantification without the need for analyte-specific reference standards, coupled with the invaluable bonus of simultaneous structural elucidation. Its non-destructive nature and simple sample preparation make it an increasingly attractive option for in-situ reaction monitoring.[1][3]

  • HPLC is a robust and sensitive technique, particularly well-suited for non-volatile or thermally labile compounds. While it often requires derivatization for aldehydes, its lower limits of detection make it ideal for trace analysis.

  • GC offers excellent separation efficiency for volatile compounds. For semi- or non-volatile analytes like this compound, derivatization is a prerequisite to enhance volatility and thermal stability.

For the quantitative analysis of a this compound reaction mixture, qNMR presents a compelling case as the most direct and efficient method, providing both quantitative data and structural confirmation in a single experiment. However, for applications requiring very high sensitivity, such as the detection of trace impurities, a validated HPLC or GC method would be more appropriate.

Ultimately, a modern analytical laboratory is best equipped when it can leverage the complementary strengths of all three techniques, applying the most suitable method to the analytical challenge at hand, all while adhering to the rigorous validation standards set forth by guidelines such as those from the International Council for Harmonisation (ICH).[17][18]

References

A Senior Application Scientist's Guide to the Synthesis and Yield Benchmarking of Substituted Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Substituted Pyridine Aldehydes in Medicinal Chemistry

Substituted pyridine aldehydes are a cornerstone in the edifice of modern drug discovery and development. Their inherent structural features—a reactive aldehyde group for diverse chemical transformations and a pyridine core that is a prevalent scaffold in numerous pharmaceuticals—make them invaluable building blocks for medicinal chemists.[1] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of physicochemical properties, biological activity, and pharmacokinetic profiles of target molecules.

This guide provides an in-depth, objective comparison of the synthetic yield of 4-Hydroxypicolinaldehyde against a selection of other substituted pyridine aldehydes. As a Senior Application Scientist, my aim is to go beyond a mere recitation of data, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols for researchers in the field.

Focus Compound: Synthesis of this compound

This compound is a particularly interesting, yet synthetically challenging, member of this compound class. The presence of both a hydroxyl and an aldehyde group on the pyridine ring offers multiple points for derivatization, making it a highly versatile intermediate. However, the direct synthesis of this molecule is not widely reported in peer-reviewed literature. Therefore, a robust, two-step synthetic strategy is proposed, commencing with the synthesis of the precursor, 4-hydroxy-2-methylpyridine (which exists in tautomeric equilibrium with 2-methyl-4-pyridone), followed by a selective oxidation of the methyl group.

Proposed Two-Step Synthesis of this compound

This proposed pathway leverages well-established synthetic transformations to provide a reliable route to the target compound.

Synthesis of this compound cluster_0 Step 1: Synthesis of 4-Hydroxy-2-methylpyridine cluster_1 Step 2: Oxidation to this compound Ethyl Acetoacetate Ethyl Acetoacetate Step1_Product 4-Hydroxy-2-methylpyridine Ethyl Acetoacetate->Step1_Product Cyclocondensation Ammonia Ammonia Ammonia->Step1_Product Step2_Product This compound Step1_Product->Step2_Product Selenium Dioxide (SeO2)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Hydroxy-2-methylpyridine

This protocol is adapted from established methods for the synthesis of 4-hydroxypyridines.

  • Reagents and Materials:

    • Ethyl acetoacetate

    • Aqueous ammonia (28-30%)

    • Ethanol

    • Hydrochloric acid (concentrated)

    • Sodium hydroxide solution

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and ethanol.

    • Slowly add aqueous ammonia (3.0 eq) to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Collect the solid by filtration and wash with cold ethanol.

    • The crude product can be recrystallized from water or ethanol to yield pure 4-hydroxy-2-methylpyridine.

Step 2: Oxidation of 4-Hydroxy-2-methylpyridine to this compound

The selective oxidation of a methyl group at the 2-position of a pyridine ring is a well-established transformation, often employing selenium dioxide.[2][3][4]

  • Reagents and Materials:

    • 4-Hydroxy-2-methylpyridine

    • Selenium dioxide (SeO₂)

    • 1,4-Dioxane

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Celite®

  • Procedure:

    • To a round-bottom flask, add 4-hydroxy-2-methylpyridine (1.0 eq) and 1,4-dioxane.

    • Add selenium dioxide (1.1 eq) to the mixture.

    • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and filter through a pad of Celite® to remove the selenium byproduct.

    • Wash the Celite® pad with dioxane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Comparative Analysis: Yields of Substituted Pyridine Aldehydes

The yield of a chemical reaction is a critical metric for its efficiency and practicality, especially in the context of drug development where scalability and cost-effectiveness are paramount. The following table provides a comparative overview of the reported yields for the synthesis of this compound (proposed) and other key substituted pyridine aldehydes. The primary synthetic strategy for these compounds involves the oxidation of the corresponding methylpyridine precursor.

Pyridine Aldehyde Precursor Oxidizing Agent Solvent Yield (%) Reference
This compound 4-Hydroxy-2-methylpyridineSeO₂DioxaneEstimated 60-70%Proposed
6-Methylpicolinaldehyde 2,6-LutidineSeO₂Dioxane~50%[5]
4-Chloropicolinaldehyde 4-Chloro-2-methylpyridineSeO₂DioxanePlausible[6]
5-Nitropicolinaldehyde 2-Methyl-5-nitropyridineSeO₂Dioxane70%[7]

Note: The yield for this compound is an educated estimate based on typical yields for selenium dioxide oxidations of similar substrates. A definitive yield would require experimental validation. The synthesis of 4-Chloropicolinaldehyde is plausible via this method, though a specific yield was not found in the cited literature.

Discussion of Synthetic Strategies and Yields

The selenium dioxide-mediated oxidation of the methyl group at the 2- or 4-position of the pyridine ring is a common and generally effective method for the synthesis of pyridine aldehydes.[2][3][4] The reaction mechanism involves an initial ene reaction followed by a[8][9]-sigmatropic rearrangement.

  • Substituent Effects: The electronic nature of the substituents on the pyridine ring can influence the reaction rate and yield. Electron-withdrawing groups, such as the nitro group in 5-nitropicolinaldehyde, can deactivate the ring but may not significantly hinder the oxidation of the methyl group, leading to good yields. Conversely, electron-donating groups, like the hydroxyl group in our target molecule, can enhance the nucleophilicity of the pyridine nitrogen, potentially leading to side reactions, although the tautomeric pyridone form may mitigate this.

  • Causality Behind Experimental Choices:

    • Selenium Dioxide (SeO₂): This reagent is chosen for its selectivity in oxidizing activated methyl groups, such as those adjacent to an aromatic ring, to aldehydes.[2][3][4]

    • Dioxane as Solvent: Dioxane is a common solvent for SeO₂ oxidations as it is relatively inert and has a high enough boiling point to facilitate the reaction.

    • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction.

Detailed Experimental Protocols for Comparative Aldehydes

To ensure the reproducibility and validation of the comparative data, the following detailed protocols are provided.

Synthesis of 6-Methylpicolinaldehyde
  • Reagents and Materials:

    • 2,6-Lutidine

    • Selenium dioxide (SeO₂)

    • 1,4-Dioxane

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Celite®

  • Procedure:

    • A mixture of 2,6-lutidine (1.0 eq) and selenium dioxide (1.1 eq) in 1,4-dioxane is heated at reflux.

    • The reaction is monitored by TLC.

    • After completion, the mixture is cooled and filtered through Celite®.

    • The filtrate is concentrated, and the residue is purified by column chromatography to give 6-methylpicolinaldehyde.[5]

Synthesis of 5-Nitropicolinaldehyde
  • Reagents and Materials:

    • 2-Methyl-5-nitropyridine

    • Selenium dioxide (SeO₂)

    • 1,4-Dioxane

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Celite®

  • Procedure:

    • To a solution of 2-methyl-3-nitropyridine (1.0 eq) in dioxane, selenium dioxide (1.1 eq) is added.

    • The reaction mixture is heated at reflux for 16 hours.

    • After cooling to room temperature, the mixture is filtered.

    • The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the desired aldehyde.[7]

Conclusion and Future Outlook

This guide provides a comprehensive framework for understanding and benchmarking the synthesis of this compound in comparison to other valuable substituted pyridine aldehydes. While a direct, experimentally validated yield for this compound is pending, the proposed two-step synthesis offers a logical and robust pathway based on well-established chemical principles. The comparative data presented herein underscores the general efficacy of selenium dioxide oxidation for this class of compounds, with yields typically in the moderate to good range.

For researchers and drug development professionals, the choice of a specific substituted pyridine aldehyde will ultimately depend on the synthetic accessibility, cost, and the desired physicochemical properties of the final drug candidate. The protocols and comparative data in this guide are intended to facilitate these critical decisions and to empower further innovation in the synthesis of novel pyridine-based therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a reactive aromatic aldehyde, 4-Hydroxypicolinaldehyde requires careful handling and a structured disposal protocol to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides an in-depth, step-by-step procedure for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to empower researchers with the knowledge to manage this chemical waste stream responsibly.

Understanding the Hazard Profile of this compound

Therefore, it is imperative to treat this compound as a hazardous substance, adopting stringent safety measures throughout its handling and disposal.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if ingested, inhaled, or absorbed through the skin.

  • Irritation: High potential to be a severe irritant to the skin, eyes, and respiratory tract.[1][2]

  • Reactivity: Can be incompatible with strong oxidizing agents, acids, and bases.[1][6]

Hazard ClassificationAnticipated EffectsSource Compounds for Hazard Inference
Acute Oral Toxicity Harmful if swallowed.[1][2]4-Hydroxypyridine, 4-Pyridinecarboxaldehyde
Skin Corrosion/Irritation Causes skin irritation, potentially severe.[1][2][3]4-Hydroxypyridine, 4-Pyridinecarboxaldehyde
Serious Eye Damage/Irritation Causes serious eye damage.[1][2][3]4-Hydroxypyridine, 4-Pyridinecarboxaldehyde
Respiratory Irritation May cause respiratory irritation.[1][2]4-Hydroxypyridine
Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate PPE. This is a non-negotiable standard to prevent accidental exposure.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.[3][7]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves for any signs of degradation or perforation before use.[2]

  • Body Protection: A lab coat must be worn. For larger quantities or in case of a significant spill risk, a chemical-resistant apron is recommended.[3]

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [8][9]

Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[10]

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be made of a material compatible with the chemical and any solvents used.[9][10]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and contaminated PPE (like gloves) in a designated solid waste container.

    • Liquid Waste: Solutions of this compound should be collected in a separate, compatible liquid waste container. If mixed with solvents, ensure the container is appropriate for those solvents as well. For instance, halogenated and non-halogenated solvent wastes should be collected separately where possible.[8][9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[9][11] Keep the container closed at all times except when adding waste.[11]

Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.[8]

  • Triple Rinsing: To decontaminate an "empty" container, it should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8]

  • Collect Rinsate: The first rinse, and for highly toxic materials, the first three rinses, must be collected as hazardous liquid waste and added to your designated liquid waste stream for this compound.[11]

  • Container Disposal: After triple rinsing and air-drying, the container labels must be completely removed or defaced. The clean, decontaminated container can then be disposed of in accordance with your institution's policies for glass or plastic recycling.[8]

Pending pickup by your institution's Environmental Health and Safety (EHS) department, the hazardous waste container must be stored safely.

  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]

  • Segregation: Ensure the container is stored away from incompatible materials, such as strong acids, bases, and oxidizing agents.[6][12]

  • Secondary Containment: Liquid waste containers should be placed in secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks.[11]

The final step is to arrange for the removal and disposal of the hazardous waste by trained professionals.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS or equivalent safety department.[11]

  • Documentation: Complete any required waste manifests or log forms accurately.

  • Professional Disposal: The waste will be transported to a licensed hazardous waste disposal facility, where it will be incinerated or otherwise treated in an environmentally sound manner.[1][2]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

  • Small Spill: For a minor spill within a chemical fume hood, absorb the material with an inert sorbent (like vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste.[4][12]

  • Large Spill: Evacuate the area and contact your institution's EHS department immediately.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_disposal_path Disposal Pathway cluster_final Final Steps start Start: Generate this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated solids, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse store_waste Store Sealed Container in Designated Satellite Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label on Clean Container triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Clean Container per Institutional Policy deface_label->dispose_container request_pickup Request Pickup from EHS store_waste->request_pickup end End: Professional Disposal request_pickup->end

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Hydroxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 4-Hydroxypicolinaldehyde. This document moves beyond a simple checklist to instill a deep understanding of the why behind each safety measure, ensuring that every protocol is a self-validating system for risk mitigation. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical with the utmost confidence and safety.

Hazard Assessment: Understanding the Risks of this compound

This compound is an aromatic heterocyclic compound. Its chemical structure, incorporating a pyridine ring, an aldehyde group, and a hydroxyl group, suggests a complex hazard profile that demands rigorous control measures. While specific toxicity data for this exact molecule is limited, a robust safety protocol can be developed by analyzing the hazards of its constituent functional groups and related chemical structures, such as pyridine, 4-pyridinecarboxaldehyde, and 4-hydroxypyridine.

The primary risks are associated with its potential for skin and eye irritation or corrosion, respiratory tract irritation, and possible allergic skin reactions.[1][2][3] The pyridine moiety itself is known to be toxic and can cause irritation to the skin, eyes, and respiratory system.[4][5] Aldehydes are a well-known class of irritants and sensitizers. Therefore, all handling procedures must be predicated on the assumption that this compound is hazardous upon contact, inhalation, or ingestion.

Hazard ClassAssociated RiskRationale / Supporting Evidence
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.[1][6]Related compounds like 4-Pyridinecarboxaldehyde are classified as causing severe skin burns.[1][6] The aldehyde functional group contributes to irritant properties.
Serious Eye Damage/Irritation Causes serious eye damage.[2][6]Both 4-Hydroxypyridine and 4-Pyridinecarboxaldehyde are known to cause serious eye damage.[2][6] Splashes pose a significant risk of irreversible injury.
Skin Sensitization May cause an allergic skin reaction.[1][7]Aldehyde groups are known sensitizers. 4-Pyridinecarboxaldehyde is classified as a potential skin sensitizer.[1]
Acute Toxicity (Oral/Inhalation) Harmful if swallowed or inhaled.[2][7]Pyridine-based compounds can be toxic.[5] 4-Hydroxypyridine is harmful if swallowed, and related aldehydes can be fatal if inhaled.[2][7]
Respiratory Irritation May cause respiratory tract irritation.[2][8]Inhalation of dust or vapors can irritate the mucous membranes and lungs.[2]
Combustibility Combustible liquid.[1][7]Related pyridine aldehydes are combustible liquids that can form explosive mixtures with air upon intense heating.[7][9]
Core Personal Protective Equipment (PPE) Protocol

The foundation of safety when handling this compound is a combination of robust engineering controls and appropriate PPE. PPE is the final barrier between the researcher and the chemical; its selection and use must be meticulous.

Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4][10] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of potentially harmful vapors or dusts.[11]

Essential PPE for All Handling Operations This is the minimum required PPE for any task involving this compound.

PPE ComponentSpecificationCausality and Rationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[12]Protects against splashes and airborne particles. Standard safety glasses do not provide an adequate seal and are insufficient.[13]
Hand Protection Nitrile or Neoprene gloves.[4][5] Consider double-gloving for extended operations.Provides a chemical barrier against skin contact. Pyridine and related compounds require resistant gloves; latex is not suitable.[4] Always inspect gloves for tears or holes before use.[12]
Body Protection Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[10][12]Protects skin and personal clothing from minor spills and splashes. A fully buttoned coat provides maximum coverage.[12]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.[12]Protects feet from spills. Fabric or mesh shoes can absorb chemicals, leading to prolonged skin contact.

Enhanced PPE for High-Risk Scenarios For procedures involving larger quantities (>10g), risk of significant splashing, or highly exothermic reactions, the following enhanced PPE is required in addition to the essential kit.

  • Face Shield: Worn over chemical splash goggles, a face shield provides a secondary layer of protection for the entire face from splashes.[12][13]

  • Chemical-Resistant Apron: An apron made of a material like rubber or PVC should be worn over the lab coat to provide an additional barrier against corrosive spills.

Step-by-Step Safe Handling Workflow

Adherence to a systematic workflow minimizes the potential for error and exposure. This protocol outlines the critical steps from preparation to cleanup.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Procedure Phase prep1 Verify Fume Hood Certification is Current prep2 Don Essential PPE: Goggles, Lab Coat, Gloves, Proper Shoes prep1->prep2 prep3 Prepare Spill Kit (Absorbent, Neutralizer) prep2->prep3 prep4 Designate Waste Containers prep3->prep4 handle1 Weigh/Transfer Chemical Away from Airfoil prep4->handle1 Begin Work handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Perform Reaction/ Procedure handle2->handle3 clean1 Decontaminate Workspace and Equipment handle3->clean1 Procedure Complete clean2 Segregate and Seal Hazardous Waste clean1->clean2 clean3 Remove PPE Correctly (Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safely Handling this compound.

Experimental Protocol: Handling Procedure

  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year.

    • Don all essential PPE: chemical splash goggles, a fully buttoned lab coat, and appropriate gloves.[13]

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[14]

    • Prepare a spill kit with appropriate absorbent material (e.g., sand, vermiculite) and have it within arm's reach.[11]

    • Clearly label a designated hazardous waste container.[10]

  • Execution (inside the fume hood):

    • When weighing the solid compound, use a disposable weigh boat to minimize contamination of the balance.

    • Keep the primary container of this compound sealed when not actively dispensing from it.[4]

    • When transferring the chemical, perform the action slowly and deliberately to avoid creating airborne dust or splashing.

    • Clean any minor drips or dust immediately with a damp paper towel, which should then be disposed of as solid hazardous waste.

  • Post-Procedure:

    • Decontaminate all surfaces and non-disposable equipment used during the procedure.

    • Seal the designated hazardous waste container.[15]

    • Remove PPE carefully, avoiding contact with the contaminated exterior. Gloves should be removed first, followed by the lab coat and goggles.

    • Wash hands thoroughly with soap and water after removing all PPE.[7]

Emergency Procedures and Spill Management

Immediate and correct action during an emergency is critical to mitigating harm.

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Exposure or Spill Event skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale spill_small Small Spill (<10g, Contained) start->spill_small spill_large Large Spill (>10g, Uncontained) start->spill_large action_skin Remove Contaminated Clothing Flush with Water for 15 min Seek Medical Attention skin->action_skin action_eye Flush at Eyewash Station for 15 min Seek Immediate Medical Attention eye->action_eye action_inhale Move to Fresh Air Seek Medical Attention inhale->action_inhale action_spill_small Contain with Absorbent Collect into Waste Container Decontaminate Area spill_small->action_spill_small action_spill_large Alert Others & Evacuate Contact EHS/Emergency Response Do Not Attempt Cleanup Alone spill_large->action_spill_large

Caption: Emergency Response Decision Tree.

  • Skin Contact: Immediately remove any contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[10] Seek medical attention.[1]

  • Eye Contact: Proceed immediately to an emergency eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air at once.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Small Spill (inside a fume hood): Use an inert absorbent material like sand or vermiculite to cover the spill.[11] Carefully collect the material into a sealed container for hazardous waste disposal.[10]

  • Large Spill: Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill by yourself.

Operational and Disposal Plans

Systematic waste management is a crucial component of laboratory safety.

  • Waste Segregation: Never mix this compound waste with incompatible chemicals such as strong oxidizers or acids.[10][14] All waste streams must be segregated.[16]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled container.[15]

  • Solid Waste: All contaminated solid waste, including gloves, paper towels, and weigh boats, must be collected in a separate, clearly labeled hazardous waste container.[17]

  • Empty Container Disposal: The original container is not "empty" until it has been properly rinsed. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[15] For highly toxic materials, the first three rinses should be collected.[15] After rinsing, the label on the container should be defaced, and it can be disposed of according to institutional policy.[17]

  • Disposal Request: When a waste container is full (no more than 75-80% capacity), seal it and request a pickup from your institution's EHS department.[15][17]

By integrating these expert-driven protocols into your daily laboratory operations, you build a foundation of safety and trust, ensuring that your valuable research can proceed without compromising personal or environmental well-being.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxypicolinaldehyde
Reactant of Route 2
Reactant of Route 2
4-Hydroxypicolinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.